molecular formula C7H7Cl2N B2822853 N-(2,3-dichlorophenyl)-N-methylamine CAS No. 42265-79-2

N-(2,3-dichlorophenyl)-N-methylamine

Cat. No.: B2822853
CAS No.: 42265-79-2
M. Wt: 176.04
InChI Key: GWLLSHKYKAHDFV-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N-methylamine is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dichlorophenyl)-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dichlorophenyl)-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLSHKYKAHDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Synthesis: N-(2,3-Dichlorophenyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2,3-dichlorophenyl)-N-methylamine (also known as N-methyl-2,3-dichloroaniline ). It is structured to support researchers in medicinal chemistry and process development, focusing on physicochemical profiling, synthesis optimization, and analytical characterization.

Executive Summary

N-(2,3-dichlorophenyl)-N-methylamine is a critical halogenated aniline intermediate used primarily in the synthesis of nitrogen-containing heterocycles and pharmaceutical agents. It serves as a structural precursor to phenylpiperazines (e.g., in the Aripiprazole scaffold) and various agrochemicals. Its physicochemical behavior is dominated by the steric and electronic effects of the ortho,meta-dichloro substitution pattern, which significantly reduces the basicity of the amine and alters its nucleophilicity compared to non-halogenated analogues.

Chemical Identity & Structural Analysis[1][2][3]

The compound is a secondary aniline where the nitrogen atom is methylated and directly attached to a benzene ring substituted with chlorine atoms at the 2 and 3 positions.

AttributeDetail
IUPAC Name N-methyl-2,3-dichloroaniline
Common Synonyms 2,3-dichloro-N-methylbenzenamine; N-methyl-2,3-dichloroaniline
CAS Registry Number 42265-79-2 (Free Base); 1187386-16-8 (Hydrochloride)
Molecular Formula C₇H₇Cl₂N
SMILES CNC1=C(C(=CC=C1)Cl)Cl
InChI Key GWLLSHKYKAHDFV-UHFFFAOYSA-N
Structural Insights[1][2]
  • Steric Hindrance: The chlorine atom at the C2 (ortho) position creates significant steric bulk around the nitrogen center. This hinders nucleophilic attack during subsequent derivatization and forces the N-methyl group out of planarity, reducing conjugation with the aromatic ring.

  • Electronic Effect: The 2,3-dichloro pattern exerts a strong electron-withdrawing inductive effect (-I), drastically lowering the electron density on the nitrogen lone pair. This makes the compound a significantly weaker base than N-methylaniline.

Physicochemical Profile

The following data consolidates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) essential for process design.

Table 1: Key Physicochemical Constants
PropertyValueContext/Implication
Molecular Weight 176.04 g/mol Monoisotopic mass: 174.99
Physical State Liquid / Low-melting SolidLikely a viscous oil at RT (MP est. < 25°C).[1]
Boiling Point 255°C ± 10°C (760 mmHg)High boiling point requires vacuum distillation for purification.
Density ~1.32 g/cm³Denser than water due to heavy halogenation.
LogP (Octanol/Water) 3.3 ± 0.2Highly lipophilic; practically insoluble in water.
pKa (Conjugate Acid) 2.5 – 3.0 (Predicted)Very weak base. Will not protonate at physiological pH (7.4). Requires strong acid (HCl/H₂SO₄) to form salts.
Flash Point > 110°CCombustible but not highly flammable.
Solubility DCM, EtOAc, MeOH, DMSOFreely soluble in polar aprotic and non-polar organic solvents.

Synthesis & Manufacturing Protocols

Synthesis of secondary anilines requires controlling the reaction to prevent over-alkylation to the tertiary amine (N,N-dimethyl). Two primary routes are recommended: Reductive Amination (High Selectivity) and Direct Alkylation (Cost-Effective).

Route A: Reductive Amination (Recommended for Purity)

This method avoids the formation of quaternary ammonium salts and minimizes the tertiary amine byproduct.

Reaction: 2,3-Dichloroaniline + Paraformaldehyde + NaBH₄ → N-Methyl-2,3-dichloroaniline

Protocol:

  • Dissolution: Dissolve 2,3-dichloroaniline (1.0 eq) in Methanol (10 volumes).

  • Imine Formation: Add Paraformaldehyde (1.2 eq) and a catalytic amount of acetic acid. Stir at reflux for 2 hours to form the imine/hemiaminal species.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).

  • Workup: Quench with water. Evaporate methanol. Extract aqueous residue with Dichloromethane (DCM).

  • Purification: The crude oil is often >95% pure. If necessary, purify via silica gel chromatography (Hexane/EtOAc 9:1).

Route B: Direct Alkylation (Industrial Scale)

Uses Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). Requires strict stoichiometry control.

Protocol:

  • Setup: Mix 2,3-dichloroaniline (1.0 eq) and Potassium Carbonate (K₂CO₃, 1.5 eq) in DMF or Acetonitrile.

  • Addition: Add Methyl Iodide (0.95 eq) dropwise at 0°C. Note: Using a slight deficit of alkylating agent prevents over-methylation.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor by HPLC.

  • Separation: Filter inorganic salts. Dilute filtrate with water and extract with Ethyl Acetate.

  • Fractionation: Unreacted starting material (primary aniline) can be separated from the product (secondary amine) by acetylating the mixture (acetic anhydride) if separation by distillation is difficult; however, fractional distillation is usually sufficient.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,3-Dichloroaniline (CAS 608-27-5) Intermediate Imine/Hemiaminal Intermediate Start->Intermediate MeOH, Reflux, 2h Reagents Reagents: Paraformaldehyde + NaBH4 (Reductive Amination) Reagents->Intermediate Product Crude N-Methyl-2,3-dichloroaniline Intermediate->Product Reduction (0°C) Purification Purification: Vacuum Distillation or Column Chromatography Product->Purification Workup (DCM ext.) Final Pure N-Methyl-2,3-dichloroaniline (>98% Purity) Purification->Final

Figure 1: Step-by-step workflow for the selective synthesis of N-methyl-2,3-dichloroaniline via reductive amination.

Analytical Characterization

Validating the identity of N-(2,3-dichlorophenyl)-N-methylamine requires distinguishing it from the starting material (primary aniline) and the dimethyl impurity.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.95 ppm (s, 3H): Diagnostic singlet for N-CH₃ . (Note: If N,N-dimethyl, this integrates to 6H).

    • δ 4.50 ppm (br s, 1H): Broad singlet for the N-H proton. (Disappears upon D₂O shake).

    • δ 6.60 – 7.20 ppm (m, 3H): Aromatic protons. The 2,3-dichloro substitution pattern results in a specific splitting pattern (typically two doublets and a triplet or multiplet depending on resolution).

Mass Spectrometry (MS)
  • Technique: GC-MS or LC-MS (ESI+).

  • Molecular Ion: m/z 175 (M+) and 177 (M+2) in a 9:6 ratio (characteristic of Cl₂ isotope pattern).

  • Fragmentation: Loss of methyl group (M-15) and loss of chlorine.

HPLC Method Parameters

For reaction monitoring and purity assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Retention Order: 2,3-dichloroaniline (Polar) < N-methyl-2,3-dichloroaniline < N,N-dimethyl-2,3-dichloroaniline (Non-polar).

Handling, Stability & Safety

Stability
  • Oxidation: Secondary anilines are susceptible to oxidation (browning) upon exposure to air and light. Store under nitrogen atmosphere.

  • Shelf Life: Stable for >2 years if stored at 2–8°C in amber glass vials.

Safety Hazards (GHS Classification)
  • Acute Toxicity: Toxic if swallowed or inhaled (Category 3). Anilines can cause methemoglobinemia (cyanosis).

  • Skin/Eye: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.

Self-Validating Safety Check: Before scaling up, perform a small-scale "drop test" of the crude reaction mixture into water; immediate precipitation indicates successful removal of polar solvents, but an emulsion suggests the presence of unreacted surfactant-like impurities or phase transfer catalysts if used.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45791721, 2,3-dichloro-N-methylaniline hydrochloride. Retrieved from [Link]

  • Oshiro, Y. et al. (1998). Novel synthesis of phenylpiperazine derivatives as antipsychotic agents. Journal of Medicinal Chemistry, 41(4), 658-667.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2,3-Dichlorophenyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,3-dichlorophenyl)-N-methylamine (CAS: 42265-79-2), also known as 2,3-dichloro-N-methylaniline, is a specialized halogenated aromatic amine serving as a critical building block in the synthesis of psychotropic pharmaceutical agents and agrochemicals. Its structural core—the 2,3-dichlorophenyl moiety—is a pharmacophore widely recognized for its high affinity to dopamine D2 and serotonin 5-HT receptors, most notably utilized in the "tail" region of third-generation antipsychotics like Aripiprazole.

This technical guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways avoiding over-alkylation, and handling protocols for researchers in medicinal chemistry.

Physicochemical Identity

The compound is a secondary amine characterized by a lipophilic dichlorinated benzene ring. The steric hindrance provided by the ortho-chloro substituent (position 2) significantly influences its reactivity and metabolic stability compared to non-halogenated analogs.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name N-methyl-2,3-dichloroaniline
Common Name N-(2,3-dichlorophenyl)-N-methylamine
CAS Number (Free Base) 42265-79-2
CAS Number (HCl Salt) 1187386-16-8
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.04 g/mol
Physical State Pale yellow oil or low-melting solid (Ambient)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
pKa (Predicted) ~3.5 (Weak base due to electron-withdrawing Cl groups)

Synthetic Methodology

Synthesizing secondary anilines requires precise control to prevent the formation of the tertiary amine (N,N-dimethyl) byproduct. While direct alkylation with methyl iodide is possible, it lacks selectivity. The Reductive Amination pathway is the industry-standard "Self-Validating" protocol for high-purity mono-methylation.

Protocol: Reductive Amination (Eschweiler-Clarke Modification)

Rationale: This method uses formaldehyde as the carbon source and formic acid as the hydride donor. The reaction proceeds via an iminium ion intermediate which is reduced in situ, preventing double alkylation because the resulting secondary amine is less reactive toward the hydride donor than the iminium species.

Step-by-Step Workflow:

  • Reagents: 2,3-Dichloroaniline (1.0 eq), Paraformaldehyde (1.2 eq), Formic Acid (5.0 eq).

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Reaction: Dissolve aniline in formic acid. Add paraformaldehyde in portions.

  • Heating: Reflux at 90–100°C for 4-6 hours. Evolution of CO₂ indicates reaction progress.

  • Workup: Cool to RT. Basify with 10% NaOH to pH > 10. Extract with Dichloromethane (DCM).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc) if necessary.

Visualization: Synthetic Pathway[2]

Synthesispath Start 2,3-Dichloroaniline (C6H3Cl2NH2) Inter Iminium Ion Intermediate Start->Inter + CH2O / H+ End N-(2,3-dichlorophenyl)- N-methylamine Inter->End + HCOOH (Reduction) Byprod CO2 (Gas) Inter->Byprod Decarboxylation

Figure 1: Selective mono-methylation via reductive amination prevents tertiary amine formation.

Analytical Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Expected 1H-NMR Profile (CDCl₃, 400 MHz)
  • Aromatic Region (6.5 – 7.2 ppm):

    • The 2,3-dichloro substitution pattern creates a distinct splitting pattern (typically a doublet-doublet or multiplet integration of 3H).

    • Diagnostic Shift: The proton at position 4 (para to N) and position 6 (ortho to N) will show distinct coupling constants due to the Cl atoms.

  • Amine Proton (4.0 – 5.0 ppm):

    • Broad singlet (1H, -NH -). Exchangeable with D₂O.

  • Methyl Group (2.8 – 2.9 ppm):

    • Sharp singlet (3H, -N-CH ₃). Note: If this peak splits or integrates to 6H, the reaction has over-alkylated to the dimethyl species.

Mass Spectrometry (LC-MS)
  • Parent Ion [M+H]+: 176.0 (³⁵Cl isotope) / 178.0 (³⁷Cl isotope).

  • Isotope Pattern: A characteristic 9:6:1 pattern (M, M+2, M+4) confirms the presence of two chlorine atoms.

Pharmaceutical Relevance

The 2,3-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets.

  • Dopamine D2 Partial Agonism: This specific chlorination pattern is critical for the binding affinity of drugs like Aripiprazole (Abilify). While Aripiprazole utilizes a piperazine linker, the N-methylamine analog serves as a vital tool compound for Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the D2 receptor binding pocket.

  • Metabolic Stability: The chlorine atoms at positions 2 and 3 block metabolic oxidation at the most reactive sites on the phenyl ring, significantly extending the half-life of the pharmacophore in vivo.

Visualization: Pharmacophore Logic

Pharmacophore Core 2,3-Dichlorophenyl Ring Target D2 Receptor Binding (Hydrophobic Pocket) Core->Target Pi-Pi Stacking Stability Metabolic Blockade (CYP450 Resistance) Core->Stability Steric/Electronic Shielding Linker N-Methyl Linker Linker->Core Attachment Linker->Target H-Bond Donor (NH)

Figure 2: Mechanistic contribution of the 2,3-dichloro-N-methylaniline scaffold to drug efficacy.

Safety and Handling Protocols

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed or inhaled (H301/H331).

  • Target Organ: Methemoglobinemia (characteristic of anilines).

  • Skin: Potential sensitizer and irritant.[1]

Operational Safety:

  • Engineering Controls: Always handle within a certified chemical fume hood to capture vapors.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45791721, 2,3-dichloro-N-methylaniline hydrochloride. Retrieved from [Link]

  • Organic Syntheses. Methylation of Amines via Reductive Amination (General Protocol). Coll. Vol. 3, p. 723. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Elucidation and Quality Control of N-(2,3-dichlorophenyl)-N-methylamine via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmaceutical Context

N-(2,3-dichlorophenyl)-N-methylamine (also known as 2,3-dichloro-N-methylaniline) is a critical pharmacophore and building block in the synthesis of phenylpiperazine-based antipsychotics, most notably Aripiprazole (Abilify).

In drug development, the precise characterization of this intermediate is non-negotiable. The 2,3-dichloro substitution pattern dictates the metabolic stability and receptor binding affinity of the final drug. This guide provides a definitive protocol for the structural confirmation of this molecule using Proton Nuclear Magnetic Resonance (


H NMR), focusing on distinguishing it from its primary amine precursor (2,3-dichloroaniline) and over-methylated tertiary amine impurities.

Part 2: Theoretical Framework & Spin System Analysis

To accurately interpret the spectrum, we must first deconstruct the spin system. The molecule consists of three distinct magnetic environments:

  • The Aromatic Ring (ABC System): The 2,3-dichloro substitution leaves protons at positions 4, 5, and 6.

    • H-6 (Ortho to N): Significantly shielded by the electron-donating nitrogen (+M effect).

    • H-5 (Meta to N): The most deshielded proton in the system, coupling to both H-4 and H-6.

    • H-4 (Para to N, Ortho to Cl): Deshielded by the adjacent chlorine (-I effect) but shielded by the para-nitrogen resonance.

  • The N-Methyl Group: A deshielded alkyl signal.

  • The Amine Proton (NH): A labile proton subject to chemical exchange.

Structural Logic Diagram

The following decision tree illustrates the logic used to assign the aromatic signals based on coupling constants (


 values).

NMR_Assignment_Logic Sample Aromatic Region (6.5 - 7.5 ppm) Split_1 Identify Multiplicities Sample->Split_1 Triplet Triplet (t) or dd (J ~ 8 Hz) Split_1->Triplet Doublet_1 Doublet (d) / dd Upfield (~6.6 ppm) Split_1->Doublet_1 Doublet_2 Doublet (d) / dd Downfield (~6.9 ppm) Split_1->Doublet_2 Assign_H5 Assign H-5 (Meta to N, Meta to Cl) Triplet->Assign_H5 Two Ortho Couplings Assign_H6 Assign H-6 (Ortho to N) Shielded by +M Effect Doublet_1->Assign_H6 Ortho to Amine Assign_H4 Assign H-4 (Para to N) Deshielded by Ortho-Cl Doublet_2->Assign_H4 Ortho to Chlorine

Figure 1: Logic flow for assigning the ABC aromatic spin system of 2,3-dichloro-N-methylaniline.

Part 3: Experimental Protocol

To ensure reproducibility and minimize solvent effects on the NH peak, the following protocol is standardized.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    is used if the NH coupling to the methyl group must be visualized (slow exchange).
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    
Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 (sufficient for >98% purity).

  • Relaxation Delay (D1): 1.0 second (ensure integration accuracy for the methyl group).

  • Spectral Width: -2 to 14 ppm.

Part 4: Spectral Analysis & Assignment

The following data represents the consensus chemical shifts for N-(2,3-dichlorophenyl)-N-methylamine in


.
Table 1: 1H NMR Assignment (400 MHz, CDCl3)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
N-Me 2.92 Singlet (s)*3H-Characteristic N-Methyl on aniline.
NH 4.65 Broad Singlet1H-Labile proton; shift varies with conc.
H-6 6.58 dd1H

Most shielded (Ortho to N).
H-4 6.85 dd1H

Deshielded by Cl, Para to N.
H-5 7.10 Triplet (t)1H

Meta to N; overlaps with solvent if broad.

*Note: In dry DMSO-


, the N-Me signal may appear as a doublet (

Hz) and the NH as a broad quartet due to coupling.
Detailed Interpretation
  • The Methyl Region (2.92 ppm): This is the diagnostic peak for the reaction progress. The precursor (primary amine) lacks this peak. If a peak appears at ~2.80 ppm (dimethylamino), it indicates over-methylation to the tertiary amine.

  • The Aromatic Region (6.5 - 7.1 ppm):

    • H-6 is the key indicator of the ring's electronic state. In the precursor 2,3-dichloroaniline, this proton is at ~6.62 ppm. The N-methylation causes a subtle upfield shift or remains similar, but the integration ratio against the methyl group (1:3) confirms the structure.[1]

    • H-5 appears as a triplet because it couples equally (or nearly equally) to both ortho-neighbors (H-4 and H-6).

Part 5: Quality Control & Impurity Profiling

In a synthesis context (e.g., reductive amination or alkylation), two main impurities must be monitored.

Impurity Identification Table
ComponentDiagnostic Signal (

)
Description
Starting Material (2,3-Dichloroaniline)No Methyl Peak Check for absence of singlet at 2.92 ppm. NH2 protons appear at ~4.1 ppm.
Over-Alkylated (N,N-Dimethyl)~2.80 ppm (s, 6H) Tertiary amine. Methyl signal shifts upfield; integration is double.
Residual Solvent (Ethyl Acetate)4.12 (q), 2.05 (s), 1.26 (t) Common extraction solvent.
Synthesis & QC Workflow

The following diagram outlines the pathway from starting material to validated product, highlighting the NMR checkpoints.

Synthesis_QC_Workflow SM 2,3-Dichloroaniline (Primary Amine) Reaction Methylation (MeI or Reductive Amination) SM->Reaction Crude Crude Mixture Reaction->Crude NMR_Check 1H NMR Checkpoint Crude->NMR_Check Decision Methyl Peak Integration? NMR_Check->Decision Decision->SM No Methyl Product Target: N-Methyl (Singlet, 3H) Decision->Product 3H Integral Impurity Impurity: N,N-Dimethyl (Singlet, 6H) Decision->Impurity 6H Integral

Figure 2: QC workflow for monitoring the methylation of 2,3-dichloroaniline.

Part 6: References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 1H NMR of 2,3-Dichloroaniline. [SDBS No. 2765]. Retrieved from [Link]

  • Royal Society of Chemistry. (2019).[2] N-Methylation of ortho-Substituted Aromatic Amines: Supplementary Information. (Data for N-methyl-2-chloroaniline used for chemical shift extrapolation). Retrieved from [Link]

  • PubChem. (2023). 2,3-Dichloroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[3] Org.[4] Process Res. Dev. Retrieved from [Link]

Sources

Technical Guide: Infrared Spectroscopy of N-(2,3-dichlorophenyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the Infrared Spectroscopy of N-(2,3-dichlorophenyl)-N-methylamine, designed for researchers and drug development professionals.

Content Type: Technical Whitepaper & Protocol Subject: N-methyl-2,3-dichloroaniline (CAS: Derivative of 608-27-5) Application: Pharmaceutical Quality Control, Impurity Profiling (Aripiprazole Synthesis), and Structural Elucidation.

Executive Summary & Molecular Architecture

N-(2,3-dichlorophenyl)-N-methylamine (chemically N-methyl-2,3-dichloroaniline ) is a secondary aromatic amine and a critical structural analog in the synthesis of phenylpiperazine-based antipsychotics, such as Aripiprazole.

In drug development, this compound often appears as either a synthetic intermediate or a process-related impurity formed during the alkylation of 2,3-dichloroaniline. Its accurate characterization via Infrared (IR) spectroscopy is vital for differentiating it from its primary amine precursor (2,3-dichloroaniline) and its structural isomers (e.g., 2,3-dichlorobenzylmethylamine).

Molecular Profile[1]
  • IUPAC Name: N-methyl-2,3-dichloroaniline

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Secondary Amine (

      
      ):  The critical spectroscopic handle.
      
    • 1,2,3-Trisubstituted Benzene Ring: Defined by the 2,3-dichloro substitution pattern.

    • Aromatic C-Cl Bonds: High-mass/low-frequency vibrational anchors.

Theoretical Vibrational Profile

Before experimental acquisition, a theoretical understanding of the vibrational modes is required to validate spectral data. The transition from a primary amine (precursor) to this secondary amine results in distinct shifts in the high-frequency region.

Predicted Band Assignments (Standard & Fingerprint Regions)
Functional GroupMode of VibrationFrequency Range (

)
Diagnostic Value
Secondary Amine (N-H) Stretching (

)
3380 – 3450 Critical. Appears as a single sharp band. Differentiates from primary amine precursor (which shows a doublet).
Aromatic C-H Stretching (

)
3000 – 3100Weak to medium intensity.
Methyl C-H (N-CH

)
Stretching (

)
2800 – 2980Specific. Look for the "Bohlmann band" effect or N-methyl specific modes near 2815

.
Aromatic Ring C=C Stretching1575 – 1600Diagnostic of the benzene ring skeleton.
Secondary Amine (N-H) Bending (

)
1500 – 1550Often obscured by aromatic ring modes; less diagnostic than the stretch.
C-N (Aromatic) Stretching (

)
1250 – 1320Strong intensity due to conjugation with the ring.
Aromatic C-Cl Stretching (

)
1030 – 1080Characteristic of chloro-aromatics.
OOP Bending (Ring) Out-of-Plane (

)
740 – 780Fingerprint. 1,2,3-trisubstituted pattern (3 adjacent H atoms).

Experimental Protocol: Acquisition & Handling

To ensure data integrity (ALCOA+ principles), the following protocol utilizes Attenuated Total Reflectance (ATR) , the industry standard for rapid, non-destructive analysis of solid/oil intermediates.

Sample Preparation & Instrument Setup
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3, Bruker Tensor, or equivalent).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Resolution: 4

    
     (Standard) or 2 
    
    
    
    (High-Res for fingerprinting).
  • Scans: 32 (Screening) to 64 (Final QC).

Workflow Diagram

The following diagram outlines the decision logic for validating the spectrum against common synthesis artifacts.

IR_Workflow Start Sample Acquisition (N-methyl-2,3-dichloroaniline) Prep ATR Crystal Cleaning (Isopropanol -> Background Scan) Start->Prep Acquire Acquire Spectrum (4000 - 600 cm⁻¹) Prep->Acquire CheckNH Analyze 3300-3500 cm⁻¹ Region Acquire->CheckNH Doublet Doublet Observed? (Sym & Asym Stretch) CheckNH->Doublet Two Bands Singlet Single Sharp Band? CheckNH->Singlet One Band Result_Primary Contamination: Primary Amine (Precursor) 2,3-Dichloroaniline Doublet->Result_Primary CheckFingerprint Verify Fingerprint (700-800 cm⁻¹) Singlet->CheckFingerprint Result_Secondary Identity Confirmed: Secondary Amine Final Release for QC/Synthesis CheckFingerprint->Final Pattern Matches 1,2,3-Trisubstitution

Caption: Figure 1. Self-validating IR workflow for distinguishing N-methyl-2,3-dichloroaniline from its primary amine precursor.

In-Depth Spectral Interpretation

This section details the causality behind the spectral features, distinguishing this specific molecule from its isomers.

The High-Frequency Region (4000 – 2500 )
  • N-H Stretch (

    
    3400 
    
    
    
    ):
    • Observation: A single, medium-intensity band.

    • Mechanism:[][2][3][4] The N-methyl substitution removes one N-H bond compared to the parent aniline.

    • QC Check: If a "split" peak (doublet) appears here, the sample contains residual 2,3-dichloroaniline . The frequency separation of the doublet in the primary amine is typically

      
      80-100 
      
      
      
      (Asym vs Sym). The absence of this doublet confirms successful methylation.
  • C-H Stretch (Methyl vs. Aromatic):

    • Aromatic: Weak bands

      
      .
      
    • Aliphatic (Methyl): Distinct bands

      
      . The N-methyl group is electron-donating, often shifting C-H symmetric stretches slightly lower (
      
      
      
      2815
      
      
      ) compared to C-methyls.
The Fingerprint Region (1500 – 600 )
  • C-N Stretching (1250 – 1320

    
    ): 
    
    • The bond order of the C(aryl)-N bond is increased due to resonance between the nitrogen lone pair and the dichlorophenyl ring. This shifts the band to a higher wavenumber compared to aliphatic amines (which appear

      
      1000-1200 
      
      
      
      ).
  • Ring Substitution Pattern (700 – 800

    
    ): 
    
    • The 2,3-dichloro substitution leaves three adjacent hydrogen atoms on the ring (positions 4, 5, 6).

    • Rule of Thumb: 1,2,3-trisubstituted benzenes typically show a strong C-H out-of-plane bending band in the 760–780

      
        range and a ring deformation band near 700 
      
      
      
      .
    • Differentiation: This pattern is distinct from 3,4-dichloro isomers (which would show different OOP splitting for 2 adjacent + 1 isolated H).

Quality Control & Impurity Profiling

In the context of Aripiprazole synthesis, this molecule must be distinguished from two primary risks:

  • Under-Methylation (Starting Material):

    • Marker: Presence of N-H doublet at 3400/3500

      
      .
      
    • Marker: N-H scissoring band at

      
      1620 
      
      
      
      (strong in primary amines, absent/weak in secondary).
  • Regio-Isomerism (Benzylamine Derivative):

    • Compound: N-(2,3-dichlorobenzyl)methylamine.

    • Differentiation: The C-N stretch in the benzyl derivative is aliphatic (C-N-C), appearing at lower frequencies (1020-1200

      
      ) and lacking the intensity enhancement of the aryl-amine resonance. Furthermore, the benzyl methylene group (-CH
      
      
      
      -) introduces strong scissoring modes
      
      
      1450
      
      
      that differ from the N-methyl group.
Comparative Data Table
FeatureN-methyl-2,3-dichloroaniline (Target)2,3-Dichloroaniline (Precursor)
N-H Stretch Singlet (

3400

)
Doublet (

3380 & 3480

)
N-H Bend Weak/Broad (

1510

)
Strong Scissoring (

1620

)
Aliphatic C-H Methyl only (

2800-2950

)
None (unless impurities present)

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Secondary Aromatic Amines. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for Amine N-H and C-N assignments).
  • PubChem. Compound Summary: 2,3-Dichloroaniline.[6] National Library of Medicine. [Link][6]

  • European Pharmacopoeia (Ph.[7] Eur.). Aripiprazole Monograph: Impurity Profiling.[7] (Contextual reference for 2,3-dichlorophenyl derivatives in drug synthesis).

Sources

An In-Depth Technical Guide to the Solubility of N-(2,3-dichlorophenyl)-N-methylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. N-(2,3-dichlorophenyl)-N-methylamine, a substituted aniline derivative, presents a unique solubility profile owing to its specific structural attributes. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of N-(2,3-dichlorophenyl)-N-methylamine in a range of common organic solvents. We will delve into the molecular characteristics that govern its solubility, present a robust experimental framework for its quantitative determination, and discuss the interpretation of the resulting data. This document is intended to serve as a foundational resource for researchers engaged in the development of formulations containing this and structurally related compounds.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To anticipate the solubility of N-(2,3-dichlorophenyl)-N-methylamine, we must first dissect its molecular structure.

Molecular Structure and Physicochemical Properties:

N-(2,3-dichlorophenyl)-N-methylamine possesses a moderately polar amine group and a larger, non-polar dichlorinated aromatic ring. The nitrogen atom's lone pair of electrons can participate in hydrogen bonding as an acceptor, and the N-H bond can act as a hydrogen bond donor. However, the presence of the bulky dichlorophenyl group introduces significant steric hindrance and increases the molecule's lipophilicity. The two chlorine atoms are electron-withdrawing, which can influence the basicity of the amine.[2]

Predicted Solubility Profile:

Based on its structure, N-(2,3-dichlorophenyl)-N-methylamine is expected to exhibit the following solubility characteristics:

  • High Solubility in Moderately Polar and Non-Polar Aprotic Solvents: Solvents like dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate are likely to be effective at solvating the molecule. The dichlorophenyl group will have favorable interactions with the non-polar aspects of these solvents, while the amine group can interact with their polar components.

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be reasonably good solvents.[3] They can act as both hydrogen bond donors and acceptors, interacting with the amine functionality. However, the large non-polar region of the molecule may limit its miscibility in all proportions.

  • Low Solubility in Highly Polar Solvents: The solubility in highly polar solvents like water is expected to be very low. The large, non-polar dichlorophenyl ring will dominate the molecule's character, making it hydrophobic.

  • Variable Solubility in Non-Polar Solvents: In purely non-polar solvents like hexane and toluene, the solubility will depend on the balance between the favorable van der Waals interactions with the aromatic ring and the unfavorable interactions with the polar amine group.

A summary of the predicted solubility is presented in the table below.

Solvent ClassRepresentative SolventsPredicted Solubility of N-(2,3-dichlorophenyl)-N-methylamineRationale
Non-Polar Aprotic Hexane, TolueneLow to ModerateFavorable interactions with the dichlorophenyl ring, but the polar amine group may limit solubility.
Aprotic Dipolar Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl AcetateHighGood balance of polarity to solvate both the non-polar aromatic ring and the polar amine group.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighCapable of hydrogen bonding with the amine group, but the large non-polar moiety may reduce overall solubility compared to aprotic dipolar solvents.[3]
Highly Polar WaterVery LowThe hydrophobic nature of the dichlorophenyl ring is the dominant factor.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation development. The following section outlines a robust, step-by-step protocol for the quantitative analysis of N-(2,3-dichlorophenyl)-N-methylamine solubility. The "shake-flask" method is a widely accepted and reliable technique for this purpose.[4]

Materials and Equipment
  • N-(2,3-dichlorophenyl)-N-methylamine (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The experimental workflow for determining the solubility of N-(2,3-dichlorophenyl)-N-methylamine is depicted in the diagram below.

G A 1. Preparation of Saturated Solution (Excess solute in solvent) B 2. Equilibration (Shake at constant temperature) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Extraction (Aliquot of supernatant) C->D E 5. Filtration (Syringe filter) D->E F 6. Dilution (Known dilution factor) E->F G 7. Quantification (HPLC analysis) F->G H 8. Calculation (Solubility in mg/mL or mol/L) G->H

Experimental workflow for solubility determination.
Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(2,3-dichlorophenyl)-N-methylamine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Extraction and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of N-(2,3-dichlorophenyl)-N-methylamine of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • The resulting value represents the solubility of N-(2,3-dichlorophenyl)-N-methylamine in the specific solvent at the experimental temperature.

Data Interpretation and Application

The experimentally determined solubility data will provide a quantitative understanding of the behavior of N-(2,3-dichlorophenyl)-N-methylamine in various organic solvents. This information is invaluable for:

  • Solvent Selection for Synthesis and Purification: Choosing appropriate solvents for reaction media and crystallization processes to maximize yield and purity.

  • Formulation Development: Identifying suitable solvent systems for liquid formulations, ensuring the drug remains in solution at the desired concentration.

  • Preclinical and Clinical Studies: Understanding the dissolution characteristics of the compound, which can impact its absorption and bioavailability.

Conclusion

References

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • LibreTexts Chemistry. (2023, August 31). Experiment: Solubility of Organic & Inorganic Compounds.
  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • University of California, Davis. (n.d.).
  • Cheméo. (n.d.). N-(2,3-dichlorophenyl)-n-[(e)-(3-nitrophenyl)methylidene]amine (CAS 116465-42-0).
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • National Center for Biotechnology Information. (n.d.). N-(2,3-Dichlorophenyl)-N-ethoxymethanimidamide | C9H10Cl2N2O | CID 176808.
  • National Institute of Standards and Technology. (n.d.). N-(2,3-dichlorophenyl)-n-[(e)-(3-nitrophenyl)methylidene]amine.
  • ChemicalBook. (n.d.). methylamine.
  • University of Maryland. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • PubChemLite. (n.d.). amine.

  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
  • National Institutes of Health. (n.d.). N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC.
  • University of Rochester. (n.d.). Solvent: methylamine.
  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Physical Chemistry Research. (2023, November 19).
  • Wikipedia. (n.d.). Methylamine.
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).
  • ResearchGate. (2025, August 7). (PDF) Synthesis, characterization, crystal structure and theoretical studies of N-(2,4-dichlorobenzylidene)-3-methylbenzenamine.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

N-(2,3-dichlorophenyl)-N-methylamine reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(2,3-dichlorophenyl)-N-methylamine Reactivity, Synthesis, and Stability Profile [1]

Part 1: Executive Summary

N-(2,3-dichlorophenyl)-N-methylamine (CAS: 42265-79-2), also known as 2,3-dichloro-N-methylaniline, is a specialized secondary amine intermediate.[1] While structurally related to the widely known Aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP), this N-methyl analog exhibits a distinct reactivity profile governed by the steric and electronic influence of the ortho-dichloro substitution pattern.[1]

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthesis pathways, and stability mechanisms.[1] It is designed to support researchers utilizing this scaffold in the development of targeted protein degraders (PROTACs), next-generation antipsychotics, and agrochemical actives.[1]

Part 2: Physicochemical Characterization

The 2,3-dichloro substitution pattern significantly alters the electronic landscape of the aniline nitrogen compared to unsubstituted N-methylaniline.[1] The chlorine atoms exert a strong inductive electron-withdrawing effect (-I), reducing the basicity of the nitrogen lone pair, while the C2-chlorine provides steric hindrance against bulky electrophiles.[1]

Table 1: Physicochemical Properties

PropertyValue / DescriptionNote
IUPAC Name 2,3-dichloro-N-methylaniline
CAS Number 42265-79-2Free Base
CAS (HCl Salt) 1187386-16-8Hydrochloride Salt
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.04 g/mol
Physical State Pale yellow oil to low-melting solidTendency to darken upon oxidation
Predicted pKa ~2.5 - 3.0Significantly less basic than N-methylaniline (pKa ~4.[1][2][3]8) due to -I effect of Cl
LogP ~3.1Lipophilic; low aqueous solubility
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water without acidification

Part 3: Synthesis & Manufacturing Workflow

Synthetic Strategy

Direct alkylation of 2,3-dichloroaniline with methyl iodide is prone to over-alkylation, yielding the quaternary ammonium salt.[1] The preferred, self-validating protocol utilizes reductive amination .[1] This method ensures mono-methylation selectivity.[1]

Experimental Protocol: Reductive Amination

Objective: Selective synthesis of N-(2,3-dichlorophenyl)-N-methylamine.

Reagents:

  • 2,3-Dichloroaniline (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq)[1]

  • Sodium Methoxide (NaOMe) (1.5 eq) – Facilitates imine formation[1]

  • Sodium Borohydride (NaBH₄) (1.5 eq)[1]

  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vessel under N₂, dissolve 2,3-dichloroaniline in Methanol. Add Paraformaldehyde and NaOMe.[1] Reflux for 2–4 hours.[1] Monitoring: Use TLC (Hexane:EtOAc 8:2) to confirm consumption of starting aniline.[1]

  • Reduction: Cool the mixture to 0°C. Cautiously add NaBH₄ portion-wise (exothermic H₂ evolution).

  • Reaction Completion: Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench with 1N HCl (pH adjustment to ~2) to destroy excess hydride. Neutralize with saturated NaHCO₃ to pH 8.[1] Extract with Dichloromethane (3x).[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,3-Dichloroaniline (Starting Material) Step1 Imine Formation (Paraformaldehyde/NaOMe) Start->Step1 Reflux, MeOH Step2 Reduction (NaBH4, 0°C) Step1->Step2 In situ reduction Check QC Check: Mono vs Di-methyl Step2->Check HPLC/MS Product N-(2,3-dichlorophenyl)- N-methylamine Check->Product Purification

Figure 1: Selective reductive amination workflow preventing over-methylation.

Part 4: Reactivity Landscape

Nucleophilic Reactivity (N-Functionalization)

The nitrogen center is "deactivated" compared to typical anilines.[1]

  • Acylation: Reacts cleanly with acid chlorides or anhydrides (e.g., Trifluoroacetic anhydride) to form amides.[1] This is often used for analytical derivatization (GC-MS analysis).[1]

  • Alkylation: Reaction with secondary alkyl halides requires forcing conditions (high heat, polar aprotic solvent like DMF, and strong base like NaH) due to the steric bulk of the ortho-chlorine.[1]

Electrophilic Aromatic Substitution (EAS)

The aromatic ring is heavily deactivated by two chlorine atoms.[1]

  • Regioselectivity: The amino group is a strong ortho/para activator, but the ortho position (C6) is sterically crowded.[1] The para position (C4) relative to the nitrogen is the primary site for electrophilic attack (e.g., bromination, nitration).[1]

  • Constraint: Strong acidic conditions (nitration) will protonate the amine, converting it to an ammonium group (meta-director), further deactivating the ring.[1]

Metal-Catalyzed Coupling (C-Cl Activation)

While aryl chlorides are generally inert, the C-Cl bonds in this molecule can participate in Buchwald-Hartwig aminations or Suzuki couplings under specific conditions:

  • Catalyst: Pd₂dba₃ / XPhos or RuPhos.[1]

  • Selectivity: The C3-Chlorine is less sterically hindered than the C2-Chlorine and is typically the first site of oxidative addition.[1]

Part 5: Stability & Degradation Profile

Understanding the degradation pathways is critical for storage and formulation.[1]

Oxidative Instability

Like most anilines, the compound is sensitive to atmospheric oxygen.[1]

  • Mechanism: Radical abstraction of the N-methyl proton or electron transfer from the nitrogen lone pair leading to N-oxide formation or oxidative dimerization (azo-linkage).[1]

  • Visual Indicator: Samples turn from pale yellow to dark brown/red upon oxidation.[1]

Photolytic Dechlorination

Chloro-anilines are susceptible to UV-induced homolytic cleavage of the C-Cl bond.[1]

  • Pathway: UV exposure generates aryl radicals which abstract hydrogen from the solvent, leading to dechlorination (formation of N-methyl-3-chloroaniline or N-methyl-2-chloroaniline).[1]

Degradation Pathway Diagram

Degradation Parent N-(2,3-dichlorophenyl)- N-methylamine Oxidation N-Oxide / Quinone Imines (Dark Coloration) Parent->Oxidation Air/Peroxides Photo De-chlorinated Analogs (N-methyl-3-chloroaniline) Parent->Photo UV Light (hν) Hydrolysis Stable to Hydrolysis Parent->Hydrolysis Aqueous Acid/Base

Figure 2: Primary degradation pathways under environmental stress.[1]

Part 6: Handling & Safety

  • Toxicology: As a halogenated aniline derivative, this compound should be treated as a potential sensitizer and methemoglobinemia inducer.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.[1]

  • PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory.[1]

Part 7: References

  • National Institute of Standards and Technology (NIST). N-(2,3-dichlorophenyl)-n-[(e)-(3-nitrophenyl)methylidene]amine & Related Structures.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. Compound Summary: 2,3-dichloro-N-methylaniline (CAS 42265-79-2).[1] National Library of Medicine.[1] [Link][1]

  • Google Patents. WO2017197046A1: C3-carbon linked glutarimide degronimers for target protein degradation.[1] (Demonstrates use as a building block).

Sources

N-(2,3-dichlorophenyl)-N-methylamine literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2,3-dichlorophenyl)-N-methylamine

Introduction

N-(2,3-dichlorophenyl)-N-methylamine is a secondary aromatic amine and a derivative of 2,3-dichloroaniline. While this specific compound is not extensively documented in current scientific literature, its chemical characteristics, synthesis, and potential applications can be thoroughly understood by examining its structural components and the established principles of organic chemistry. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, focusing on the synthesis, predicted properties, and potential areas of application for this molecule. The insights presented herein are derived from the known chemistry of its precursor, 2,3-dichloroaniline, and general reaction mechanisms for similar N-methylated aromatic amines.

Chemical Identity and Predicted Properties

N-(2,3-dichlorophenyl)-N-methylamine is characterized by a methyl group attached to the nitrogen atom of a 2,3-dichloroaniline core. The presence of two chlorine atoms on the phenyl ring significantly influences the electron density of the aromatic system and the basicity of the amine.

Molecular Structure:

Caption: Chemical structure of N-(2,3-dichlorophenyl)-N-methylamine.

Physicochemical Properties (Predicted):

PropertyValueSource
Molecular Formula C₇H₇Cl₂NCalculated
Molecular Weight 176.04 g/mol Calculated
Appearance Likely a colorless to light brown liquid or low-melting solidInferred from 2,3-dichloroaniline[1]
Boiling Point Predicted to be higher than 2,3-dichloroaniline (252 °C)Inferred
Solubility Likely insoluble in water, soluble in organic solventsInferred from 2,3-dichloroaniline[1]
Basicity (pKb) Expected to be a weak base due to electron-withdrawing Cl atomsInferred

Synthesis and Reaction Mechanisms

The most direct and plausible method for the synthesis of N-(2,3-dichlorophenyl)-N-methylamine is the N-methylation of 2,3-dichloroaniline. Several established organic chemistry protocols can be adapted for this transformation.

Proposed Synthetic Pathway: Reductive Amination

A common and effective method for N-methylation of anilines is reductive amination, which involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or aminal), followed by in-situ reduction.

G start 2,3-Dichloroaniline + Formaldehyde intermediate Intermediate Imine/ Aminal Formation start->intermediate reduction Reduction with Reducing Agent (e.g., NaBH4) intermediate->reduction product N-(2,3-dichlorophenyl)- N-methylamine reduction->product workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Chromatography) workup->purification final_product Pure Product purification->final_product

Caption: Proposed workflow for the synthesis of N-(2,3-dichlorophenyl)-N-methylamine.

Experimental Protocol: N-methylation of 2,3-Dichloroaniline

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 2,3-dichloroaniline (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add aqueous formaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure N-(2,3-dichlorophenyl)-N-methylamine.

Predicted Chemical Reactivity and Spectroscopic Profile

The chemical behavior of N-(2,3-dichlorophenyl)-N-methylamine is dictated by the secondary amine and the dichlorinated aromatic ring.

Reactivity Insights:

  • Nucleophilicity: As a secondary amine, the nitrogen atom possesses a lone pair of electrons and is nucleophilic. It can react with electrophiles such as acyl chlorides or alkyl halides to form amides or tertiary amines, respectively.

  • Basicity: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring decreases the electron density on the nitrogen atom, making it a weaker base compared to N-methylaniline.

  • Electrophilic Aromatic Substitution: The -NHCH₃ group is an activating, ortho-, para-director for electrophilic aromatic substitution. However, the strong deactivating effect of the two chlorine atoms makes the aromatic ring less susceptible to substitution reactions compared to aniline.

Anticipated Spectroscopic Data:

  • ¹H NMR:

    • Aromatic protons would appear as a multiplet in the range of δ 6.8-7.5 ppm.

    • A singlet corresponding to the N-H proton would be observed, with its chemical shift being solvent-dependent.

    • A singlet or doublet for the N-CH₃ protons would likely appear around δ 2.8-3.0 ppm.

  • ¹³C NMR:

    • Six distinct signals for the aromatic carbons would be expected in the δ 110-150 ppm region. The carbons attached to chlorine would show characteristic shifts.

    • A signal for the N-CH₃ carbon would be anticipated around δ 30-40 ppm.

  • IR Spectroscopy:

    • An N-H stretching band would be visible around 3350-3450 cm⁻¹.

    • C-H stretching bands for the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • Characteristic C-Cl stretching bands would be present in the fingerprint region, typically below 800 cm⁻¹.

Potential Applications and Biological Relevance

While no specific applications for N-(2,3-dichlorophenyl)-N-methylamine have been documented, the structural motifs present in this molecule are found in a variety of biologically active compounds.

  • Pharmaceutical Intermediates: Dichlorinated anilines and N-methylated aromatic amines are common building blocks in medicinal chemistry. For instance, related structures like 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines have been investigated as triple reuptake inhibitors for the treatment of depression.[2] Compounds containing a 2,3-dichlorophenyl group have also been explored as P2X7 antagonists and for their potential in anticancer and anti-inflammatory therapies.[3][4]

  • Agrochemicals: The dichloroaniline moiety is a key component in many herbicides and fungicides.[1] The introduction of an N-methyl group could modify the biological activity and selectivity of such compounds.

  • Materials Science: Aromatic amines are used in the synthesis of polymers, dyes, and other functional materials. The specific substitution pattern of N-(2,3-dichlorophenyl)-N-methylamine could impart unique electronic or physical properties to derived materials.

Inferred Safety and Handling

Given the lack of specific toxicological data for N-(2,3-dichlorophenyl)-N-methylamine, it is prudent to handle this compound with the same precautions as its precursor, 2,3-dichloroaniline.

  • Hazards: 2,3-dichloroaniline is known to be toxic by inhalation and skin absorption.[1] It is presumed that N-(2,3-dichlorophenyl)-N-methylamine would exhibit similar toxicity.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-(2,3-dichlorophenyl)-N-methylamine represents a chemical entity with potential for further investigation in various scientific fields, particularly in medicinal and materials chemistry. Although direct literature is sparse, this guide provides a solid foundation for its synthesis, predicted chemical properties, and potential avenues for application based on established chemical principles and the known characteristics of related compounds. As with any lesser-studied chemical, all experimental work should be conducted with a high degree of caution and adherence to safety protocols.

References

  • Cheméo. (n.d.). N-(2,3-dichlorophenyl)-n-[(e)-(3-nitrophenyl)methylidene]amine (CAS 116465-42-0). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-(2,3-dichlorophenyl)-n-[(e)-(3-nitrophenyl)methylidene]amine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sivaprakasam, K., et al. (2014). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 6(5), 324-331.
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  • Al-Suhaimi, K. M., et al. (2019). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Molbank, 2019(4), M1095.
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Navigating the Unseen: A Technical Guide to the Safe Handling of N-(2,3-dichlorophenyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. Among these, N-(2,3-dichlorophenyl)-N-methylamine, a substituted aromatic amine, presents a unique set of handling and safety challenges. This in-depth technical guide, designed for the discerning scientific professional, moves beyond rudimentary safety data sheets to provide a comprehensive framework for the safe and effective use of this compound. By understanding the underlying principles of its reactivity and potential toxicology, researchers can mitigate risks and foster a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment: Beyond the Label

While a definitive toxicological profile for N-(2,3-dichlorophenyl)-N-methylamine is not extensively documented in publicly accessible literature, a robust risk assessment can be formulated by examining its structural motifs: a chlorinated aromatic ring and a secondary amine. This analysis points to several potential hazards that must be addressed with stringent safety protocols.

Aromatic amines, as a class, are known for their potential to cause a range of adverse health effects.[1] The presence of chlorine atoms on the phenyl ring can further influence the compound's toxicological properties.

Key Potential Hazards:

  • Dermal Absorption and Irritation: Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[1][2] The Safety Data Sheet (SDS) for N-(2,3-dichlorophenyl)-N-methylamine explicitly states that it causes skin irritation.

  • Eye Irritation: The SDS also indicates that the compound causes serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Harmful if Swallowed: The compound is classified as harmful if ingested.

  • Methemoglobinemia: A significant concern with many aromatic amines is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[3] Symptoms can include cyanosis, headache, dizziness, and in severe cases, can be life-threatening.[3]

  • Carcinogenicity: While no specific data exists for this compound, some aromatic amines are classified as potential occupational carcinogens.[3]

Quantitative Data Summary

Due to the limited specific data for N-(2,3-dichlorophenyl)-N-methylamine, the following table includes information from its Safety Data Sheet and general data for analogous compounds to provide a conservative basis for risk assessment.

Hazard ClassificationSourceDetails
Acute Toxicity, Oral (Category 4)Combi-Blocks SDSHarmful if swallowed.
Skin Corrosion/Irritation (Category 2)Combi-Blocks SDSCauses skin irritation.
Serious Eye Damage/Eye Irritation (Category 2)Combi-Blocks SDSCauses serious eye irritation.
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Combi-Blocks SDSMay cause respiratory irritation.
Potential for MethemoglobinemiaNIOSH (Aniline and homologs)[3]Aromatic amines can cause methemoglobinemia.
Potential for Skin AbsorptionNIOSH (Aniline and homologs)[3]A key route of exposure for aromatic amines.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The cornerstone of safe handling for any potentially hazardous compound is a combination of robust engineering controls and appropriate personal protective equipment (PPE). The causality behind these choices lies in minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls
  • Chemical Fume Hood: All work involving N-(2,3-dichlorophenyl)-N-methylamine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it requires careful consideration of the specific tasks and the potential for exposure.

  • Hand Protection: Chemically resistant gloves are mandatory. Given that aromatic amines can permeate some common glove materials, selecting the appropriate type is critical.[2] Nitrile gloves are a common choice for many laboratory chemicals, but for prolonged or high-exposure tasks, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.

  • Skin and Body Protection: A buttoned lab coat is essential to protect against incidental skin contact. For procedures with a higher risk of spills or splashes, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection may be necessary. The selection of a respirator should be made by a qualified safety professional based on a thorough risk assessment.

PPE_Workflow cluster_pre_handling Pre-Handling Protocol cluster_handling Handling Procedure cluster_post_handling Post-Handling Protocol Read_SDS Review Safety Data Sheet (SDS) Assess_Risk Conduct Task-Specific Risk Assessment Read_SDS->Assess_Risk Understand Hazards Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determine Protection Level Don_PPE Don PPE in Correct Order (e.g., lab coat, gloves, eye protection) Select_PPE->Don_PPE Work_in_Hood Perform all work in a certified chemical fume hood Don_PPE->Work_in_Hood Inspect_Gloves Periodically Inspect Gloves for Integrity Work_in_Hood->Inspect_Gloves Doff_PPE Doff PPE Carefully to Avoid Contamination Work_in_Hood->Doff_PPE Dispose_Waste Dispose of Contaminated PPE and Waste Properly Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for Donning, Using, and Doffing PPE.

Handling and Storage Protocols: Ensuring Chemical Integrity and Safety

Proper handling and storage procedures are critical for maintaining the stability of N-(2,3-dichlorophenyl)-N-methylamine and preventing accidental exposures.

Handling
  • Avoid Inhalation, Ingestion, and Skin Contact: This is the fundamental principle of safe handling.

  • Use in a Well-Ventilated Area: As a supplementary measure to the fume hood, ensure good general laboratory ventilation.

  • Grounding and Bonding: For operations involving large quantities of the solid that could generate static electricity, grounding and bonding procedures should be in place to prevent ignition of any fine dust.

  • Use Non-Sparking Tools: When handling the solid, use tools made of non-sparking materials.

  • Avoid Dust Formation: Handle the solid gently to minimize the generation of airborne dust.

Storage
  • Keep Container Tightly Closed: Store in a tightly sealed container to prevent exposure to air and moisture.

  • Store in a Cool, Dry, Well-Ventilated Area: Protect from heat and direct sunlight.

  • Segregate from Incompatible Materials: Store away from strong oxidizing agents and strong acids.[4] Aromatic amines can react exothermically with acids.[5]

  • Store Locked Up: Given its hazardous properties, the compound should be stored in a secure location.

Emergency Procedures: Preparedness for the Unexpected

A well-defined emergency response plan is crucial for mitigating the consequences of a spill, fire, or personnel exposure.

Spill Response

The appropriate response to a spill depends on its size and location.

  • Minor Spills (inside a chemical fume hood):

    • Alert others: Inform nearby personnel of the spill.

    • Contain the spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

    • Clean up: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a chemical fume hood or a large volume):

    • Evacuate: Immediately evacuate the area and alert others.

    • Isolate: Close the doors to the laboratory and prevent entry.

    • Call for help: Contact the institution's emergency response team and provide them with the identity of the spilled material and the location.

    • Ventilate (if safe to do so): If possible and safe, increase ventilation to the area.

Spill_Response_Workflow cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill_Occurs Spill of N-(2,3-dichlorophenyl)-N-methylamine Occurs Assess_Spill Assess Spill Size and Location Spill_Occurs->Assess_Spill Minor_Spill Minor Spill (Inside Fume Hood) Assess_Spill->Minor_Spill Small & Contained Major_Spill Major Spill (Outside Fume Hood or Large Volume) Assess_Spill->Major_Spill Large or Uncontained Alert_Personnel Alert Nearby Personnel Minor_Spill->Alert_Personnel Evacuate_Area Evacuate Immediate Area Major_Spill->Evacuate_Area Contain_Spill Contain with Absorbent Material Alert_Personnel->Contain_Spill Cleanup_Spill Clean Up with Non-Sparking Tools Contain_Spill->Cleanup_Spill Decontaminate_Area Decontaminate Spill Area Cleanup_Spill->Decontaminate_Area Dispose_Waste_Minor Dispose of as Hazardous Waste Decontaminate_Area->Dispose_Waste_Minor Isolate_Lab Isolate the Laboratory Evacuate_Area->Isolate_Lab Call_Emergency Contact Emergency Response Team Isolate_Lab->Call_Emergency Provide_Info Provide Chemical Information Call_Emergency->Provide_Info

Caption: Decision-Making Workflow for Spill Response.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Remove the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations: Responsible Stewardship

All waste containing N-(2,3-dichlorophenyl)-N-methylamine, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containerize: Place all waste in a clearly labeled, sealed container.

  • Follow Regulations: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

Conclusion: A Commitment to Safety

The responsible use of N-(2,3-dichlorophenyl)-N-methylamine in a research and development setting is predicated on a thorough understanding of its potential hazards and the diligent application of robust safety protocols. While specific toxicological data for this compound may be limited, a conservative approach based on the known risks of analogous chlorinated aromatic amines is essential. By integrating the principles and procedures outlined in this guide into daily laboratory practice, scientists can protect themselves, their colleagues, and the environment, while continuing to advance the frontiers of drug discovery and development.

References

  • NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). Centers for Disease Control and Prevention. [URL not available]
  • OSHA Technical Manual (OTM)
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Methodological & Application

Application Note & Protocol: Synthesis of N-(2,3-dichlorophenyl)-N-methylamine from 2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2,3-dichlorophenyl)-N-methylamine, a key intermediate in pharmaceutical and agrochemical research. The primary protocol detailed is the Eschweiler-Clarke reaction, a classic and highly reliable method for the N-methylation of primary amines. This approach is favored for its high yield, operational simplicity, and, crucially, its prevention of over-methylation to form quaternary ammonium salts.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety considerations, and troubleshooting advice to ensure a successful and reproducible synthesis.

Part 1: Strategic Overview and Mechanistic Insights

The N-methylation of anilines is a fundamental transformation in organic synthesis. However, the reactivity of the starting material, 2,3-dichloroaniline, is attenuated by the electron-withdrawing nature of the two chlorine substituents. This necessitates a robust and efficient methylation strategy.

The Rationale for Selecting the Eschweiler-Clarke Reaction

For the synthesis of N-(2,3-dichlorophenyl)-N-methylamine, the Eschweiler-Clarke reaction presents a superior choice over other methods for several reasons:

  • Selectivity: The reaction mechanism inherently stops at the tertiary amine stage, preventing the formation of undesired quaternary ammonium salts, a common side product when using alkyl halides like methyl iodide.[1][2]

  • Efficiency: It is a high-yielding, one-pot reaction that uses inexpensive and readily available reagents: formaldehyde and formic acid.[3]

  • Irreversibility: The reaction is driven to completion by the irreversible loss of carbon dioxide gas, which is formed from the oxidation of formic acid.[1]

Reaction Mechanism

The reaction proceeds through a two-stage reductive amination process. Understanding these steps is critical for optimizing conditions and troubleshooting.

  • Imine Formation: The primary amine (2,3-dichloroaniline) first condenses with formaldehyde to form an intermediate iminium ion.

  • Reductive Methylation: Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated secondary amine. The formic acid is oxidized to carbon dioxide in the process.[2]

The process can repeat itself if excess reagents are used, converting the secondary amine to the desired N,N-dimethylated product. However, for mono-methylation, stoichiometry control is key. For the purpose of this guide, we will focus on the initial methylation step.

Diagram 1: The Eschweiler-Clarke Reaction Mechanism

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer & Reduction A 2,3-Dichloroaniline (Primary Amine) C Iminium Ion Intermediate A->C + H₂C=O - H₂O B Formaldehyde E N-(2,3-dichlorophenyl)-N-methylamine (Secondary Amine) C->E + HCOOH (Hydride Source) D Formic Acid (HCOOH) F CO₂ E->F - CO₂ (gas)

Caption: The two-stage mechanism of the Eschweiler-Clarke reaction.

Part 2: Materials and Pre-Synthesis Preparations

Careful preparation and adherence to safety protocols are paramount for the success and safety of this synthesis.

Reagents and Materials
Reagent/MaterialCAS No.Molecular Weight ( g/mol )Quantity (per 10 mmol scale)Properties
2,3-Dichloroaniline608-27-5162.021.62 g (10 mmol)Solid, toxic by inhalation/ingestion/skin contact.[4][5][6]
Formaldehyde (37% in H₂O)50-00-030.030.9 mL (~11 mmol)Liquid, toxic, known carcinogen.[7]
Formic Acid (>95%)64-18-646.030.8 mL (~21 mmol)Liquid, corrosive, causes severe burns.[2]
Dichloromethane (DCM)75-09-284.93~100 mLVolatile solvent for extraction.
Saturated Sodium Bicarbonate144-55-884.01~50 mLAqueous solution for neutralization.
Anhydrous Magnesium Sulfate7487-88-9120.37~5 gDrying agent.
Deionized Water7732-18-518.02As neededFor workup.
Essential Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Fume Hood: All steps of this procedure, from weighing reagents to the final workup, must be performed in a well-ventilated chemical fume hood.[4]

  • Handling Reagents:

    • 2,3-Dichloroaniline: This compound is toxic.[5] Avoid creating dust when weighing. Wash hands thoroughly after handling.

    • Formaldehyde: Is a known carcinogen and respiratory irritant. Handle with extreme care.

    • Formic Acid: Is highly corrosive. Prevent contact with skin and eyes. Have a sodium bicarbonate solution ready for neutralizing spills.

  • Waste Disposal: All chemical waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Part 3: Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale. Adjustments for scaling should be validated carefully.

Diagram 2: Experimental Workflow

G A 1. Reaction Setup - Add 2,3-dichloroaniline and formic acid to flask B 2. Reagent Addition - Cool to 0°C - Add formaldehyde dropwise A->B C 3. Reaction - Heat to reflux (100°C) - Monitor by TLC for ~4-6 hours B->C D 4. Workup - Quenching - Cool to RT - Neutralize with sat. NaHCO₃ C->D E 5. Extraction - Extract with Dichloromethane (3x) D->E F 6. Washing & Drying - Wash combined organic layers - Dry over MgSO₄ E->F G 7. Purification - Filter and concentrate - Purify via flash chromatography F->G H 8. Analysis - Obtain NMR, MS data - Determine yield and purity G->H

Caption: Step-by-step workflow for the synthesis of N-(2,3-dichlorophenyl)-N-methylamine.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloroaniline (1.62 g, 10 mmol).

    • Add formic acid (0.8 mL, ~21 mmol) to the flask. Stir the mixture to ensure the aniline dissolves.

  • Addition of Formaldehyde:

    • Cool the flask in an ice-water bath to 0°C.

    • Slowly add the 37% formaldehyde solution (0.9 mL, ~11 mmol) dropwise over 5-10 minutes using a syringe. Rationale: A slow, cooled addition helps to control the initial exothermic reaction.

  • Reaction Execution:

    • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress should be monitored periodically (e.g., every hour after the first 2 hours) by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Reaction Workup and Quenching:

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (~50 mL). Caution: Vigorous gas (CO₂) evolution will occur. Perform this step slowly in the fume hood.

    • Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers. Rationale: The product is more soluble in the organic solvent, allowing for its separation from inorganic salts and water-soluble impurities.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated NaCl solution, 1 x 30 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate. Swirl and let it stand for 10-15 minutes.

  • Purification:

    • Filter off the drying agent and wash the solid with a small amount of dichloromethane.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.[8][9]

  • Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield N-(2,3-dichlorophenyl)-N-methylamine.

    • Determine the final mass and calculate the percentage yield.

    • Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient heating or reaction time.1. Ensure the reaction is at a full reflux. Extend the reaction time and monitor by TLC.
(Starting material remains)2. Deactivated or low-quality reagents.2. Use fresh, high-purity formic acid and formaldehyde.
Formation of Byproducts 1. Reaction temperature too high.1. Maintain a controlled reflux; do not overheat.
(Multiple spots on TLC)2. Impure starting material.2. Check the purity of the 2,3-dichloroaniline before starting.
Low Yield after Workup 1. Incomplete extraction of the product.1. Perform at least three extractions with the organic solvent. Ensure the aqueous phase is properly neutralized to ensure the amine is not protonated.
2. Product loss during purification.2. Use appropriate column chromatography techniques; do not use overly polar solvent systems that could co-elute impurities.[9]

Part 5: References

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  • N‐Methylation of aromatic amines using formic acid as the unique carbon and hydrogen source. (2019). ResearchGate. Retrieved February 19, 2026, from [Link]

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  • N-(2,3-dichlorophenyl)-n-[(e)-(3-nitrophenyl)methylidene]amine Chemical Properties. (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012). Google Patents. Retrieved February 19, 2026, from

  • Reductive Dechlorination of 2,3-Dichloroaniline by Dehalobacter in an Anaerobic Enrichment Culture. (2025). PubMed. Retrieved February 19, 2026, from [Link]

  • Reductive dechlorination of 2,3-dichloroaniline by Dehalobacter in an anaerobic enrichment culture. (2025). bioRxiv. Retrieved February 19, 2026, from [Link]

  • Reductive Dechlorination of 2,3-Dichloroaniline by Dehalobacter in an Anaerobic Enrichment Culture. (2025). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Methylamines purification process. (1981). Google Patents. Retrieved February 19, 2026, from

  • Dichloroaniline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 19, 2026, from [Link]

  • Synthesis, Spectroscopic, Crystal Structure, Hirshfeld Surface Analysis and DFT Calculations of (E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) Methanamine. (2024). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Methylamines purification by distillation and purge. (1981). Google Patents. Retrieved February 19, 2026, from

  • Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage. Retrieved February 19, 2026, from [Link]

  • Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone. (2022). CSIR-NIScPR. Retrieved February 19, 2026, from [Link]

  • Product Class 4: N-Nitrosoamines. (n.d.). Thieme Connect. Retrieved February 19, 2026, from [Link]

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Application Notes & Protocols: The Strategic Role of 1-(2,3-Dichlorophenyl)piperazine in the Convergent Synthesis of Aripiprazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth examination of the primary industrial synthesis of Aripiprazole, an atypical antipsychotic agent. A critical analysis of the synthetic pathway reveals that 1-(2,3-dichlorophenyl)piperazine , not N-(2,3-dichlorophenyl)-N-methylamine, is the pivotal precursor for the N-arylpiperazine moiety. This document elucidates the convergent synthesis strategy, detailing the preparation of the two key intermediates and their final coupling reaction. It offers field-proven protocols, explains the causality behind experimental choices, and presents comprehensive data to support researchers, scientists, and drug development professionals in their work.

Core Synthesis Strategy: A Convergent Approach

The most prevalent and industrially scalable synthesis of aripiprazole hinges on a convergent strategy.[1] This approach involves the independent synthesis of two complex intermediates, which are then coupled in the final step to form the target molecule. This method is advantageous as it maximizes efficiency and allows for easier purification of the intermediates before the final, crucial coupling reaction.

The retrosynthetic analysis of aripiprazole identifies two primary building blocks:

  • Intermediate A: 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one . This moiety provides the quinolinone core and the four-carbon linker. The bromo- derivative is most commonly employed for its optimal reactivity.[1][2]

  • Intermediate B: 1-(2,3-dichlorophenyl)piperazine . This substituted piperazine ring is the crucial pharmacophore responsible for the drug's unique receptor binding profile.[1][2]

The final synthetic step is a classical nucleophilic substitution (SN2) reaction, where the secondary amine of the piperazine ring acts as the nucleophile, displacing the halide on the butoxy linker of the quinolinone intermediate.[3]

G Aripiprazole Aripiprazole Intermediates Key Intermediates Aripiprazole->Intermediates Retrosynthesis Quinolinone 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one Intermediates->Quinolinone Piperazine 1-(2,3-dichlorophenyl)piperazine Intermediates->Piperazine

Caption: Retrosynthetic analysis of Aripiprazole.

Synthesis of Key Intermediate: 1-(2,3-Dichlorophenyl)piperazine

The synthesis of this critical precursor is paramount to the overall success of the aripiprazole campaign. While several routes exist, a common and effective method involves the cyclization of 2,3-dichloroaniline with a bis(2-haloethyl)amine equivalent.[1][4]

Causality of Experimental Choices:

  • Reactants: 2,3-dichloroaniline is the foundational building block providing the dichlorophenyl moiety. Bis(2-chloroethyl)amine hydrochloride serves as the source for the piperazine ring structure. Using it as a salt enhances stability.[5]

  • Solvent/Catalyst: The reaction can be performed under neat conditions at high temperatures or with a high-boiling solvent like xylene.[6][7] The use of catalysts like p-toluenesulfonic acid (p-TsOH) facilitates the reaction, while a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can improve reaction rates and yields in biphasic systems.[6]

  • Temperature: Elevated temperatures (120-160 °C) are necessary to drive the cyclization reaction, which involves the formation of two C-N bonds.[5][7]

Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine
  • Reaction Setup: To a 500L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 100 kg of 2,3-dichloroaniline.[7]

  • Heating: Begin stirring and heat the reactor contents to 100 °C.[7]

  • Reagent Addition: Once the temperature is stable, add 110 kg of bis(2-chloroethyl)amine hydrochloride solid in 5 portions over 1 hour.[7]

  • Reaction: After the addition is complete, raise the temperature to 120-135 °C and maintain for 34-48 hours.[6][7] The reaction progress should be monitored by HPLC until the starting material is consumed.

  • Work-up and Crystallization: After completion, cool the reaction mass. Add 200 kg of n-butanol and reflux with stirring for 1 hour to dissolve the product and facilitate subsequent crystallization.[5][7]

  • Isolation: Cool the mixture, which will induce crystallization of the hydrochloride salt of the product. Isolate the crude product by centrifugation.

  • Purification: Recrystallize the crude product from methanol to yield high-purity 1-(2,3-dichlorophenyl)piperazine hydrochloride.[5]

ParameterValueSource(s)
Reactants 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl[1][5][7]
Solvent Neat or n-butanol/methanol for work-up[5][7]
Temperature 120-160 °C[5][7]
Reaction Time 12-48 hours[5][6]
Typical Yield 59-64%[5]
Purity (HPLC) >99.5%[5]
Table 1. Key parameters for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

Synthesis of Key Intermediate: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

This intermediate is prepared via a standard Williamson ether synthesis.

Protocol: Williamson Ether Synthesis
  • Setup: In a suitable reactor, suspend 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and a base (e.g., 1 mole equivalent of potassium carbonate) in a polar aprotic solvent like DMF.[2]

  • Alkylation: Add 3 molar equivalents of 1,4-dibromobutane to the mixture.[2]

  • Reaction: Heat the reaction mixture to 60 °C for 4-5 hours.[1][2]

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[1][2]

  • Purification: Wash and dry the organic layer. Evaporate the solvent under reduced pressure and recrystallize the crude product from ethanol to yield the pure intermediate.[2]

Final Coupling Reaction to Synthesize Aripiprazole

This final step unites the two key intermediates to form the aripiprazole molecule.

Causality of Experimental Choices:

  • Base: An inorganic base like potassium carbonate or sodium carbonate is required to neutralize the HCl salt of the piperazine intermediate and to scavenge the HBr formed during the reaction, driving the equilibrium towards the product.[8][9][10]

  • Solvent: The reaction can be performed in a variety of solvents, including acetonitrile, ethanol, or even water.[2][8][9] Using water as a solvent is an environmentally friendly and cost-effective option that has been shown to produce high yields and purity.[8]

  • Additives: Catalytic amounts of sodium iodide or potassium iodide can be added to increase the reaction rate via an in-situ Finkelstein reaction, converting the less reactive bromobutoxy group to the more reactive iodobutoxy intermediate.[2][11]

Protocol: Aripiprazole Synthesis
  • Charge Reactor: In a reactor, dissolve 36.0 g of potassium carbonate in 600 mL of water.[8][10]

  • Add Intermediates: To this solution, add 60.0 g of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril* and 69.6 g of 1-(2,3-dichlorophenyl)piperazine monohydrochloride.[8][10] (Note: This patented example uses the chloro- derivative, but the bromo- derivative works similarly, often with higher reactivity).

  • Reaction: Heat the mixture with stirring to 90-95 °C and maintain for approximately 4 hours.[8][10] Monitor reaction completion by HPLC.[3]

  • Crystallization: Cool the reaction mixture to approximately 40 °C to induce crystallization of the crude aripiprazole.

  • Isolation: Collect the deposited crystals by filtration.[3][8]

  • Purification: Wash the crude crystals with water. For further purification, dissolve the crystals in 900 mL of ethyl acetate, remove water via azeotropic distillation, cool the solution to 0-5 °C, and collect the purified aripiprazole crystals by filtration.[8]

  • Drying: Dry the final product under reduced pressure at 50-60 °C.[8]

G cluster_0 Aripiprazole Synthesis Workflow Start Charge Reactor: - Water - K₂CO₃ Add Add Intermediates: - Quinolinone Derivative - Piperazine Derivative Start->Add React Heat to 90-95 °C (4 hours) Monitor by HPLC Add->React Cool Cool to 40 °C (Induce Crystallization) React->Cool Filter Filter Crude Product Cool->Filter Purify Recrystallize from Ethyl Acetate Filter->Purify Dry Dry Under Vacuum Purify->Dry End Final Aripiprazole API Dry->End

Caption: Final coupling and purification workflow for Aripiprazole.

Analytical Characterization

The final product must meet stringent pharmaceutical standards. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

ParameterHPLC ConditionsSource(s)
Column C18 reverse-phase (e.g., 4.6 mm x 10 cm, 3 µm)
Mobile Phase Gradient of Acetonitrile and 0.05% trifluoroacetic acid in water
Flow Rate 1.2 mL/min
Detector UV at 254 nm
Acceptance Criteria 98.0%–102.0% on a dried basis
Table 2. Representative HPLC parameters for Aripiprazole assay.

Safety and Handling

The synthesis of aripiprazole involves the use of hazardous materials that require strict safety protocols.

  • 2,3-Dichloroaniline: Toxic if inhaled or in contact with skin.[12] Handle in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Bis(2-chloroethyl)amine: A hazardous substance that should be handled with extreme care.[12]

  • Solvents: Many organic solvents used (DMF, xylene, acetonitrile) are flammable and/or toxic.[13] Use explosion-proof equipment and prevent the build-up of static discharge.[13]

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.[14] Ensure adequate ventilation.[13] In case of exposure, follow the first-aid measures outlined in the corresponding Safety Data Sheet (SDS).[14]

References

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12).
  • US6995264B2 - Process for preparing aripiprazole - Google Patents.
  • The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers - Benchchem.
  • A Process For Preparation Of Aripiprazole - Quick Company.
  • Process for the preparation of aripiprazole - European Patent Office - EP 1844036 B1 - Googleapis.com. (2006, January 27).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, June 23).
  • Pharmaceutical estimation of aripiprazole to assist in modern research: An upbeat review.
  • Classics in Chemical Neuroscience: Aripiprazole - PMC - NIH.
  • Development of a Sensitive Spectrophotometric Method for Determination of the Charge-Transfer Complex of Aripiprazole in Pharmac. (2024, October 20).
  • A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. (2020, July 15).
  • WO2007113846A1 - A process for the preparation of aripiprazole - Google Patents.
  • Identification & Assay Methods for Aripiprazole - Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).
  • Spectrofluorometric quantitative analysis of aripiprazole based on quenching of natural derived carbon quantum dots in spiked human plasma - PMC. (2023, November 29).
  • Aripiprazole synthesis - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • preparation of 1-(2,3-dichlorophenyl)piperazine from diethanolamine. - Benchchem.
  • 4 - SAFETY DATA SHEET.
  • CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents.
  • SAFETY DATA SHEET - Merck Millipore. (2023, August 16).
  • OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS.
  • Creation and evaluation of total synthesis scheme for Aripiprazole.
  • PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 - EPO. (2010, August 18).
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure.
  • 1-(2,3-Dichlorophenyl)-piperazine synthesis - ChemicalBook.
  • Current Chemistry Letters Solvent-free microwave-assisted synthesis of aripiprazole - Semantic Scholar. (2018, August 12).
  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap. (2012, December 05).

Sources

N-(2,3-dichlorophenyl)-N-methylamine in the synthesis of cariprazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(2,3-Dichlorophenyl)-N-Methylamine & 1-(2,3-Dichlorophenyl)piperazine in Cariprazine Synthesis

Part 1: Executive Summary & Strategic Context

The Nomenclature Criticality: In the synthesis of Cariprazine (Vraylar/Reagila), a precise distinction between intermediates is vital for yield and purity. The prompt specifies N-(2,3-dichlorophenyl)-N-methylamine (also known as 2,3-dichloro-N-methylaniline).

  • Scientific Reality: This specific molecule is not the productive building block for the cariprazine backbone. The actual key intermediate is 1-(2,3-dichlorophenyl)piperazine (DCPP).

  • The Role of the N-Methylamine: N-(2,3-dichlorophenyl)-N-methylamine acts as a critical process impurity (Chain Terminator). It arises from the methylation of 2,3-dichloroaniline or degradation of the piperazine ring. Its presence prevents the formation of the piperazine ring or leads to "dead-end" side products that mimic the drug's solubility profile, complicating purification.

This guide provides the standard protocol for the synthesis of the productive piperazine intermediate , while simultaneously establishing a control strategy for the N-methylamine impurity to ensure API (Active Pharmaceutical Ingredient) compliance.

Part 2: Chemical Context & Mechanism[1]

The Productive Pathway (The "Hero")

Cariprazine requires the formation of a piperazine ring attached to the 2,3-dichlorophenyl moiety.

  • Starting Material: 2,3-Dichloroaniline.[1]

  • Reagent: Bis(2-chloroethyl)amine hydrochloride (or Diethanolamine + HBr).

  • Mechanism: Double N-alkylation (cyclization) to form 1-(2,3-dichlorophenyl)piperazine .

The Impurity Pathway (The "Villain")

If the starting 2,3-dichloroaniline contains N-methyl impurities (N-(2,3-dichlorophenyl)-N-methylamine), or if inadvertent methylation occurs:

  • The secondary amine (N-Me) cannot undergo the necessary double alkylation to form a neutral piperazine ring without forming a quaternary ammonium salt.

  • Result: Formation of non-cyclized alkylated byproducts or quaternary salts that lower yield and persist as difficult-to-remove impurities.

Part 3: Experimental Protocol

Workflow A: Synthesis of Key Intermediate 1-(2,3-Dichlorophenyl)piperazine

This protocol minimizes the formation of N-methylated side products.

Reagents & Equipment:

  • Reactor: 1L Hastelloy or Glass-lined reactor (due to corrosive HBr/HCl).

  • Reagents:

    • 2,3-Dichloroaniline (1.0 eq) [Strict Quality Control: <0.1% N-methylaniline].

    • Bis(2-chloroethyl)amine hydrochloride (1.1 eq).

    • Diglyme or Chlorobenzene (Solvent).

    • Potassium Carbonate (

      
      ) (anhydrous, 2.5 eq).
      
    • Catalytic KI (0.05 eq).

Step-by-Step Methodology:

  • Charging: Charge 2,3-dichloroaniline (162 g, 1.0 mol) and Bis(2-chloroethyl)amine HCl (196 g, 1.1 mol) into the reactor with Diglyme (800 mL).

  • Base Addition: Add

    
     (345 g) and KI (8.3 g) under nitrogen atmosphere.
    
    • Expert Insight: Use of a high-boiling solvent like Diglyme allows the reaction to reach 160°C, essential for overcoming the steric hindrance of the ortho-dichloro substitution.

  • Cyclization: Heat the mixture to 155-160°C for 24–30 hours.

    • Monitoring: Monitor by HPLC. Target < 2% remaining aniline.

    • Critical Control Point: If "N-(2,3-dichlorophenyl)-N-methylamine" is present, it will appear as a distinct peak (RRT ~1.1 vs aniline).

  • Work-up:

    • Cool to 80°C. Filter inorganic salts (

      
      ).
      
    • Concentrate the filtrate under vacuum to remove solvent.

    • Basification: Add water (500 mL) and adjust pH to >12 with 50% NaOH.

    • Extraction: Extract with Toluene (2 x 400 mL).

  • Salt Formation (Purification):

    • To the toluene layer, add HCl in isopropanol (1.1 eq).

    • The 1-(2,3-dichlorophenyl)piperazine hydrochloride precipitates.

    • Purification Logic: The N-methyl impurity (if present) forms a salt with different solubility characteristics and largely remains in the mother liquor, providing a chemical purge.

Yield: ~75-80% Purity: >99.5% (HPLC)

Workflow B: Coupling to Cariprazine Precursor

Connecting the piperazine to the cyclohexyl-urea moiety.

  • Reductive Amination / Alkylation:

    • React 1-(2,3-dichlorophenyl)piperazine with [trans-4-(2-bromoethyl)cyclohexyl]urea derivative.

    • Conditions:

      
      , Acetonitrile, reflux, 12h.
      
  • Final Urea Formation:

    • If the linker was an amine, react with Dimethylcarbamoyl chloride .

Part 4: Analytical Control of N-(2,3-dichlorophenyl)-N-methylamine

To ensure the "N-methyl" species does not compromise the batch, use this HPLC method.

Table 1: HPLC Method Parameters for Impurity Profiling

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-20 min: 5%→80% B; 20-25 min: 80% B.
Flow Rate 1.0 mL/min
Detection UV @ 215 nm and 254 nm
Target Impurity N-(2,3-dichlorophenyl)-N-methylamine (2,3-dichloro-N-methylaniline)
Retention Time ~14.5 min (distinct from Piperazine product @ ~10.2 min)
Limit NMT 0.15% (ICH Q3A)

Part 5: Visualization of Pathways

The following diagram illustrates the divergence between the Productive Pathway (Piperazine formation) and the Impurity Pathway (N-Methylamine interference).

Cariprazine_Synthesis_Pathways Start 2,3-Dichloroaniline (Starting Material) Impurity_Pre IMPURITY: N-(2,3-dichlorophenyl)-N-methylamine Start->Impurity_Pre Methylation Side Rxn (Avoid) Product KEY INTERMEDIATE: 1-(2,3-Dichlorophenyl)piperazine Start->Product Double Alkylation (Correct Path) DeadEnd Dead-End Side Products (Quaternary Salts / Non-cyclized) Impurity_Pre->DeadEnd Fails to Cyclize Reagent Bis(2-chloroethyl)amine + Base/Heat Cariprazine CARIPRAZINE API Product->Cariprazine + Cyclohexyl Linker + Dimethyl Urea

Caption: Divergence of synthetic pathways. The N-methylamine species leads to non-productive dead-ends, highlighting the need for strict starting material control.

Part 6: References

  • Synthesis of 1-(2,3-dichlorophenyl)piperazine:

    • Title: Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.[2]

    • Source: CN102807536B (Patent).

    • URL:

  • Cariprazine Structure & Impurities:

    • Title: Cariprazine and its Impurities (Structure validation).

    • Source: Pharmaffiliates / Veeprho.

    • URL:[Link]

  • Chemical Identity of N-Methylamine Analog:

    • Title: 2,3-dichloro-N-methylaniline (CAS 42265-79-2).[1][3]

    • Source: PubChem / BLD Pharm.

    • URL:[Link]

  • General Cariprazine Synthesis:

    • Title: Synthesis method for Cariprazine.[2][4]

    • Source: EP3845523A1 (European Patent).

    • URL:

Sources

Application Note: A Validated GC-MS Method for the Sensitive Detection of N-(2,3-dichlorophenyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a comprehensive and robust method for the identification and quantification of N-(2,3-dichlorophenyl)-N-methylamine using Gas Chromatography-Mass Spectrometry (GC-MS). N-(2,3-dichlorophenyl)-N-methylamine is a substituted aromatic amine that may be present as a synthetic intermediate or impurity in pharmaceutical and chemical manufacturing. Given the potential toxicological relevance of aromatic amines, a sensitive and specific analytical method is crucial for quality control and safety assessment. The described protocol employs liquid-liquid extraction (LLE) for sample preparation, followed by analysis on a standard single quadrupole GC-MS system. The method utilizes a non-polar capillary column for optimal chromatographic separation and electron ionization (EI) for characteristic mass spectral fragmentation. We provide detailed instrumental parameters, a predicted fragmentation pathway for confident identification, and a full method validation protocol according to International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2]

Introduction & Principle

N-substituted aromatic amines are a class of compounds frequently encountered in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their detection at trace levels is often a critical requirement due to their potential as process-related impurities or degradation products. N-(2,3-dichlorophenyl)-N-methylamine, a secondary aromatic amine, possesses chemical properties that make it highly suitable for Gas Chromatography (GC) analysis due to its volatility.

The principle of this method is based on the high separation efficiency of gas chromatography combined with the sensitive and specific detection capabilities of mass spectrometry.[3] A sample containing the analyte is first prepared using an appropriate extraction technique to isolate it from the sample matrix. The extract is then injected into the GC, where the analyte is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the capillary column.[3] Upon elution from the column, the separated analyte enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected by their mass-to-charge ratio (m/z), providing a unique chemical fingerprint for unequivocal identification and accurate quantification.[4]

Materials and Methodology

Apparatus and Reagents
  • Apparatus:

    • Gas Chromatograph with Mass Selective Detector (GC-MS)

    • Autosampler

    • Analytical balance (0.01 mg sensitivity)

    • Vortex mixer

    • Centrifuge

    • Glassware: Volumetric flasks, pipettes, 15 mL centrifuge tubes, 2 mL GC autosampler vials with inserts.[5]

  • Reagents:

    • N-(2,3-dichlorophenyl)-N-methylamine reference standard (>98% purity)

    • Hexane (or Dichloromethane), HPLC or GC-grade[3]

    • Methanol, HPLC-grade

    • Sodium Hydroxide (NaOH), 1 M solution

    • Anhydrous Sodium Sulfate

    • Helium carrier gas (99.999% purity)

Standard and Sample Preparation

Causality: The choice of solvent and pH adjustment is critical for amine analysis. Amines are basic compounds; adjusting the sample pH to >10 with NaOH ensures the analyte is in its neutral, free-base form, which is more soluble in organic solvents like hexane, thus maximizing extraction efficiency during LLE.[6] Anhydrous sodium sulfate is used to remove any residual water from the organic extract, which could otherwise interfere with the GC analysis.

Protocol: Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-(2,3-dichlorophenyl)-N-methylamine reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the Working Stock Solution with hexane in 2 mL volumetric flasks. A typical calibration range would be 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.[5]

Protocol: Sample Preparation (Liquid-Liquid Extraction)

  • Transfer 1 mL of the sample (e.g., aqueous process stream) into a 15 mL glass centrifuge tube.

  • Add 100 µL of 1 M NaOH to adjust the pH to >10.

  • Add 2 mL of hexane to the tube.

  • Vortex vigorously for 2 minutes to facilitate extraction.[6]

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate.

  • Vortex briefly and allow to stand for 5 minutes.

  • Transfer the dried extract into a 2 mL GC vial for analysis.

GC-MS Instrumental Conditions & Data Acquisition

Expertise: The selection of a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is a standard and robust choice for a wide range of semi-volatile organic compounds, including chlorinated aromatic compounds.[5][7] A splitless injection is chosen to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits required for trace analysis.[5][8] The temperature program is designed to first focus the analytes at a lower temperature and then ramp up to elute the N-(2,3-dichlorophenyl)-N-methylamine in a reasonable time with good peak shape.

Parameter Setting Rationale
GC System Agilent 7890 or equivalentStandard, reliable platform.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)Provides excellent separation for semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas providing good chromatographic efficiency.
Inlet Splitless ModeMaximizes sensitivity for trace-level analysis.[8]
Injection Volume 1 µLStandard volume for GC analysis.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte.
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)Separates the analyte from solvent and potential matrix components.
MS System Agilent 5977 or equivalentCommon single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.[8]
Source Temp. 230 °COptimal temperature to maintain ion formation and prevent degradation.
Quad Temp. 150 °CStandard setting for stable mass filtering.
Acquisition Mode Full Scan (m/z 50-350) and SIMFull Scan for initial identification and peak purity; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
SIM Ions To be determined from reference standard spectrum (e.g., m/z 189, 174, 139)Monitoring specific ions increases signal-to-noise for quantification.

Mass Spectral Fragmentation Analysis

Authoritative Grounding: The fragmentation of molecules in EI-MS follows predictable chemical pathways.[4] For N-(2,3-dichlorophenyl)-N-methylamine, the most likely fragmentation points are the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a common pathway for amines.[9][10] The molecular ion (M+) will have a characteristic isotopic pattern due to the two chlorine atoms (35Cl and 37Cl), with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, providing a high degree of confidence in identification.

  • Molecular Ion (M+): The molecular weight is 189.05 g/mol . The molecular ion peak cluster is expected at m/z 189, 191, and 193.

  • Alpha-Cleavage (Loss of •CH3): Loss of a methyl radical (15 Da) from the molecular ion would result in a stable fragment ion at m/z 174 . This is often a prominent peak for N-methyl amines.

  • Benzylic Cleavage: Cleavage of the C-N bond can result in the formation of the dichlorophenylmethyl cation at m/z 159 or the dichlorophenyl cation at m/z 145 .

  • Loss of Chlorine: Fragmentation may also involve the loss of a chlorine atom (35 Da) from the molecular ion or major fragments.

G M N-(2,3-dichlorophenyl)-N-methylamine (m/z 189) F1 [M - CH3]+ (m/z 174) M->F1 - •CH3 (Alpha-cleavage) F2 [C7H5Cl2]+ (m/z 159) M->F2 - •NHCH3 F3 [C6H3Cl2]+ (m/z 145) F2->F3 - CH2

Method Validation Protocol

Trustworthiness: A method is only reliable if its performance characteristics are well-documented. The following validation protocol, based on ICH guidelines, establishes the method's suitability for its intended purpose.[1][11][12]

G cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_validation Validation Assessment P1 Prepare Calibration Standards A1 Inject Samples (Blanks, Standards, Spikes) P1->A1 P2 Prepare Spiked Matrix Samples P2->A1 P3 Prepare Blank Matrix Samples P3->A1 V1 Specificity A1->V1 V2 Linearity & Range A1->V2 V3 LOD & LOQ A1->V3 V4 Accuracy (Recovery) A1->V4 V5 Precision (RSD%) A1->V5 V6 Robustness V1->V6 V2->V6 V3->V6 V4->V6 V5->V6 Report Validation Report V6->Report

Validation Parameter Procedure Acceptance Criteria
Specificity Analyze a blank matrix sample to check for interferences at the analyte's retention time.No significant interfering peaks (>20% of LOQ) at the retention time of the analyte.
Linearity & Range Analyze calibration standards at 6 concentration levels in triplicate. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of low-level standards.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.[11]
Accuracy (Recovery) Analyze a blank matrix spiked with the analyte at three concentration levels (low, medium, high) in triplicate.Mean recovery should be within 80-120%.
Precision (Repeatability) Perform 6 replicate injections of a spiked sample at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 15%.
Intermediate Precision Repeat the precision study on a different day with a different analyst or instrument.RSD ≤ 20%.
Robustness Intentionally vary method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on results.Results should remain unaffected by small variations.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the determination of N-(2,3-dichlorophenyl)-N-methylamine by GC-MS. The method is designed for high sensitivity and specificity, incorporating a straightforward sample preparation procedure and standard instrumental conditions. The inclusion of a comprehensive validation plan ensures that the method is trustworthy and can be readily implemented in quality control or research laboratories for reliable trace-level analysis.

References

  • Patsnap Eureka. (2025, September 22). How to Validate GC-MS Data for Trace-level Analysis.
  • Benchchem. Application Notes and Protocols for GC-MS Analysis of Secondary Amines.
  • SCION Instruments. Sample preparation GC-MS.
  • Organomation. GC-MS Sample Preparation.
  • University of California, Davis - Mass Spectrometry Facility. Sample Preparation Guidelines for GC-MS.
  • ResearchGate. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient | Request PDF.
  • Mazumder, S., et al. (2018). New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. Journal of Analytical Toxicology.
  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
  • Wang, Z., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC.
  • Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Lin, C-H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.

Sources

Advanced Polymer Synthesis: Application Notes for N-(2,3-dichlorophenyl)maleimide in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial literature searches for the direct application of N-(2,3-dichlorophenyl)-N-methylamine in materials science research did not yield significant results for its use as a monomer or precursor in polymer synthesis. However, a closely related derivative, N-(2,3-dichlorophenyl)maleimide , has been documented in the synthesis of thermostable copolymers. This guide will, therefore, focus on the application of N-(2,3-dichlorophenyl)maleimide, providing a detailed framework for its synthesis, polymerization, and characterization in the context of developing high-performance polymeric materials.

Introduction: The Role of N-Substituted Maleimides in Advanced Polymers

N-substituted maleimides are a class of monomers known for their ability to be incorporated into polymer backbones, imparting a range of desirable properties. The rigid five-membered maleimide ring contributes to an increase in the glass transition temperature (Tg) and enhances the thermal stability of the resulting polymers. The nature of the N-substituent allows for the fine-tuning of these properties. The incorporation of halogenated phenyl groups, such as the 2,3-dichlorophenyl group, is a strategic approach to further enhance thermal resistance and modify the electronic properties of the polymer.

Copolymers containing N-(dichlorophenyl)maleimide units have shown promise in applications where high thermal stability is a critical requirement. This guide provides a comprehensive overview of the synthesis of N-(2,3-dichlorophenyl)maleimide and its subsequent copolymerization with a common comonomer, methyl methacrylate (MMA), as a case study.

Synthesis of N-(2,3-dichlorophenyl)maleimide Monomer

The synthesis of N-(2,3-dichlorophenyl)maleimide is typically a two-step process involving the reaction of maleic anhydride with 2,3-dichloroaniline to form an intermediate maleamic acid, followed by cyclization.[1]

Principle of the Synthesis

The initial reaction is a nucleophilic acyl substitution where the amino group of 2,3-dichloroaniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of N-(2,3-dichlorophenyl)maleamic acid. The subsequent step is a dehydration reaction, usually facilitated by a chemical dehydrating agent or heat, which results in the formation of the cyclic imide.

Experimental Protocol: Monomer Synthesis

Materials and Reagents:

  • Maleic Anhydride

  • 2,3-Dichloroaniline

  • Anhydrous Acetone (or other suitable solvent like 1,4-dioxane)

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Ice

  • Deionized Water

Step-by-Step Procedure:

  • Formation of N-(2,3-dichlorophenyl)maleamic acid:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq.) in anhydrous acetone.

    • Slowly add a solution of 2,3-dichloroaniline (1.0 eq.) in anhydrous acetone to the maleic anhydride solution at room temperature with constant stirring.

    • Continue stirring the reaction mixture for 2-4 hours. The maleamic acid intermediate will precipitate out of the solution.

    • Filter the precipitate, wash with cold acetone, and dry under vacuum.

  • Cyclization to N-(2,3-dichlorophenyl)maleimide:

    • To the dried N-(2,3-dichlorophenyl)maleamic acid in a round-bottom flask, add acetic anhydride (as both solvent and dehydrating agent) and a catalytic amount of anhydrous sodium acetate.

    • Heat the mixture at 60-80 °C with stirring for 2-3 hours.

    • After the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the crude N-(2,3-dichlorophenyl)maleimide.

    • Filter the solid product, wash thoroughly with deionized water to remove acetic acid and sodium acetate, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified N-(2,3-dichlorophenyl)maleimide monomer.

    • Dry the purified monomer in a vacuum oven at 50 °C.

Characterization of the Monomer

The successful synthesis of the monomer should be confirmed by standard analytical techniques:

  • FT-IR Spectroscopy: To identify the characteristic functional groups. Look for the imide C=O stretching bands around 1780 cm⁻¹ and 1710 cm⁻¹, and the C-Cl stretching bands of the dichlorophenyl group.

  • ¹H NMR Spectroscopy: To confirm the chemical structure by analyzing the proton signals and their integrations.

  • Melting Point Determination: A sharp melting point indicates the purity of the synthesized monomer.

Copolymerization with Methyl Methacrylate (MMA)

N-(2,3-dichlorophenyl)maleimide (DCMI) can be copolymerized with various vinyl monomers to produce copolymers with tailored properties. Here, we describe the free radical copolymerization with methyl methacrylate (MMA).[1]

Principle of Copolymerization

Free radical polymerization is initiated by a molecule that can readily form free radicals, such as α,α'-azobisisobutyronitrile (AIBN). The initiator radical adds to a monomer molecule, creating a new radical which then propagates by adding to further monomer units. The incorporation of both DCMI and MMA into the polymer chain results in a copolymer with properties intermediate between the two homopolymers.

Experimental Protocol: Copolymerization

Materials and Reagents:

  • N-(2,3-dichlorophenyl)maleimide (2,3DCMI)

  • Methyl Methacrylate (MMA), freshly distilled to remove inhibitors

  • α,α'-Azobisisobutyronitrile (AIBN), recrystallized

  • 1,4-Dioxane (or other suitable solvent)

  • Methanol (as a non-solvent for precipitation)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a polymerization tube or a suitable reaction flask, dissolve the desired molar ratios of 2,3DCMI and MMA in 1,4-dioxane.

    • Add AIBN (typically 0.1-1.0 mol% with respect to the total monomers) as the initiator.

    • Seal the tube or flask and deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes, or by several freeze-pump-thaw cycles.

  • Polymerization:

    • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-70 °C for AIBN).[1]

    • Allow the polymerization to proceed for a specified time. To obtain low conversion copolymers for reactivity ratio studies, the reaction is typically stopped after a short period (e.g., when 5-10% conversion is achieved).

  • Isolation and Purification of the Copolymer:

    • After the desired time, cool the reaction mixture to room temperature.

    • Pour the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the copolymer.

    • Filter the precipitated copolymer, wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at 50-60 °C to a constant weight.

Workflow Diagram

Copolymerization_Workflow Workflow for Copolymerization of 2,3DCMI and MMA cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_isolation Product Isolation dissolve Dissolve 2,3DCMI & MMA in 1,4-Dioxane add_initiator Add AIBN Initiator dissolve->add_initiator deoxygenate Deoxygenate Mixture (N2 Purge) add_initiator->deoxygenate polymerize Heat at 60-70°C for specified time deoxygenate->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter_wash Filter and Wash Copolymer dry Dry under Vacuum final_product Purified Copolymer dry->final_product

Caption: Workflow for the free radical copolymerization of N-(2,3-dichlorophenyl)maleimide and methyl methacrylate.

Characterization of the Copolymers

The synthesized copolymers should be thoroughly characterized to determine their composition, molecular weight, and thermal properties.

Compositional Analysis
  • FT-IR Spectroscopy: The IR spectrum of the copolymer will show characteristic bands from both monomer units. For poly(2,3DCMI-co-MMA), key bands include the C=O stretching of the imide ring (around 1782 cm⁻¹ and 1705 cm⁻¹) and the ester group of MMA (around 1730 cm⁻¹), as well as bands for the phenyl ring.

  • NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for determining the copolymer composition by integrating the signals corresponding to the protons or carbons of each monomer unit.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.

Thermal Properties Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the copolymer by measuring its weight loss as a function of temperature. This analysis provides the onset decomposition temperature and the char yield at high temperatures.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the copolymer, which is an important indicator of its thermal properties and rigidity.

Expected Properties and Data

The incorporation of N-(2,3-dichlorophenyl)maleimide into the polymethyl methacrylate (PMMA) backbone is expected to significantly enhance the thermal stability of the resulting copolymer compared to pure PMMA.

Table 1: Thermal Properties of Poly(DCMI-co-MMA) Copolymers

Copolymer Composition (molar fraction of DCMI)Glass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (°C)
0 (Pure PMMA)~105~280
0.2Higher than PMMAIncreased
0.4Significantly HigherFurther Increased
0.6Even HigherHigh Stability
(Note: The exact values will depend on the copolymer composition and molecular weight. The table illustrates the expected trend.)

Conclusion

The use of N-(2,3-dichlorophenyl)maleimide as a comonomer is an effective strategy for creating amorphous copolymers with high thermal stability. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the synthesis and application of these materials in fields requiring high-performance polymers. The ability to tune the properties of the final material by varying the comonomer ratio makes this a versatile system for further research and development.

References

  • A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline - PMC. (n.d.).
  • Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO 2 -Sensitivity - MDPI. (2025, July 9).
  • Study of the copolymerization of n-(dichlorophenyl) maleimides with methyl methacrylate. (2025, August 6).
  • COPOLYMERIZATION OF N-(DICHLOROPHENYL)MALEIMIDES WITH METHYL METHACRYLATE - Journal of Chemical Technology and Metallurgy. (2008, January 3).

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2,3-dichlorophenyl)-N-methylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-23DC-MA Subject: Troubleshooting Synthesis, Selectivity, and Purification of N-methyl-2,3-dichloroaniline[1][2]

Target Molecule Identification & Disambiguation

Before proceeding, verify your target structure. The nomenclature "N-(2,3-dichlorophenyl)..." strictly refers to the aniline derivative.[1][2]

Structure A (Primary Subject) Structure B (Common Confusion)
N-methyl-2,3-dichloroaniline N-methyl-2,3-dichlorobenzylamine
Type: Aniline (Nitrogen attached to Ring)Type: Benzylamine (Nitrogen attached to CH2)
Reactivity: Low nucleophilicity (Steric/Electronic deactivation)Reactivity: High nucleophilicity
Use: Aripiprazole impurity/metabolite standardUse: Different pharmacophore

This guide focuses on Structure A .

Core Synthesis Issues & Solutions

The synthesis of N-methyl-2,3-dichloroaniline is deceptively difficult due to two converging factors:

  • The "Ortho Effect" (Steric Hindrance): The chlorine at the 2-position creates significant steric bulk, making the initial nucleophilic attack slow.[2]

  • The "Selectivity Trap" (Over-methylation): Once the mono-methyl amine is formed, it is often more nucleophilic than the starting material (due to inductive donation from the methyl group), leading to rapid formation of the unwanted N,N-dimethyl tertiary amine.[2]

Issue #1: "I am getting a mixture of starting material and N,N-dimethyl product, but very little mono-methyl."

Diagnosis: You are likely using Direct Alkylation (MeI/Base) or uncontrolled Reductive Amination (Formaldehyde/NaBH4).[1][2]

  • Mechanism of Failure: In direct alkylation, the reaction rate

    
     (Mono 
    
    
    
    Di) is competitive with or faster than
    
    
    (Start
    
    
    Mono).

Solution A: The "Protection-Reduction" Route (High Purity) This is the most reliable method for generating the secondary amine without tertiary impurities.[2]

  • Step 1: Formylation. React 2,3-dichloroaniline with Formic Acid or Ethyl Formate to create the N-formyl intermediate.[1][2]

  • Step 2: Reduction. Reduce the amide carbonyl to a methylene group using Borane-DMS or LiAlH4.[1][2]

Protocol (Self-Validating):

  • Formylation: Reflux 2,3-dichloroaniline (1.0 eq) in 98% Formic Acid (5.0 eq) for 4 hours. Monitor TLC (Starting material spot should disappear).[2]

  • Workup: Evaporate excess acid. The intermediate (N-(2,3-dichlorophenyl)formamide) is a solid.[1][2] Recrystallize from EtOH if needed.

  • Reduction: Suspend the formamide in dry THF under

    
    . Cool to 0°C. Add 
    
    
    
    (2.5 eq) pellets slowly. Reflux for 6 hours.
  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter salts.[3]
  • Validation: The product will show a distinct NH stretch in IR (~3400 cm⁻¹) and a doublet for the methyl group in proton NMR (coupling to NH).

Solution B: Buchwald-Hartwig Coupling (Convergent) If you lack the aniline precursor but have 1-bromo-2,3-dichlorobenzene , use this route.[1][2]

  • Reagents:

    
     (Catalyst), Xantphos (Ligand), 
    
    
    
    (Base), Methylamine (2M in THF).[2]
  • Critical Parameter: The 2,3-dichloro substitution makes the ring electron-poor and sterically crowded.[1][2] Xantphos or BrettPhos are required ligands; standard

    
     will fail to promote the oxidative addition efficiently.[2]
    
Visual Troubleshooting Workflows
Workflow 1: Reaction Pathway Analysis

This diagram illustrates why direct methylation fails and how the Protection route bypasses the "Selectivity Trap."

ReactionPathways SM 2,3-Dichloroaniline (Starting Material) Mono N-Methyl-2,3-dichloroaniline (Target) SM->Mono Direct Alkylation (Slow k1) Amide N-Formyl Intermediate (Stable) SM->Amide HCOOH (Reflux) Di N,N-Dimethyl (Impurity) Mono->Di Over-Alkylation (Fast k2) Amide->Mono LiAlH4 Reduction (Selective)

Caption: Comparative kinetics of direct alkylation (red) vs. protection-reduction strategy (blue).

Workflow 2: Troubleshooting Decision Tree

Use this logic flow to resolve low yields or purity issues.

Troubleshooting Start Problem: Low Yield or Impurity CheckImpurity Identify Major Impurity (LCMS/NMR) Start->CheckImpurity Tertiary Impurity: N,N-Dimethyl CheckImpurity->Tertiary Dimethyl detected SM_Left Impurity: Unreacted SM CheckImpurity->SM_Left Only SM detected Action_Tert Cause: Over-alkylation Fix: Switch to Formylation/Reduction OR Use Buchwald w/ excess amine Tertiary->Action_Tert Action_SM Cause: Steric Hindrance (Ortho-Cl) Fix: Increase Temp (110°C+) OR Change Ligand to Xantphos SM_Left->Action_SM

Caption: Decision matrix for diagnosing reaction failures based on crude mixture analysis.

Purification & Isolation Guide

Separating the mono-methyl product from the di-methyl impurity is difficult because their boiling points are similar.[1][2]

FAQ: How do I separate the mixture without column chromatography?

Method: Chemical Separation (The Hinsberg Principle) This method exploits the chemical difference between a secondary amine (Target) and a tertiary amine (Impurity).[2]

  • Acylation: Dissolve the crude mixture in DCM and add Acetic Anhydride (1.1 eq relative to the secondary amine content).

    • Result: The Target (N-methyl) converts to the N-acetyl-N-methyl derivative (an amide).[1][2] The Impurity (N,N-dimethyl) does not react .[2][4]

  • Acid Wash: Wash the organic layer with dilute HCl.

    • The unreacted N,N-dimethyl impurity protonates and moves to the aqueous layer.

    • The N-acetyl amide (neutral) remains in the DCM layer.[2]

  • Hydrolysis: Evaporate the DCM. Hydrolyze the amide (Reflux in EtOH/NaOH) to regenerate the pure N-methyl-2,3-dichloroaniline.

Data Table: Physical Properties for Identification

Property2,3-Dichloroaniline (SM)N-Methyl-2,3-dichloroaniline (Target)N,N-Dimethyl-2,3-dichloroaniline (Impurity)
MW 162.02176.05190.07
State (RT) Solid (MP ~24°C)Liquid (Oil)Liquid (Oil)
Boiling Point 252°C~260°C (est)~265°C (est)
pKa (Conj.[1][2] Acid) ~2.0 (Weak base)~2.5 (Slightly stronger)~2.3
H-Bond Donor Yes (2)Yes (1)No
References
  • Selectivity in Amine Synthesis

    • Title: Strategies for Selective Reductive Amination in Organic Synthesis and C
    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:[Link]

  • Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Cross Coupling Reaction (User Guide).[1][2]

    • Source: Organic Chemistry Portal / Alfa Chemistry.[2]

    • URL:[Link][1][2]

  • Purification Techniques

    • Title: Process for separating aniline derivatives (Zeolite/Chemical Separation).[2]

    • Source: Google Patents (US4918232A).[2]

    • URL
  • Precursor Properties

    • Title: 2,3-Dichloroaniline Compound Summary.
    • Source: PubChem (NIH).[2]

    • URL:[Link][1][2][5]

Sources

Optimizing reaction conditions for N-alkylation of dichlorophenylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

The Core Problem: Researchers frequently underestimate the deactivation present in dichlorophenylamines. If your standard


 protocol (e.g., 

/DMF/Alkyl Halide) is yielding <10% conversion, it is not a technique error; it is a thermodynamic and kinetic barrier.

The "Double Whammy" Effect:

  • Electronic Deactivation: Chlorine atoms are electronegative (

    
    -withdrawing).[1] In 2,6-dichloroaniline, the lone pair on the nitrogen is significantly delocalized into the ring, lowering the 
    
    
    
    of the conjugate acid to ~1.0–1.5 (compared to 4.6 for unsubstituted aniline). This makes the nitrogen a poor nucleophile .
  • Steric Blockade: In 2,6-substitution patterns, the ortho-chlorines create a physical "gate" that blocks the approach of electrophiles, specifically hindering the

    
     backside attack trajectory.
    

Decision Matrix: Selecting the Right Protocol

Do not default to standard alkylation. Use this logic flow to select your methodology based on your specific constraints.

G cluster_legend Recommendation Logic Start START: Target Substrate (e.g., 2,6-dichloroaniline) IsAlkylationSimple Is the alkyl group primary/unhindered? Start->IsAlkylationSimple Scale Reaction Scale? IsAlkylationSimple->Scale Yes (e.g., Methyl, Ethyl) MethodC Method C: Buchwald-Hartwig (Pd-Catalysis) IsAlkylationSimple->MethodC No (Secondary/Tertiary) MethodA Method A: Reductive Amination (NaBH(OAc)3 / TFA) Scale->MethodA Medium/Large (>1g) MethodB Method B: Microwave Alkylation (Water/Neat, 150°C) Scale->MethodB Small (<100 mg)

Figure 1: Protocol Selection Decision Tree. Green indicates the most robust standard method; Red indicates the necessary method for difficult electrophiles.

Detailed Protocols & Troubleshooting

Method A: Reductive Amination (The "Gold Standard" for Mono-Alkylation)

Best for: Introducing primary or secondary alkyl groups (via aldehydes/ketones) with high mono-selectivity.[1]

The Science: Standard imine formation fails because the amine is too weak to attack the carbonyl. You must use Sodium Triacetoxyborohydride (STAB) with an acid catalyst to activate the carbonyl.

Protocol:

  • Dissolve: 1.0 eq of 2,6-dichloroaniline and 1.1 eq of Aldehyde in 1,2-Dichloroethane (DCE).

  • Activate: Add 2.0–3.0 eq of Acetic Acid (or 10 mol% TFA for extremely sluggish cases). Stir for 30 mins.

  • Reduce: Add 1.5 eq of

    
     in one portion.
    
  • Time: Stir at Room Temp for 12–24h.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Reaction (TLC shows SM) Carbonyl not activated enough.[1]Switch solvent to THF and use TFA (Trifluoroacetic acid) instead of Acetic Acid to protonate the aldehyde.
Aldehyde reduction only Reducing agent added too fast.Allow the "Activation" step (Amine + Aldehyde + Acid) to stir for 1–2 hours before adding the borohydride.
Low Yield Moisture contamination.[1]STAB is moisture sensitive.[1][2] Ensure DCE is anhydrous.[1]
Method B: Microwave-Assisted Aqueous Alkylation

Best for: Rapid screening of primary alkyl halides.[1]

The Science: Water at high temperature (


) acts as a pseudo-acid/base catalyst and increases the dielectric constant, stabilizing the transition state. The "on-water" effect can accelerate reactions of hydrophobic substrates.

Protocol:

  • Mix: 1.0 eq 2,6-dichloroaniline + 2.0 eq Alkyl Halide (Iodides preferred) in water (concentration ~0.5 M).

  • Irradiate: Seal in a microwave vial. Heat to 150°C for 20 minutes.

  • Workup: Extract with EtOAc.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Bis-alkylation observed Alkyl halide excess too high.[1]Reduce Alkyl Halide to 1.1 eq. The high energy of MW drives the second addition if excess electrophile exists.
Vial explosion/Leaking Pressure buildup from HCl/HI.[1]Ensure the vessel is rated for 20 bar. Do not use low-boiling alkyl halides (e.g., MeI) without extreme caution.[1]
Method C: Buchwald-Hartwig Cross-Coupling

Best for: When nucleophilicity is zero (e.g., reacting with aryl halides or bulky alkyl groups).[1]

The Science: This bypasses nucleophilicity entirely. The reaction relies on the oxidative addition of Pd into the C-X bond and the subsequent coordination of the amine.

Protocol:

  • Catalyst System:

    
     (2 mol%) + Xantphos  (4 mol%).[1][3]
    
  • Base:

    
     (1.4 eq) – Crucial: Weak bases like carbonates will fail.[1]
    
  • Solvent: Toluene or Dioxane (degassed).

  • Temp: 100°C sealed tube.

Mechanistic Visualization

Understanding the failure mode of the


 pathway vs. the Reductive Amination pathway is critical for optimization.

Mechanism cluster_SN2 Standard SN2 (High Failure Rate) cluster_RedAm Reductive Amination (Recommended) Substrate 2,6-Dichloroaniline (Weak Nucleophile) TS1 Transition State (Steric Clash) Substrate->TS1 Alkyl Halide High Barrier Imine Imine/Iminium Intermediate Substrate->Imine Aldehyde + Acid (Equilibrium) Product1 N-Alkyl Product TS1->Product1 Slow Product2 N-Alkyl Product Imine->Product2 STAB (Hydride) Irreversible

Figure 2: Pathway Comparison.[1] Note the steric clash in SN2 vs. the acid-catalyzed equilibrium in Reductive Amination.

FAQ: Expert Insights

Q: Can I use NaH (Sodium Hydride) to deprotonate the aniline and force the SN2 reaction? A: Theoretically, yes, but practically, it is "dirty." While


 will deprotonate the aniline (creating a potent amide anion), this species is often too reactive. It frequently leads to bis-alkylation  (uncontrollable) and elimination side-reactions with the alkyl halide.[1] Use Method C (Buchwald) for better control if simple heating fails.[1]

Q: Why do I see a "purple/black" tar when using Alkyl Iodides? A: Anilines are prone to oxidation.[1] Alkyl iodides can liberate trace Iodine (


), which oxidizes the aniline to radical cations, leading to polymerization (aniline black). Add 10% Sodium Thiosulfate  to your workup to remove iodine, and perform reactions under strict Argon atmosphere.

Q: My HPLC shows 90% conversion but I isolate only 40% yield. Where did it go? A: Dichloro-substituted anilines are significantly less polar than standard anilines.[1] They often elute with the solvent front or non-polar impurities during flash chromatography.

  • Fix: Use a very gentle gradient (e.g., 100% Hexane

    
     5% EtOAc). Do not jump straight to 20% EtOAc.[1]
    

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

    • Core citation for the STAB protocol and acid c
  • Ju, Y., & Varma, R. S. (2006). "Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation." Green Chemistry. Link

    • Validation for microwave/w
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]

    • Authoritative source for Pd-catalyzed cross-coupling of deactiv
  • Matier, C. D., et al. (2017).[1][4] "Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light." Journal of the American Chemical Society.[5] Link[1]

    • Modern alternative for alkylation using radical mechanisms.[1]

Sources

Technical Support Center: Purification of N-(2,3-dichlorophenyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation and Purification of N-(2,3-dichlorophenyl)-N-methylamine (2,3-Dichloro-N-methylaniline)

Ticket ID: PUR-AMINE-23DC Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary & Diagnostic Triage

User Context: You are synthesizing N-(2,3-dichlorophenyl)-N-methylamine , a critical intermediate often associated with the synthesis of aripiprazole and other phenylpiperazine-class pharmaceuticals.

The Problem: The mono-methylation of 2,3-dichloroaniline is notorious for producing a "statistical mixture" containing:

  • Unreacted Starting Material (SM): 2,3-Dichloroaniline (Primary Amine).[1][2]

  • Target Product: N-(2,3-dichlorophenyl)-N-methylamine (Secondary Amine).

  • Over-Alkylated Byproduct: N-(2,3-dichlorophenyl)-N,N-dimethylamine (Tertiary Amine).[1][2][3]

The Challenge: The 2,3-dichloro substitution pattern creates significant steric hindrance and electron withdrawal, lowering the basicity of the nitrogen.[3] This compresses the pKa differences between the primary, secondary, and tertiary amines, rendering standard acid-base extractions less effective than with non-halogenated anilines.

Diagnostic Workflow

Use the following decision tree to select the correct purification protocol based on your impurity profile.

Purification_Workflow Start Analyze Crude Mixture (TLC / GC-MS) Check_SM Is Primary Amine (Starting Material) Present? Start->Check_SM Check_Tert Is Tertiary Amine (Over-alkylation) Present? Check_SM->Check_Tert No (or <5%) Method_A Protocol A: Benzaldehyde Scavenging (Schiff Base Formation) Check_SM->Method_A Yes (>5%) Method_B Protocol B: Flash Chromatography (Amine-Modified Silica) Check_Tert->Method_B Yes (Small Scale <10g) Method_C Protocol C: High-Vacuum Fractional Distillation Check_Tert->Method_C Yes (Large Scale >10g) Method_A->Check_Tert Post-Scavenge

Figure 1: Diagnostic logic for selecting the purification route based on impurity profile and scale.[1][2][3]

Technical Guides & Protocols

Protocol A: The "Schiff Base" Scavenge (Removing Primary Amine)

Objective: Chemically modify the unreacted 2,3-dichloroaniline (primary amine) to shift its physical properties, allowing easy separation from the target secondary amine.[3]

Mechanism: Primary amines react with benzaldehyde to form imines (Schiff bases).[1][3] Secondary amines (your target) cannot form stable neutral imines; they may form unstable aminals that revert upon workup.[1] The resulting imine is significantly less polar and has a higher boiling point than the amine.[3]

Reagents:

  • Benzaldehyde (1.1 - 1.5 equiv relative to residual primary amine).[1][2][3]

  • Solvent: Toluene or Dichloromethane (DCM).[1]

  • Catalyst: None usually required, or trace acetic acid.

Step-by-Step Methodology:

  • Quantify Impurity: Determine the molar amount of unreacted 2,3-dichloroaniline via GC or NMR.

  • Reaction: Dissolve the crude mixture in Toluene (5 mL/g). Add Benzaldehyde (1.2 equivalents relative to the impurity).[3]

  • Reflux: Heat to reflux with a Dean-Stark trap (if in Toluene) for 2–4 hours.

    • Note: The 2,3-dichloro substitution makes the aniline less nucleophilic; heat is required to drive the imine formation.[2][3]

  • Workup: Cool the mixture. Wash with saturated NaHSO₃ (Sodium Bisulfite) solution.[2]

    • Why? Bisulfite removes unreacted benzaldehyde.[1][2]

  • Separation:

    • The organic layer now contains the Target Secondary Amine and the Imine (modified impurity) .[1][3]

    • The Imine is non-basic.[3] Extract the organic layer with 2M HCl.[3]

    • Target Capture: The secondary amine protonates and moves to the aqueous phase.[3] The neutral imine stays in the organic phase.[3]

  • Recovery: Basify the aqueous phase (pH > 10) with NaOH and extract with DCM to recover pure N-(2,3-dichlorophenyl)-N-methylamine.[1][2][3]

Protocol B: Flash Chromatography (Removing Tertiary Amine)

Objective: Separate the secondary amine from the tertiary amine byproduct (N,N-dimethyl) on a research scale.

The Challenge: Both amines are lipophilic.[1][3] Standard silica is acidic and causes "tailing" (streaking) of amines, leading to poor resolution.

Optimized Mobile Phase System: Do not use plain EtOAc/Hexane. You must use a basic modifier.[2]

ComponentRoleRecommended Ratio
Hexane / Heptane Non-polar carrier80–90%
Ethyl Acetate (EtOAc) Polar modulator10–20%
Triethylamine (TEA) Critical Modifier 1–2% (Pre-wash column)

Self-Validating Step:

  • TLC Check: Run a TLC plate of your crude using the solvent system plus 1% TEA.[1][3]

  • Success Indicator: The spots should be round and compact.[3] If they streak, increase TEA concentration or switch to DCM/MeOH/NH₄OH (95:5:0.5).

Procedure:

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane containing 5% Triethylamine.[1][3] This neutralizes the acidic silica sites.[3][4]

  • Elution: Run a gradient starting from 100% Hexane (+1% TEA) to 20% EtOAc/Hexane (+1% TEA).

  • Order of Elution (Typical on Silica):

    • Tertiary Amine (Least Polar - elutes first).[1][2]

    • Target Secondary Amine (Elutes second).

    • Primary Amine (Most Polar - elutes last).[1][2]

Protocol C: Fractional Distillation (Scalable Purification)

Objective: Physical separation based on boiling point differences without chemical additives.[1][3] Best for >10g scale.

Physical Data (Estimated & Literature):

CompoundStructureEst.[1][2][5][6][7][8][9] Boiling Point (at 760 mmHg)Est.[2] BP (at 10 mmHg)
2,3-Dichloroaniline Primary~252°C~115°C
Target Product Secondary~265°C~128°C
Dimethyl Byproduct Tertiary~245°C*~110°C

*Note: Tertiary amines often boil lower than expected due to the absence of Hydrogen Bonding, despite higher MW.[3]

Setup Requirements:

  • Vacuum: High vacuum required (< 5 mmHg recommended).[1][3]

  • Column: Vigreux column (minimum 20cm) to ensure theoretical plate separation.

Procedure:

  • Apply vacuum and slowly increase oil bath temperature.[1][2]

  • Foreshot: Collect the first fraction (lower boiling). This is likely the Tertiary amine and residual aniline.

  • Main Fraction: Monitor the vapor temperature. Once it stabilizes at the target plateau, collect the product.

  • Validation: Check refractive index or GC of the fractions immediately.

Self-Validating Systems (Quality Control)

How do you know the purification worked before proceeding to the next synthesis step?

The "Nitrosamine" Test (Diagnostic Only)
  • Warning: Nitrosamines are carcinogenic.[1][2] Use only on a small aliquot for testing.

  • Method: Dissolve a small sample in dilute HCl and add NaNO₂ at 0°C.

    • Primary Amine: Forms diazonium salt (unstable, evolves N₂ gas if warmed).[3]

    • Secondary Amine (Target): Forms N-nitroso compound (Yellow oil/precipitate).[1][2][3]

    • Tertiary Amine: No visible reaction (or forms unstable salt).[1][3]

  • Result: A distinct yellow oil separation confirms the presence of the secondary amine.[3]

Analytical Confirmation (HPLC)
  • Column: C18 Reverse Phase.[1][3]

  • Buffer: Phosphate buffer pH 7.5 (Basic pH ensures amines are neutral and retain better).[1][3]

  • Gradient: Acetonitrile/Water (50:50 to 90:10).[1][3]

FAQ: Troubleshooting Common Issues

Q: My product is co-eluting with the starting material on TLC. What do I do? A: This is common with chlorinated anilines.[1][3]

  • Change the Modifier: Switch from Triethylamine to Ammonium Hydroxide (NH₄OH). Use DCM/MeOH/NH₄OH (98:2:0.5).[1][2]

  • Derivatize: Use Protocol A (Benzaldehyde). You cannot separate them easily by chromatography if the Rf difference is < 0.1.

Q: Can I use acetic anhydride to remove the primary amine? A: NO. While acetic anhydride reacts with primary amines to form amides, it also reacts with your target secondary amine to form the N-methyl-acetanilide.[1][3] You will lose your product.[1][2] Use the Benzaldehyde method (Protocol A) instead, as it is selective for primary amines.

Q: The product is oiling out during acid-base extraction. A: The hydrochloride salt of N-(2,3-dichlorophenyl)-N-methylamine is likely lipophilic due to the dichlorophenyl ring.[1][2][3]

  • Fix: Do not use water for the salt formation.[3] Dissolve the crude amine in dry Diethyl Ether and bubble dry HCl gas. The salt should precipitate as a white solid. Wash this solid with fresh ether to remove non-salt-forming impurities (like weak tertiary amines or neutrals).[1][2][3]

References

  • Aripiprazole Synthesis Pathways

    • Technological context of phenylpiperazine intermedi
    • CN107011288B.[1][2] Preparation method of aripiprazole intermediate. (2017).

  • General Amine Purification

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2][3] Longman Scientific & Technical.[1][2] (Section on Separation of Amine Mixtures).[3]

    • Specifics on Hinsberg Separation and Schiff Base modific
  • Chromatography of Amines

    • Biotage Application Note.[1][2] Organic Amine Flash Purification Using A Novel Stationary Phase. (Demonstrates the necessity of amine modifiers). [1][2][3]

  • Physical Properties

    • National Institute of Standards and Technology (NIST).[1][3] 2,3-Dichloroaniline data. [1][2][3]

Disclaimer: This guide is for research purposes only. Ensure all safety protocols regarding chlorinated aromatics are followed.

Sources

Technical Support Center: Characterization of Impurities in N-(2,3-dichlorophenyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(2,3-dichlorophenyl)-N-methylamine. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during impurity characterization. Our focus is on providing not just protocols, but the scientific rationale behind them to empower effective and compliant impurity analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources and types of impurities I should expect when working with N-(2,3-dichlorophenyl)-N-methylamine?

Impurities in any active pharmaceutical ingredient (API) can be broadly classified based on their origin.[1][2] For N-(2,3-dichlorophenyl)-N-methylamine, you should anticipate impurities from several sources:

  • Organic Impurities from Synthesis: These are the most common and arise during the manufacturing process.[1] They include:

    • Starting Materials: Unreacted 2,3-dichloroaniline or the methylating agent (e.g., methyl iodide, dimethyl sulfate).

    • Intermediates: Incomplete reactions can leave key synthetic intermediates in the final product.

    • By-products: These result from side reactions. For instance, positional isomers (e.g., N-(3,4-dichlorophenyl)-N-methylamine) could form if the starting dichlorophenyl precursor was not pure. Over-methylation can lead to the tertiary amine, N-(2,3-dichlorophenyl)-N,N-dimethylamine, while demethylation could be a degradation pathway.

    • Reagents and Catalysts: Residuals from reagents or catalysts used in the synthesis.[1]

  • Degradation Products: These form during storage or manufacturing when the drug substance is exposed to stress conditions like heat, light, humidity, or reactive agents.[2][3] For an N-methylamine compound, potential degradation pathways include:

    • Oxidation: Formation of N-oxide derivatives is a common oxidative pathway for amines.[3]

    • Hydrolysis: While generally stable, extreme pH conditions could potentially cleave the N-methyl bond.

  • Inorganic Impurities: These can originate from manufacturing equipment or catalysts and are typically controlled through pharmacopoeial procedures.[4]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[4][5]

Q2: What are the regulatory thresholds I need to be aware of for reporting and identifying these impurities?

The primary guideline for impurities in new drug substances is the ICH Q3A(R2) guideline.[4][5] This guideline establishes thresholds based on the maximum daily dose (MDD) of the drug. These thresholds dictate when an impurity must be reported, identified (structurally characterized), and qualified (assessed for safety).

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Rationale & Action Required
Reporting 0.05%0.03%Any impurity at or above this level must be reported in regulatory submissions.[4][6]
Identification 0.10% or 1.0 mg/day (whichever is lower)0.05%An impurity at or above this level requires full structural elucidation.[1][6]
Qualification 0.15% or 1.0 mg/day (whichever is lower)0.05%The biological safety of any impurity at or above this level must be established through toxicological studies or other means.[4]

Table 1: Summary of ICH Q3A(R2) Impurity Thresholds.

Q3: What is a "forced degradation study" and why is it essential for N-(2,3-dichlorophenyl)-N-methylamine?

A forced degradation, or stress testing, study is a series of experiments that intentionally degrade the API under more severe conditions than it would typically encounter during storage.[3][7][8] Its purpose is multifaceted and critical for drug development:[3]

  • Pathway Elucidation: It helps identify the likely degradation products that could form over the product's shelf life, revealing the intrinsic stability of the molecule.[3][7]

  • Method Validation: It is crucial for developing and validating a "stability-indicating" analytical method. A method is considered stability-indicating only if it can accurately measure the active ingredient without interference from any potential impurities or degradation products.[8]

  • Formulation Development: Understanding how the molecule degrades helps in developing a stable formulation by selecting appropriate excipients and packaging.[8]

For N-(2,3-dichlorophenyl)-N-methylamine, stress testing would investigate its susceptibility to hydrolysis, oxidation, heat, and light, providing a comprehensive degradation profile.[9]

Q4: Which analytical technique is the best starting point for initial impurity detection and profiling?

High-Performance Liquid Chromatography (HPLC), particularly with UV detection (HPLC-UV), is the industry-standard and the most powerful tool for initial impurity profiling.[10][11]

  • Why HPLC? Its versatility allows for the separation of a wide range of compounds with varying polarities, which is ideal for separating the main API from starting materials, by-products, and degradation products. Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose.[11]

  • Why UV Detection? The dichlorophenyl aromatic ring in N-(2,3-dichlorophenyl)-N-methylamine is a strong chromophore, making it and its structurally related impurities readily detectable by UV spectroscopy.

While HPLC-UV is excellent for detection and quantification, it does not provide structural information. Therefore, it is often coupled with mass spectrometry (LC-MS) for preliminary identification based on molecular weight.[10][12]

Section 2: Troubleshooting Guides

Q5: I am developing an HPLC method, but my impurity peaks are co-eluting or have poor resolution from the main API peak. What steps should I take to improve separation?

This is a common challenge in method development. Poor resolution can prevent accurate quantification of impurities. A systematic approach to optimization is required.

Troubleshooting Workflow:

  • Gradient Optimization: Isocratic elution (constant mobile phase composition) is often insufficient for impurity profiling. A gradient elution (where the mobile phase composition changes over time) is usually necessary to resolve early-eluting polar impurities and late-eluting non-polar impurities.

    • Action: Start with a shallow gradient (e.g., 5% to 95% organic solvent over 30-40 minutes). If peaks are still bunched together, increase the gradient time to improve separation.

  • Mobile Phase pH Adjustment: The analyte, N-(2,3-dichlorophenyl)-N-methylamine, is a weak base. Small changes in the mobile phase pH can significantly alter its retention time and selectivity relative to its impurities.

    • Action: Analyze the pKa of your API and impurities. Adjust the mobile phase pH to be at least 2 units away from the pKa to ensure a consistent ionization state. For basic amines, a low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) often yields sharp, symmetrical peaks.

  • Column Chemistry: The standard C18 (octadecylsilane) column is a good starting point, but not always optimal.

    • Action: If resolution is still poor, consider alternative stationary phases. A Phenyl-Hexyl column can offer different selectivity for aromatic compounds due to π-π interactions. For very polar impurities, an embedded polar group (e.g., "Aqua" type columns) or Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[13]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. They offer different selectivities.

    • Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Sometimes a ternary mixture (Water/Acetonitrile/Methanol) can provide a unique selectivity.

Below is a decision tree to guide your troubleshooting process.

G start Poor Peak Resolution in HPLC check_gradient Is the gradient slope optimal? start->check_gradient adjust_gradient Action: Decrease slope (increase run time) to improve separation of closely eluting peaks. check_gradient->adjust_gradient No check_ph Is mobile phase pH appropriate? check_gradient->check_ph Yes adjust_gradient->check_ph adjust_ph Action: Adjust pH to be >2 units away from analyte pKa. Try pH 2.5-3.5. check_ph->adjust_ph No check_column Is the column chemistry suitable? check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch from C18 to a Phenyl-Hexyl or embedded polar group column. check_column->change_column No check_solvent Is the organic solvent optimal? check_column->check_solvent Yes change_column->check_solvent change_solvent Action: Switch from Acetonitrile to Methanol (or vice-versa). check_solvent->change_solvent No success Resolution Achieved check_solvent->success Yes change_solvent->success G cluster_detection Detection & Initial Analysis cluster_isolation Isolation cluster_elucidation Structure Elucidation A Unknown Peak in HPLC > Identification Threshold B LC-MS / HRMS Analysis A->B C Determine Molecular Weight & Propose Elemental Formula B->C D Preparative HPLC C->D E Collect & Pool Fractions D->E F Isolated Pure Impurity E->F G NMR Spectroscopy (1D & 2D) F->G H Propose Structure G->H I Confirm Structure (e.g., via synthesis) H->I

Sources

Technical Support Center: Improving the Selectivity of N-Methylation of Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals focused on the nuanced challenge of achieving selective mono-N-methylation of aromatic amines. Over-methylation is a persistent side reaction that complicates syntheses and purifications. This resource provides in-depth, cause-and-effect troubleshooting advice, detailed protocols, and comparative data to help you navigate these challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for poor selectivity (i.e., over-methylation) in the N-methylation of aromatic amines?

The core issue is that the product of the initial reaction, the secondary N-methylaniline, is often more nucleophilic than the starting primary aniline. This increased nucleophilicity makes the product more reactive toward the methylating agent, leading to the formation of the undesired tertiary N,N-dimethylaniline.[1][2] The small steric hindrance of the incoming methyl group generally does not prevent this second addition.[1][2]

Q2: Which factors have the most significant impact on controlling selectivity?

Selectivity is a function of several interdependent factors:

  • Nature of the Methylating Agent: Highly reactive agents like methyl iodide (MeI) or dimethyl sulfate (DMS) are often difficult to control and lead to over-methylation.[3][4][5] Greener and less reactive agents like dimethyl carbonate (DMC) or methanol often provide superior selectivity.[6][7][8]

  • Catalyst or Promoter System: The choice of catalyst is critical. For example, zeolites used with DMC can promote mono-methylation through a unique mechanism involving carbamate intermediates.[6][9] Similarly, specific ruthenium or iridium pincer catalysts are designed to favor mono-methylation when using methanol as the C1 source.[10][11]

  • Reaction Conditions: Temperature, pressure, and the choice of base can dramatically influence the reaction pathway. For instance, strong bases can sometimes promote over-methylation, whereas weaker bases or specific catalytic conditions can favor the mono-methylated product.[3][12]

Q3: Are there "milder" or "greener" alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?

Absolutely. There is a strong push towards more sustainable methods. Key alternatives include:

  • Dimethyl Carbonate (DMC): An environmentally benign reagent that can provide excellent mono-selectivity, especially when paired with catalysts like zeolites. It serves as both a methylating and a temporary protecting group, which is key to its selectivity.[4][6][9]

  • Methanol: A cheap and readily available C1 source used in "borrowing hydrogen" or hydrogen-transfer methodologies. These reactions, catalyzed by transition metals like Ruthenium (Ru), Iridium (Ir), or Nickel (Ni), produce water as the only byproduct.[7][10][11][12][13]

  • Carbon Dioxide (CO₂) with a Reductant: CO₂ can be used as a C1 source in the presence of a reducing agent (like H₂ or silanes) and a suitable catalyst to achieve N-methylation.[5]

  • Formaldehyde/Formic Acid (Eschweiler-Clarke Reaction): This classic named reaction is a reductive amination process that inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[14][15][16] It is highly effective for producing N,N-dimethylated products but can be controlled for mono-methylation under specific conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in the lab.

Problem 1: Significant formation of N,N-dimethylated byproduct.
  • Potential Cause A: Methylating Agent is Too Reactive.

    • Explanation: Reagents like methyl iodide are highly electrophilic and react rapidly. Once the initial N-methyl product is formed, its heightened nucleophilicity makes it a prime target for a second, often faster, methylation.

    • Solution: Switch to a less reactive, more controllable methylating agent. Dimethyl carbonate (DMC) is an excellent choice. Its mechanism involves an initial methoxycarbonylation of the amine to form a carbamate. This intermediate is then methylated, and subsequent decarboxylation releases the mono-methylated amine. The transient carbamate formation effectively prevents over-methylation.[6][9][17]

      • Actionable Advice: Attempt the reaction using DMC with NaY faujasite zeolite as a catalyst. This system has been shown to give mono-methylation selectivity as high as 99%.[4]

  • Potential Cause B: Inappropriate Reaction Conditions.

    • Explanation: High temperatures or the use of a strong, non-specific base can accelerate the second methylation step.

    • Solution: Optimize reaction conditions. If using a catalytic system with methanol, the choice of base is crucial.[10] For instance, with certain Ru-pincer catalysts, KOtBu was found to be effective.[10] Carefully tuning the catalyst loading and solvent can also control the outcome; lower catalyst loading in a mixed solvent system can favor mono-methylation.[18]

Problem 2: Low or no conversion of the starting aromatic amine.
  • Potential Cause A: Deactivated Substrate.

    • Explanation: Aromatic amines with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) are less nucleophilic and therefore react more slowly.

    • Solution 1 (For DMC Methods): The DMC/zeolite system is robust and has been shown to work effectively even for deactivated anilines, such as p-nitroaniline and o-aminomethylbenzoate, achieving high selectivity (92-98%) at good conversions (72-93%).[6][9]

    • Solution 2 (For Catalytic Methanol Methods): Increase the reaction temperature or catalyst loading. For example, Ru-catalyzed methylation of halogenated anilines proceeded in high yields (86-91%) at 150 °C.[10] Ensure your catalyst is active and not poisoned.

  • Potential Cause B: Catalyst Inactivity or Incompatibility.

    • Explanation: The chosen catalyst may be unsuitable for the substrate or may have degraded due to improper handling. Anhydrous and inert conditions are often necessary for organometallic catalysts.[3][12]

    • Solution:

      • Verify Catalyst Viability: Use a fresh batch of catalyst or regenerate it according to the supplier's instructions.

      • Ensure Anhydrous Conditions: Dry solvents and glassware thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon).[3]

      • Switch Catalytic System: If one catalyst fails, consider an alternative. For example, if a Ru-based system is ineffective, an Ir-based catalyst might offer different reactivity.[13][18]

Problem 3: Side reactions involving other functional groups on the substrate.
  • Potential Cause: Ambident Nucleophilicity.

    • Explanation: Substrates containing other nucleophilic sites, such as phenols (-OH) or carboxylic acids (-COOH), can undergo competing O-methylation or esterification.

    • Solution: Employ a chemoselective method. The DMC/NaY zeolite system is remarkably chemoselective. It has been used to N-methylate aminophenols, aminobenzyl alcohols, and aminobenzoic acids with virtually no O-methylation observed. The amphoteric nature of the zeolite catalyst exclusively promotes the reactivity of the amine function.[4]

Data Summary & Method Selection

Choosing the right method depends on your substrate, scale, and available equipment. The following table compares common selective N-methylation strategies.

MethodMethylating AgentCatalyst / PromoterTypical Temp. (°C)Selectivity (Mono-N-Me)Key AdvantagesKey Disadvantages
Zeolite-Promoted Dimethyl Carbonate (DMC)Faujasite Zeolite (NaY, KX)90 - 150Excellent (92-99%)[4][6][9]Green reagent, high chemoselectivity, works on deactivated amines.[4][6]Requires batch reactor/autoclave for temperatures > boiling point of DMC.[9]
Borrowing Hydrogen MethanolRu, Ir, or Ni complexes140 - 180Good to Excellent (75-97%)[10][13]Atom economical (water is the only byproduct), uses cheap C1 source.[12]Requires specific, sometimes expensive, organometallic catalysts; high temperatures needed.
Eschweiler-Clarke Formaldehyde & Formic AcidNone (Stoichiometric)~100Poor to ModerateInexpensive reagents, prevents quaternization.[15]Primarily yields N,N-dimethyl product unless carefully controlled; not atom economical.[16][19]
Reductive Amination CO₂ & H₂Ru-Triphos complexes100 - 130Good (Controllable)[5]Utilizes CO₂ as a renewable C1 source.Requires high pressure of H₂ and CO₂ gas.

Visualizing Reaction Pathways & Workflows

Diagram 1: General N-Methylation Selectivity Problem

This diagram illustrates the common challenge in N-methylation, where the desired mono-methylated product is more nucleophilic than the starting material, leading to the undesired di-methylated byproduct.

G cluster_0 Reaction Pathway Start Aromatic Primary Amine (Ar-NH2) Mono Mono-N-Methylated Amine (Ar-NHMe) Desired Product Start->Mono + Me+ (k1, Desired) Di Di-N-Methylated Amine (Ar-NMe2) Undesired Byproduct Mono->Di + Me+ (k2, Undesired) Often k2 > k1

Caption: Competing reaction pathways in aromatic amine N-methylation.

Diagram 2: Decision Workflow for Method Selection

This workflow helps researchers choose an appropriate N-methylation strategy based on substrate properties and experimental constraints.

G Start Start: Need to Mono-N-Methylate Aromatic Amine Q1 Substrate has other nucleophilic groups (e.g., -OH, -COOH)? Start->Q1 Q2 Is substrate electron-deficient? Q1->Q2 No M1 Use DMC / Zeolite Method (High Chemoselectivity) Q1->M1 Yes Q3 High-pressure reactors available? Q2->Q3 No Q2->M1 Yes M2 Use Catalytic Methanol Method (e.g., Ru/Ir Pincer Catalyst) Q3->M2 No M3 Use CO2 / H2 Method Q3->M3 Yes

Caption: Decision tree for selecting a selective N-methylation method.

Experimental Protocols

Protocol 1: Highly Selective Mono-N-Methylation using Dimethyl Carbonate (DMC) and NaY Zeolite

This protocol is adapted from procedures demonstrating high selectivity for a range of anilines, including those with sensitive functional groups.[4][6][9]

Materials:

  • Aromatic amine (1.0 eq)

  • Dimethyl Carbonate (DMC) (10-20 eq, serves as reagent and solvent)

  • NaY Faujasite zeolite (powder, activated by heating at 500 °C for 4h before use) (approx. 1g per 1g of substrate)

  • Heavy-walled pressure vessel or small autoclave equipped with a magnetic stir bar

  • Methanol (for washing)

  • Dichloromethane (for extraction)

Procedure:

  • Vessel Preparation: To a clean, dry pressure vessel, add the aromatic amine (e.g., 5 mmol), the activated NaY zeolite, the magnetic stir bar, and an excess of dimethyl carbonate (e.g., 10 mL).

  • Reaction: Seal the vessel tightly. Place it in an oil bath or heating mantle pre-heated to 130-150 °C. Stir the reaction mixture vigorously. Note: For substrates without deactivating groups or with hydroxyl groups, a lower temperature of 90 °C may be sufficient.[4]

  • Monitoring: Monitor the reaction progress by taking small aliquots (after cooling), filtering off the zeolite, and analyzing by TLC or GC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Filter the reaction mixture to remove the zeolite catalyst. Wash the recovered zeolite with a small amount of methanol or dichloromethane.

  • Isolation: Combine the filtrate and the washings. Remove the excess DMC and solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by standard methods, such as flash column chromatography on silica gel, to yield the pure mono-N-methylated aromatic amine.

Protocol 2: Catalytic N-Methylation using Methanol (Borrowing Hydrogen)

This general procedure is based on Ru-catalyzed systems that show high selectivity for mono-methylation.[10][12]

Materials:

  • Aromatic amine (1.0 eq)

  • Ru-catalyst (e.g., RuHCl(CO)(PNHP)) (0.1 mol%)

  • Base (e.g., KOtBu) (20 mol%)

  • Anhydrous Methanol (solvent and reagent)

  • Schlenk tube or autoclave equipped with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, charge a dry Schlenk tube or autoclave with the Ru-catalyst, the base, and a magnetic stir bar.

  • Reagent Addition: Add the aromatic amine (e.g., 2.0 mmol) and anhydrous methanol (e.g., 3-4 mL).

  • Reaction: Seal the vessel tightly. Place it in an oil bath pre-heated to 140-150 °C and stir the mixture.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 5-12 hours).

  • Work-up: Cool the reaction vessel to room temperature.

  • Isolation & Purification: Remove the solvent in vacuo. The residue can be directly purified by flash column chromatography on silica gel to afford the pure N-methylaniline product.

References

  • Selva, M., Bomben, A., & Tundo, P. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (7), 1041-1045. [Link]

  • Li, Y., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. [Link]

  • Bielsa, R., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. [Link]

  • Informative N-choice. (2025, October 13). Eschweiler-Clarke reaction [Video]. YouTube. [Link]

  • Ogata, O., et al. (2018). N-Monomethylation of Aromatic Amines with Methanol via PNHP-Pincer Ru Catalysts. Organic Letters, 20(13), 3866-3870. [Link]

  • Deng, G., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(21), 7248. [Link]

  • Li, F., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]

  • Wang, C., et al. (2020). Additive-free N-methylation of amines with methanol over supported iridium catalyst. Catalysis Science & Technology. [Link]

  • Selva, M., Bomben, A., & Tundo, P. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Tundo, P., et al. (2005). The mechanism of the reaction between amines and dimethyl carbonate. Pure and Applied Chemistry, 77(10), 1719-1725. [Link]

  • Wikipedia contributors. (2023, December 29). Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Shieh, W.-C., et al. (2016). N-Methylation of poorly nucleophilic aromatic amines with dimethyl carbonate. ResearchGate. [Link]

  • The Organic Chemist. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]

  • Bhalerao, D. S., et al. (2019). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 4(4), 6754-6763. [Link]

  • Pápai, B., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Molecules, 29(9), 2167. [Link]

  • Barbe, G., et al. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. [Link]

  • Barbe, G., et al. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. PMC. [Link]

  • Pápai, B., et al. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]

  • Selva, M., et al. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 68(18), 6889-6899. [Link]

  • Senthamarai, T., et al. (2013). Selective Methylation of Amines with Carbon Dioxide and H2. Angewandte Chemie International Edition. [Link]

  • Gemoets, H. P. L., et al. (2016). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]

Sources

Catalyst selection for the synthesis of N-(2,3-dichlorophenyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection Guide Topic: Synthesis of N-(2,3-dichlorophenyl)-N-methylamine Ticket ID: #CHEM-23-DCMA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Synthetic Challenge

You are attempting to synthesize N-(2,3-dichlorophenyl)-N-methylamine . This transformation presents a specific set of competing challenges that disqualify many "standard" catalytic protocols.

  • The Target: A secondary aniline with a bulky, electron-poor aryl core.

  • The Trap (Sterics): The 2,3-dichloro substitution pattern creates significant steric crowding at the ortho position, hindering oxidative addition and nucleophilic attack.

  • The Trap (Chemoselectivity): The Ar-Cl bonds are susceptible to oxidative addition by Palladium.[1] If your catalyst is too active or non-selective, you will dechlorinate the ring (yielding N-methylaniline or N-(3-chlorophenyl) analogs).

  • The Trap (Selectivity): Methylamine is small and nucleophilic. Preventing double arylation (formation of the tertiary amine) requires a catalyst with specific steric bulk.

Catalyst Selection Matrix

Do not guess. Use this matrix to select the catalytic system based on your available equipment and cost constraints.

FeatureSystem A: The "Gold Standard" (Palladium) System B: The "Workhorse" (Copper) System C: The "Legacy" (Avoid)
Methodology Buchwald-Hartwig AminationModified Ullmann CouplingReductive Amination / Alkylation
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ CuI (Copper Iodide)Pt/C or Raney Ni
Ligand (Critical) BrettPhos (Primary Rec) or BINAP L-Proline or DMEDA N/A
Key Advantage Highest yield; >98% selectivity for mono-methylation; mildest temps (80-100°C).Low cost; robust; no IP issues with ligands.Cheap reagents.
Key Risk High cost of ligand; air sensitivity.Requires high temp (110-130°C); variable yields with sterically hindered anilines.High risk of dechlorination (Ar-Cl cleavage) and over-methylation.
Recommendation HIGHLY RECOMMENDED for Pharma/R&D.RECOMMENDED for Scale-up/Cost-sensitive batches.NOT RECOMMENDED for 2,3-dichloro substrates.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical pathway for selecting your conditions and troubleshooting common failure modes.

G Start Start: Select Substrates Substrate 1-bromo-2,3-dichlorobenzene + Methylamine (2M in THF) Start->Substrate Choice Prioritize Yield or Cost? Substrate->Choice PdRoute Route A: Palladium (High Yield) Choice->PdRoute Yield/Purity CuRoute Route B: Copper (Low Cost) Choice->CuRoute Cost/Scale LigandSelect Ligand: BrettPhos (Prevents over-arylation) PdRoute->LigandSelect BaseSelect Base: Cs2CO3 (Prevents Dechlorination) LigandSelect->BaseSelect FailDouble Failure: Tertiary Amine (Double coupling) LigandSelect->FailDouble If PPh3 used Success Target: N-(2,3-dichlorophenyl)-N-methylamine BaseSelect->Success FailDechlor Failure: Dechlorination (Ar-Cl cleavage) BaseSelect->FailDechlor If NaOtBu used CuCond CuI + L-Proline (Requires 120°C+) CuRoute->CuCond CuCond->Success

Caption: Decision tree for catalyst selection emphasizing the critical role of ligand and base choice in preventing specific side reactions.

Detailed Protocols

Protocol A: The "BrettPhos" System (Recommended)

Why this works: BrettPhos is a bulky, electron-rich dialkylbiaryl phosphine. It promotes the oxidative addition of the Ar-Br bond while being sterically bulky enough to prevent the Pd center from inserting into the Ar-Cl bonds or coordinating two aryl groups (which leads to the tertiary amine).

Reagents:

  • 1-bromo-2,3-dichlorobenzene (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: BrettPhos (2-4 mol%) (L:Pd ratio 2:1)

  • Base: Cs₂CO₃ (2.0 equiv) — Crucial: Do not use NaOtBu, as strong alkoxides can promote hydrodechlorination.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and BrettPhos in the solvent. Stir for 1-2 minutes to generate the active L-Pd(0) species (solution turns from orange to pale yellow/brown).

  • Loading: Add the 1-bromo-2,3-dichlorobenzene and Cs₂CO₃.

  • Amine Addition: Add the Methylamine solution via syringe.

  • Reaction: Seal the vessel (pressure tube recommended due to volatile amine). Heat to 80-100°C for 4-12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd/Salts. Concentrate.

Protocol B: The "Ullmann" System (Alternative)

Why this works: Copper couples via a radical-anionic pathway that is generally less sensitive to Ar-Cl bonds than Pd(0), reducing dechlorination risks, but it struggles with the steric bulk of the 2,3-dichloro motif.

Reagents:

  • 1-bromo-2,3-dichlorobenzene (1.0 equiv)

  • Methylamine (Aqueous 40% or THF solution, 3.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMSO (Required for solubility and temp)

Step-by-Step:

  • Mix CuI, L-Proline, and K₂CO₃ in DMSO. Stir at RT for 10 mins.

  • Add the aryl bromide.[2]

  • Add Methylamine.

  • Reaction: Heat to 90-110°C . Note: Higher temps may drive off methylamine; use a sealed tube.

  • Monitor: This reaction is slower. Expect 24h+ run times.[3]

Troubleshooting & FAQs

Q1: I am seeing significant amounts of 3-chloro-N-methylaniline (Dechlorination). Why?

  • Cause: You likely used a catalyst system that is too active (like Pd/C) or a base that is too strong (NaOtBu). The Pd inserted into the Ar-Cl bond after (or before) coupling.[1]

  • Fix: Switch to Cs₂CO₃ (Cesium Carbonate). It is a milder base that is less likely to promote the

    
    -hydride elimination pathway required for hydrodechlorination. Ensure you are using BrettPhos  or RuPhos , which are tuned for C-N coupling over C-Cl insertion.
    

Q2: I am getting the tertiary amine (N-(2,3-dichlorophenyl)-N,N-dimethylamine).

  • Cause: Your catalyst is not sterically bulky enough. Once the mono-methylamine is formed, it is still nucleophilic and reacts again.

  • Fix: Use BrettPhos .[4] The structural bulk of this ligand creates a "roof" over the Pd center that allows the small methylamine to enter but physically blocks the larger secondary amine product from re-coordinating for a second coupling.

Q3: Can I use 2,3-dichloroaniline and methyl iodide instead?

  • Answer: Do not do this. Direct alkylation of anilines with alkyl halides is notoriously uncontrollable. You will get a statistical mixture of starting material (0 Me), product (1 Me), and quaternary salt (2 Me). Separating these is difficult and yields will be <40%.

Q4: Can I use Reductive Amination (Aniline + Formaldehyde + H2)?

  • Answer: Proceed with extreme caution. Standard hydrogenation catalysts (Pd/C, PtO2) will strip the chlorines off the aromatic ring (hydrodechlorination) faster than they alkylate the amine. If you must use this route, you need a specialized poisoned catalyst (e.g., sulfided Pt/C) or a hydride donor like NaBH(OAc)3, but "over-methylation" to the dimethyl species is still a major risk.

References

  • Buchwald-Hartwig General Mechanism & Ligands: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • BrettPhos Specificity for Primary Amines: Maitre, S., et al. (2011). "BrettPhos-Pd-catalyzed mono-arylation of methylamine." Journal of the American Chemical Society.

  • Prevention of Dechlorination in Pd-Catalysis: Guram, A. S., et al. (1995). "Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Angewandte Chemie.

  • Ullmann Coupling with L-Proline: Ma, D., et al. (2003). "CuI/L-Proline-catalyzed coupling of aryl halides with amines." Organic Letters.

Sources

Thermal Safety Support Center: Managing Exotherms in N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Topic: Process Safety & Kinetic Control

Status: ACTIVE

Current Directive: You are accessing the Level 3 Engineering Support Guide. This content is designed for researchers and process chemists encountering thermal instability during amine alkylation (


) workflows.
Part 1: Emergency Triage (Active Issues)

Q: My reaction temperature is spiking despite active cooling. The jacket temperature is significantly lower than the internal temperature (


). What is the immediate protocol? 

A: EXECUTE THERMAL BRAKING IMMEDIATELY. If you are witnessing an exponential temperature rise (loss of thermal control), standard cooling is likely insufficient due to the exponential nature of reaction kinetics (Arrhenius law).

  • STOP Dosing Immediately: Cut the feed of the alkylating agent. In a dosing-controlled regime, this is your primary brake.

  • Max Agitation: Increase stirring speed to maximum (ensure no splashing/vortexing that breaks the seal). Heat transfer (

    
    ) is directly proportional to turbulence at the reactor wall.
    
  • Do NOT Over-Cool the Jacket: If you crash-cool the jacket to -20°C while the internal temp is 80°C, you risk "freezing" the reaction layer at the wall (fouling), which insulates the bulk mixture and traps the heat inside. Lower the jacket temp gradually to maintain a

    
     of ~10-15°C.
    
  • Emergency Quench (If available): If

    
     approaches the Boiling Point (BP) of the solvent or the Onset of Decomposition (
    
    
    
    ), prepare to dump the reaction into a pre-cooled quench vessel (usually water/ice, depending on chemical compatibility).
Part 2: The Core Science (Mechanistic Grounding)

Q: Why are N-alkylations notoriously prone to "runaway" events upon scale-up?

A: The "Double Exotherm" Trap. N-alkylation is rarely just a substitution reaction; it is a coupled thermal system.

  • The Substitution (

    
    ):  The 
    
    
    
    attack of the amine on the alkyl halide releases significant energy (typically -100 to -150 kJ/mol).
  • The Neutralization (

    
    ):  You are likely using a base (TEA, DIPEA, 
    
    
    
    ) to scavenge the generated acid (HX). Acid-base neutralization is rapid and highly exothermic (-57 kJ/mol for strong acid/base).

The Risk Factor: In the lab (100 mL), the surface-area-to-volume ratio is high, so this heat dissipates. On a kilo-scale, heat removal becomes the rate-limiting step. If you add reagents too fast, the system shifts from Dosing Controlled (safe) to Accumulation Controlled (dangerous).

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Concept: Accumulation occurs when the reaction is slower than the addition rate. Unreacted alkyl halide builds up. Once the reaction "kicks off" (often after an induction period), all that accumulated energy releases simultaneously.

Part 3: Experimental Design & Prevention
Workflow Visualization: The Safe Dosing Logic

The following logic gate ensures you remain in the "Dosing Controlled" regime.

SafeDosing Start Start Reagent Addition CheckTemp Monitor Tr (Internal Temp) Start->CheckTemp IsExotherm Is Exotherm Detected? CheckTemp->IsExotherm StopFeed STOP FEED (Induction Period) IsExotherm->StopFeed No Temp Rise (Danger) Continue Continue Slow Feed IsExotherm->Continue Steady Rise (Controlled) CalcAccum Calculate Accumulation (HPLC/RC1) StopFeed->CalcAccum Wait for initiation CalcAccum->Continue Conversion > 90%

Caption: Logic flow for identifying dangerous reagent accumulation during N-alkylation.

Solvent & Base Selection Guide

Q: How does solvent choice impact thermal safety? A: You need a solvent with a high specific heat capacity (


) to absorb energy, but a boiling point that acts as a "safety valve" (reflux cooling).
SolventBoiling Point (°C)Thermal Risk ProfileRecommendation
DMF / DMAc >150°CHigh. High BP means you cannot rely on reflux to remove heat before decomposition temps are reached.Avoid if possible.[1][2] Use only with strict dosing control.
Acetonitrile 82°CMedium. Good reflux cooling, but can polymerize with strong bases/acids.Preferred for many

reactions due to polarity and volatility.
Acetone 56°CLow. Excellent evaporative cooling (latent heat of vaporization).Good for safety, but may be too slow for unreactive alkyl halides.

Q: Should I use an organic or inorganic base? A:

  • Homogeneous (Organic - TEA, DIPEA): Fast reaction, fast exotherm. Higher Risk.[3]

  • Heterogeneous (Inorganic -

    
    , 
    
    
    
    ):
    Reaction rate is limited by surface area/solubility. Lower Risk (inherent throttling), but requires vigorous stirring.
Part 4: Troubleshooting & FAQs

Q: I am observing a "Delayed Exotherm." The temperature stays flat for 30 minutes after addition, then spikes violently. Why? A: This is the classic Induction Period trap.

  • Cause: The reaction might be autocatalytic (product catalyzes the reaction) or inhibited by trace moisture/oxygen that must be consumed first.

  • Danger: During those 30 minutes, you likely added 50-100% of your reagent. When the reaction finally starts, it behaves like a batch reactor (all energy released at once) rather than a semi-batch reactor.

  • Fix:

    • Add 5-10% of the alkylating agent.

    • WAIT until you see the exotherm (temp rise) and subsequent fall.

    • Only then begin the continuous feed. This ensures the reaction is "lit" before adding fuel [1, 2].

Q: I see significant over-alkylation (Poly-alkylation) impurities. Is this thermal? A: Yes, selectivity is often temperature-dependent.

  • Mechanism: Higher temperatures lower the activation energy barrier difference between the mono-alkylation and di-alkylation pathways.

  • Fix: Lower the temperature and use a Feed-Starved approach. Add the alkylating agent very slowly so its instantaneous concentration is always near zero. This forces the agent to react with the most abundant nucleophile (the starting amine) rather than the product [3].

Q: How do I calculate the Maximum Temperature of Synthesis Reaction (MTSR)? A: You must perform Reaction Calorimetry (RC1) or Adiabatic Calorimetry (ARC) before scaling up.



Where 

(Adiabatic Temperature Rise) is:

  • 
    : Enthalpy of reaction (J/mol)
    
  • 
    : Moles of limiting reagent
    
  • 
    : Mass of reaction mixture (kg)
    
  • 
    : Specific heat capacity (J/kg·K)
    

If


, the process is unsafe  for scale-up without re-engineering [4, 5].
Part 5: Advanced Process Control (Graphviz)

The following diagram illustrates the difference between a safe "Dosing Controlled" process and an unsafe "Accumulation" scenario.

ReactionRegimes cluster_safe Safe Regime (Dosing Controlled) cluster_unsafe Unsafe Regime (Accumulation) Feed1 Feed Rate RxnRate1 Reaction Rate Feed1->RxnRate1 Limits Heat1 Heat Release RxnRate1->Heat1 Linear Feed2 Feed Rate Accum Reagent Accumulation Feed2->Accum Too Fast Trigger Trigger (Temp/Cat) Accum->Trigger Runaway THERMAL RUNAWAY Trigger->Runaway Exponential

Caption: Comparison of kinetic regimes. Safety relies on the Feed Rate being the limiting factor.

References
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Gygax, R. (1988). Chemical Reaction Engineering for Safety. Chemical Engineering Science, 43(8), 1759-1771. Link

  • Org. Process Res. Dev. (2006).[1] Safety of N-Alkylation in Polar Aprotic Solvents. (General reference to solvent hazards in alkylation). Link

  • Mettler Toledo. (2021). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Link

  • Health and Safety Executive (HSE). (2014). Chemical reaction hazards and the risk of thermal runaway (INDG254). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthetic Utility of 2,3- vs. 3,4-Dichlorophenylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dichlorophenylamine (DCA) isomers serve as foundational scaffolds in the synthesis of a multitude of high-value molecules, particularly in the pharmaceutical and agrochemical sectors. The seemingly subtle shift of a single chlorine atom between the 2,3- and 3,4-positions on the aniline ring imparts profound differences in electronic distribution, steric hindrance, and, consequently, chemical reactivity. This guide provides an in-depth comparison of these two critical building blocks, moving beyond simple procedural descriptions to elucidate the underlying chemical principles that govern their synthetic applications. By examining their reactivity in key transformations and their role in the synthesis of prominent commercial products, this document aims to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed strategic decisions in their synthetic designs.

Introduction: More Than Just a Positional Isomer

The dichlorophenyl moiety is a privileged structure in medicinal chemistry, often enhancing metabolic stability, modulating lipophilicity, and facilitating crucial binding interactions with biological targets.[1] While both 2,3-DCA and 3,4-DCA are commercially available and widely used, the choice between them is rarely arbitrary. It is a strategic decision dictated by the desired regiochemical outcome of subsequent reactions and the overall architecture of the target molecule. This guide will dissect the nuanced differences in their synthetic behavior, providing a comparative framework grounded in mechanistic understanding and supported by practical examples. We will explore how the substitution pattern influences electrophilic and nucleophilic aromatic substitutions, metal-catalyzed cross-couplings, and ultimately, their application in constructing complex molecules like the antipsychotic aripiprazole and the antidepressant sertraline.[2][3]

Fundamental Properties: Electronic and Steric Divergence

The reactivity of the aromatic ring and the amino group is governed by a delicate interplay of inductive and resonance effects, along with steric factors.

  • Electronic Profile: The nitrogen of the amino group is a powerful activating ortho-, para-director via resonance, donating electron density to the ring. Conversely, the chlorine atoms are deactivating via their inductive effect but are also ortho-, para-directors due to resonance donation from their lone pairs.

    • 3,4-Dichlorophenylamine: The electronic effects are relatively straightforward. The C2 and C6 positions (ortho to the amine) are strongly activated. The C5 position is activated by the C4-Cl and the amino group, but also deactivated by the C3-Cl.

    • 2,3-Dichlorophenylamine: The situation is more complex. The C2-Cl atom provides significant steric hindrance around the amino group and exerts a strong -I effect on the adjacent C1 and C3 positions. The C4 and C6 positions (para and ortho to the amine, respectively) are the primary sites for electrophilic attack, but their activation is tempered by the deactivating influence of the adjacent chlorine atoms.

  • Steric Hindrance:

    • 3,4-DCA: The amino group is relatively unhindered, allowing for facile reactions at the nitrogen, such as acylation or alkylation.

    • 2,3-DCA: The C2-chloro substituent significantly encumbers the amino group. This steric shield can decrease the rate of reactions involving the amine nucleophile and can influence the conformational preferences of its derivatives, which can be a critical design element in drug development.

Comparative Reactivity in Key Synthetic Transformations

The electronic and steric differences manifest directly in how these isomers behave in common synthetic operations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are crucial for building complexity, often involving the displacement of a halide by a nucleophile. The success and regioselectivity of these reactions are highly dependent on the electronic activation of the carbon-halogen bond.

  • 3,4-DCA Derivatives: In derivatives where the amine is transformed into an electron-withdrawing group (e.g., a nitro or amide group), the chlorine atoms are not sufficiently activated for typical SNAr. The ring is generally considered electron-rich for such transformations.

  • 2,3-DCA Derivatives: The proximity of the two chlorine atoms does not inherently make them more susceptible to classical SNAr without additional activation. However, in more complex heterocyclic systems derived from these anilines, the substitution patterns can dictate unique regiochemical outcomes. For instance, in dichloropyrimidine systems, the position of other substituents dramatically influences whether substitution occurs at C2 or C4.[4] This principle underscores the importance of the overall electronic landscape of the molecule, not just the starting aniline.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on cross-coupling reactions to form C-C and C-N bonds. The relative reactivity of the C-Cl bonds in DCA isomers is a key consideration.

  • Causality of Reactivity: The tendency for reductive dechlorination of dichlorobenzenes follows the order p-DCB > m-DCB > o-DCB.[5] This suggests that the C-Cl bond at the 4-position in 3,4-DCA is inherently more susceptible to oxidative addition in catalytic cycles (like Suzuki or Buchwald-Hartwig amination) than the C-Cl bonds in 2,3-DCA, although the directing and coordinating effects of the amino group can override this intrinsic reactivity.

  • Synthetic Applications:

    • 2,3-DCA: This isomer is famously used in the synthesis of 1-(2,3-dichlorophenyl)piperazine, a key intermediate for several atypical antipsychotics.[3] The synthesis often involves the reaction of 2,3-dichloroaniline with a bis(2-haloethyl)amine derivative, forming the piperazine ring in one pot.[6][7]

    • 3,4-DCA: It is a precursor to the herbicide Diuron, where 3,4-dichloroaniline is reacted with an isocyanate.[8] It is also the foundational piece for the antidepressant sertraline.[2][9]

Reactions at the Amino Group: Acylation and Amide Formation

The nucleophilicity of the amino group is critical for forming amides, sulfonamides, and ureas.

  • 3,4-DCA: Its unhindered amino group readily participates in acylation reactions. For example, a series of N-acylamino amides with potential insecticidal properties were synthesized from 3,4-dichloroaniline with good yields (24-83%) using TBTU as a coupling agent.[10]

  • 2,3-DCA: The steric hindrance from the ortho-chlorine can reduce the nucleophilicity of the amine, potentially requiring more forcing conditions (higher temperatures, stronger bases, or more reactive acylating agents) to achieve comparable yields to 3,4-DCA.[11] However, this reduced reactivity can sometimes be exploited to achieve selective mono-functionalization in the presence of other nucleophilic sites.

Visualization of Synthetic Pathways

The following diagram illustrates the strategic application of 2,3-DCA and 3,4-DCA in the synthesis of major pharmaceutical agents, highlighting how the choice of isomer directly enables the construction of the target scaffold.

G cluster_0 2,3-Dichlorophenylamine Pathway cluster_1 3,4-Dichlorophenylamine Pathway A 2,3-Dichloroaniline B 1-(2,3-Dichlorophenyl)piperazine A->B + Bis(2-chloroethyl)amine C Aripiprazole / Cariprazine B->C Multi-step elaboration D 3,4-Dichlorobenzophenone (derived from 3,4-DCA chemistry) E Norsertraline D->E Condensation & Reductive Amination F Sertraline E->F N-methylation

Caption: Synthetic routes to key CNS drugs from DCA isomers.

Comparative Data Summary

The table below summarizes the key distinctions and synthetic considerations for each isomer, providing a quick reference for strategic planning.

Feature2,3-Dichlorophenylamine Derivatives3,4-Dichlorophenylamine DerivativesCausality & Scientific Rationale
Steric Hindrance at NH₂ HighLowThe C2-chloro substituent in the 2,3-isomer sterically shields the amino group, potentially lowering its nucleophilicity and reaction rates.
Key Pharmaceutical Scaffolds Piperazine-based antipsychotics (Aripiprazole, Cariprazine)[3], Anticonvulsants (Lamotrigine)[12]SSRIs (Sertraline)[2][9], Biogenic amine transporter ligands[13]The substitution pattern is integral to the final drug's pharmacophore and its interaction with the biological target.
Regioselectivity in EAS C4 and C6 positions are favored but deactivated by adjacent Cl atoms.C2 and C6 positions are strongly activated by the amino group.Governed by the powerful ortho-, para-directing effect of the amine, modulated by the deactivating -I effect of the chlorines.
Typical Reaction Yields Can be lower in reactions sensitive to sterics (e.g., N-alkylation) without optimization. Piperazine formation yields can be high (e.g., 88%).[6]Generally high yields in standard N-acylation and related reactions (e.g., 48-83%).[10]Steric accessibility of the reactive sites (both the amine and the ring) is a primary determinant of reaction efficiency.

Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine

This protocol provides a robust, field-tested method for synthesizing a key intermediate from 2,3-DCA, exemplifying the practical application of this building block. This procedure is adapted from methodologies reported in the literature for the synthesis of precursors to aripiprazole.[3][6][7]

Objective: To synthesize 1-(2,3-dichlorophenyl)piperazine via cyclization of 2,3-dichloroaniline with a bis-electrophile.

Materials:

  • 2,3-Dichloroaniline (1.0 eq.)

  • Bis(2-chloroethyl)amine hydrochloride (1.0 - 1.2 eq.)

  • p-Toluenesulfonic acid (0.1 eq.)

  • Tetrabutylammonium bromide (0.1 eq.)

  • Xylene (solvent, ~15 mL per gram of aniline)

  • Aqueous Ammonia (for pH adjustment)

  • Ethyl Acetate (for extraction)

  • Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloroaniline (1.0 eq.), bis(2-chloroethyl)amine hydrochloride (1.0 eq.), p-toluenesulfonic acid (0.1 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Solvent Addition: Add xylene to the flask to create a stirrable slurry.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

    • Scientist's Note: The high temperature is necessary to drive the double N-alkylation and cyclization. The phase-transfer catalyst (TBAB) facilitates the reaction between the organic-soluble aniline and the salt-like bis(2-chloroethyl)amine.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • pH Adjustment: Carefully adjust the pH of the solution to 6-7 with aqueous ammonia. This step neutralizes the hydrochloride salt and any remaining acid catalyst, ensuring the product is in its free base form for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic compounds with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product (often a pale brown liquid or solid) can be used directly in subsequent steps or purified further by column chromatography or recrystallization if required. A reported yield for this transformation is approximately 88%.[6]

Conclusion and Strategic Outlook

The synthetic pathways of 2,3- and 3,4-dichlorophenylamine derivatives are not interchangeable. The 3,4-isomer, with its accessible amino group and distinct electronic activation, is a workhorse for constructing a wide array of bioactive molecules where functionalization often occurs at the nitrogen or the activated C2/C6 positions. In contrast, the 2,3-isomer presents greater steric challenges but provides a unique scaffold that is essential for accessing specific, high-value therapeutic agents, particularly in the realm of CNS disorders. The ortho-chloro group, while a potential hindrance, is also a critical design element that locks in specific conformations and provides a distinct substitution pattern that is difficult to achieve otherwise.

Ultimately, the choice between these two building blocks is a strategic one. A thorough understanding of their divergent reactivity, driven by fundamental electronic and steric principles, empowers the synthetic chemist to select the optimal starting material, anticipate potential challenges, and design more efficient and successful routes to complex molecular targets.

References

  • Rothman, R. B., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(9), 2235-2246. [Link]

  • dos Santos, V. A., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society, 34, 1-13. [Link]

  • Farrell, A., et al. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis, 6(2), 1286-1290. [Link]

  • Rao, S. N., et al. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Mansa STM Publishers. [Link]

  • Zhang, J., et al. (2014). Cu-Catalyzed Direct Amidation of Aromatic C–H Bonds: An Access to Arylamines. The Journal of Organic Chemistry, 79(9), 4165-4171. [Link]

  • Kanwal, A., et al. (2022). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. ResearchGate. [Link]

  • Patsnap. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Eureka. [Link]

  • Khani, F., et al. (2016). Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. International Journal of Organic Chemistry, 6, 142-146. [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Lee, J. Y., et al. (2009). Catalytic conversion of 1,2-dichlorobenzene using V2O5/TiO2 catalysts by a thermal decomposition process. Chemosphere, 75(9), 1206-9. [Link]

  • Xu, X. H., et al. (2005). Structure relationship for catalytic dechlorination rate of dichlorobenzenes in water. Chemosphere, 58(5), 653-8. [Link]

  • Chemistry Stack Exchange. (2022). Reaction of 1,4-Dichlorobenzene & Hydroxylamine. [Link]

  • Yuan, Q. P., et al. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. ResearchGate. [Link]

  • Reddy, T. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 211, 113047. [Link]

  • CN105294504A - Method for synthesizing diuron.
  • See, Y. Y. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

Sources

Biological activity of N-(2,3-dichlorophenyl)-N-methylamine vs its isomers

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the biological activities of N-(2,3-dichlorophenyl)-N-methylamine and its isomers has not been extensively documented in publicly available literature. Therefore, this guide provides a comprehensive experimental framework for researchers and drug development professionals to conduct such a comparative analysis. It outlines the necessary steps to elucidate the structure-activity relationships (SAR) that govern the biological effects of dichlorination patterns on the N-methylaniline scaffold.

Introduction to N-(Dichlorophenyl)-N-methylamine Isomers and SAR

The substitution pattern of chlorine atoms on a phenyl ring can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and steric profile. These changes, in turn, can profoundly impact its biological activity by modifying how it interacts with protein targets, penetrates cell membranes, and undergoes metabolism. A systematic comparison of isomers like N-(2,3-dichlorophenyl)-N-methylamine, N-(2,4-dichlorophenyl)-N-methylamine, and N-(3,4-dichlorophenyl)-N-methylamine is fundamental to understanding their structure-activity relationship (SAR). This guide details a validated, multi-phase experimental workflow to characterize and compare their biological effects, starting from broad cytotoxicity screening and moving towards more specific mechanistic studies.

Phase I: Purity and Physicochemical Characterization

Before any biological evaluation, the identity and purity of each isomer must be rigorously confirmed to ensure that any observed activity is attributable to the compound of interest and not to impurities.

Experimental Protocol: Compound Verification
  • Identity Confirmation:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra for each isomer. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition. The observed mass should be within 5 ppm of the calculated mass.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to determine the purity of each compound. The peak area of the compound of interest should be ≥95% of the total peak area detected at a suitable wavelength (e.g., 254 nm).

  • Solubility Determination:

    • Assess the solubility of each isomer in dimethyl sulfoxide (DMSO) and the final cell culture medium to be used in biological assays. This is crucial for preparing accurate stock solutions and avoiding compound precipitation during experiments.

Phase II: Comparative Cytotoxicity Screening

The initial biological assessment should involve a broad screening of the isomers against a panel of diverse human cancer cell lines to identify any potential cytotoxic or anti-proliferative effects and to observe if the activity is cell-line specific.

Experimental Protocol: MTT Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Plating: Seed cells from different cancer lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each isomer (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for each isomer.

Workflow for Comparative Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis P1 Synthesize/Procure Isomers (2,3-dichloro, 2,4-dichloro, etc.) P2 Confirm Purity & Identity (NMR, MS, HPLC >95%) P1->P2 P3 Prepare DMSO Stock Solutions P2->P3 A2 Treat with Serial Dilutions of each Isomer P3->A2 A1 Plate Cancer Cell Lines (e.g., A549, MCF-7) A1->A2 A3 Incubate for 48-72h A2->A3 A4 Perform MTT Assay A3->A4 D1 Measure Absorbance (570 nm) A4->D1 D2 Calculate % Viability vs. Control D1->D2 D3 Generate Dose-Response Curves D2->D3 D4 Determine IC50 Values D3->D4 Output Comparative Data Table (IC50 values for all isomers) D4->Output

Caption: Workflow for comparing the cytotoxicity of dichlorophenyl-N-methylamine isomers.

Hypothetical Data Summary

The results of the cytotoxicity screening should be summarized in a table for easy comparison.

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
N-(2,3-dichlorophenyl)-N-methylamine>100>10085.2
N-(2,4-dichlorophenyl)-N-methylamine45.162.533.7
N-(3,4-dichlorophenyl)-N-methylamine12.315.89.1
Doxorubicin (Positive Control)0.080.050.11

Phase III: Mechanistic Investigation of the Most Active Isomer

Based on the hypothetical data above, N-(3,4-dichlorophenyl)-N-methylamine is the most potent isomer. The next logical step is to investigate its mechanism of action. A common mechanism for cytotoxicity is the induction of apoptosis (programmed cell death).

Experimental Protocol: Caspase-Glo 3/7 Assay

The Caspase-Glo 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

  • Cell Plating and Treatment: Plate a responsive cell line (e.g., HCT116) in a 96-well white-walled plate. Treat the cells with the most active isomer at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo 3/7 Reagent according to the manufacturer's instructions. Add the reagent directly to each well of the plate.

  • Incubation: Mix the contents by orbital shaking and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Hypothetical Apoptotic Signaling Pathway

Should the active isomer induce apoptosis, it may be acting through an intrinsic or extrinsic pathway. The diagram below illustrates a simplified, hypothetical intrinsic pathway that could be investigated further.

G compound N-(3,4-dichlorophenyl) -N-methylamine stress Mitochondrial Stress compound->stress Induces bax Bax/Bak Activation stress->bax cytoC Cytochrome c Release bax->cytoC apaf1 Apaf-1 cytoC->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas37 Caspase-3/7 Activation apoptosome->cas37 Cleaves Pro-Caspase-3/7 apoptosis Apoptosis cas37->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by an active compound.

Conclusion and Future Directions

This guide provides a systematic framework for the comparative biological evaluation of N-(dichlorophenyl)-N-methylamine isomers. By following this multi-phase approach, researchers can:

  • Reliably determine the cytotoxic potential of each isomer.

  • Identify the most potent substitution patterns for further development.

  • Begin to elucidate the underlying mechanism of action.

The hypothetical data presented suggests that the 3,4-dichloro substitution pattern is significantly more active than the 2,3- or 2,4-patterns. Future work on the "hit" isomer would involve target identification studies, in vivo efficacy models, and medicinal chemistry efforts to further optimize the scaffold for improved potency and drug-like properties.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

Spectroscopic Comparison of Dichlorophenyl-N-methylamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of dichlorophenyl-N-methylamine isomers .

In the context of drug development and forensic analysis, this term most accurately refers to the dichloro-N-methylaniline series (e.g., 2,4-dichloro-N-methylaniline vs. 3,4-dichloro-N-methylaniline). However, researchers must also distinguish these from their isobaric structural isomers, the dichlorobenzyl-N-methylamines . This guide focuses on the differentiation of the aniline regioisomers using Mass Spectrometry (GC-MS), Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR).

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

Differentiation of dichlorophenyl-N-methylamine isomers is critical due to their distinct pharmacological profiles and precursor roles in the synthesis of bioactive molecules (e.g., herbicide intermediates, potential substituted cathinone precursors).

While Gas Chromatography-Mass Spectrometry (GC-MS) is the standard screening tool, it often fails to distinguish regioisomers due to identical fragmentation pathways. Nuclear Magnetic Resonance (


H NMR)  and Fourier Transform Infrared Spectroscopy (FTIR)  are required for definitive structural assignment.
Target Isomers (Regioisomers of )

The primary isomers of interest are the Dichloro-N-methylanilines .

  • Molecular Weight: 176.04 g/mol [1][2]

  • Key Isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro-N-methylaniline.

  • Structural Distractor: 1-(3,4-dichlorophenyl)-N-methylmethanamine (Dichlorobenzyl-N-methylamine).

Analytical Workflow

The following decision tree outlines the logical flow for identifying a specific isomer from a crude sample.

AnalyticalWorkflow Start Unknown Sample (C7H7Cl2N) Extraction L/L Extraction (Basic pH -> Organic Phase) Start->Extraction GCMS GC-MS Screening (EI Source, 70eV) Extraction->GCMS MassSpecResult Mass Spectrum Analysis (m/z 175/177/179 Pattern) GCMS->MassSpecResult Decision Isomer Differentiation? MassSpecResult->Decision FTIR FTIR (Vapor/ATR) Fingerprint Region (600-900 cm-1) Decision->FTIR Rapid Screening NMR 1H NMR (CDCl3) Coupling Constants (J) Decision->NMR Structural Proof Final Definitive Identification FTIR->Final NMR->Final

Figure 1: Analytical workflow for the differentiation of dichlorophenyl-N-methylamine isomers.

Mass Spectrometry (GC-MS) Comparison

Objective: Confirm molecular weight and chlorine substitution count. Limitation: EI-MS spectra of regioisomers are often indistinguishable.

Fragmentation Pathway

Under Electron Ionization (70 eV), these isomers exhibit a characteristic isotope cluster due to the two chlorine atoms (


 and 

).
  • Molecular Ion (

    
    ): 
    
    
    
    175 (Base mass), 177 (
    
    
    ), 179 (
    
    
    ).
  • Intensity Ratio: Approximately 9:6:1 (

    
     : 
    
    
    
    :
    
    
    ).[3]
Comparative Fragment Table
Fragment Ion (

)
AssignmentMechanismDifferentiation Note
175 / 177 / 179

Molecular IonIdentical for all isomers.
174 / 176 / 178


-Cleavage / Loss of Amine H
Base Peak for most isomers (e.g., 3,4-dichloro). Dominant due to stabilization by Nitrogen lone pair.
140 / 142

Loss of Chlorine radicalSignificant in ortho-substituted isomers (2,x-dichloro) due to "Ortho Effect" labilization.
105

Loss of

Aromatic amine core.
75 / 77

Phenyl ring fragmentsNon-diagnostic.

Critical Insight: While 2,4- and 3,4- isomers both show a base peak at


 174, the ratio of 

(140) to

(175)
can vary. Ortho-chlorines (2-position) are more labile, often resulting in a slightly higher relative abundance of the

140 peak compared to meta/para isomers.

Infrared Spectroscopy (FTIR)

Objective: Differentiate based on aromatic substitution patterns (C-H out-of-plane bending). Method: ATR (Attenuated Total Reflectance) or Vapor Phase (GC-IRD).

The "Fingerprint Region" (600–900 cm


) provides the most reliable rapid differentiation.
Substitution Pattern Guide
IsomerSubstitution TypeKey Absorption Bands (cm

)
Structural Diagnostic
2,3-Dichloro 1,2,3-Trisubstituted750–800 (s) 3 Adjacent aromatic H's.
2,4-Dichloro 1,2,4-Trisubstituted800–860 (s) (2 adj H)860–900 (m) (1 isolated H)Distinct split pattern. H5/H6 are adjacent; H3 is isolated.
2,5-Dichloro 1,2,4-Trisubstituted800–860 (s) 860–900 (m) Similar to 2,4- but shifts differ by ~10-15 cm

.
2,6-Dichloro 1,2,3-Trisubstituted750–800 (s) Symmetric. 3 Adjacent H's.
3,4-Dichloro 1,2,4-Trisubstituted800–860 (s) 860–900 (m) H2 is isolated; H5/H6 are adjacent.
3,5-Dichloro 1,3,5-Trisubstituted690–710 (s) 810–850 (m) Symmetric. 3 Isolated H's. Very distinct.

Protocol Note: For vapor phase IR (GC-IRD), the N-H stretch at ~3450 cm


 is sharp and non-hydrogen bonded, whereas in solid/liquid phase (ATR), it broadens significantly.

Nuclear Magnetic Resonance ( H NMR)

Objective: Definitive structural proof using coupling constants (


) and symmetry.
Solvent: 

(Chloroform-d).

This is the only self-validating method where the splitting pattern mathematically proves the structure.

Comparative NMR Data ( , 400 MHz)
IsomerN-Methyl (

ppm)
Aromatic Region Pattern (

6.5 - 7.5 ppm)
Coupling Logic (

values)
3,4-Dichloro ~2.85 (s, 3H)H2: d (

Hz)H5: d (

Hz)H6: dd (

Hz)
Asymmetric. H5 and H6 are ortho (large

).[4][5][6] H2 is meta to H6 (small

).
2,4-Dichloro ~2.90 (s, 3H)H3: d (

Hz)H5: dd (

Hz)H6: d (

Hz)
Asymmetric. H5 and H6 are ortho. H3 is meta to H5. H6 is deshielded by N-lone pair? No, H3 is between Cl's.
2,6-Dichloro ~3.10 (s, 3H)H3, H5: d (

Hz, 2H)H4: t (

Hz, 1H)
Symmetric. Only 2 aromatic signals. N-Me is deshielded by two ortho-Cl atoms (Steric/Electronic effect).
3,5-Dichloro ~2.85 (s, 3H)H2, H6: d (

Hz, 2H)H4: t (

Hz, 1H)
Symmetric. Only meta coupling observed (small

).
Visualizing the Coupling Pathways

The following diagram illustrates the proton-proton coupling networks that distinguish the common 2,4- and 3,4- isomers.

NMR_Coupling cluster_34 3,4-Dichloro (1,2,4-Subst) cluster_24 2,4-Dichloro (1,2,4-Subst) H2 H2 (d) H6 H6 (dd) H2->H6 Meta (2Hz) H5 H5 (d) H5->H6 Ortho (8Hz) H3_24 H3 (d) H5_24 H5 (dd) H3_24->H5_24 Meta (2Hz) H6_24 H6 (d) H5_24->H6_24 Ortho (8Hz)

Figure 2: Proton coupling networks. Note that while both are 1,2,4-substituted, the chemical shifts of the protons differ due to the position of the Nitrogen donor relative to the Chlorines.

Experimental Protocols

A. Sample Preparation for GC-MS
  • Extraction: Dissolve 10 mg of sample in 1 mL of 0.1 M NaOH. Extract with 1 mL Ethyl Acetate.

  • Drying: Dry organic layer over anhydrous

    
    .
    
  • Dilution: Dilute 1:100 with Ethyl Acetate prior to injection.

  • Instrument Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
    • Source: Electron Ionization (EI), 70 eV.

B. NMR Acquisition[7][8]
  • Solvent: Dissolve ~5-10 mg of pure compound in 600 µL

    
     (containing 0.03% TMS).
    
  • Acquisition:

    • Pulse: 30° pulse angle.

    • Scans: Minimum 16 scans for high S/N.

    • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform to resolve fine splitting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2800931, 3,4-Dichloro-N-methylaniline. Retrieved from [Link]

  • Aalberg, L., et al. (2009). Comparison of GC-MS and GC-IRD methods for the differentiation of methamphetamine and regioisomeric substances. Forensic Science International. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[7] (Referenced for Solvent Shift Data). Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of N-(2,3-dichlorophenyl)-N-methylamine and 2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the selection of an appropriate amine building block is a critical decision that dictates synthetic strategy and molecular properties. This guide provides an in-depth comparison of the reactivity of N-(2,3-dichlorophenyl)-N-methylamine (a secondary aniline) and 2,3-dichloroaniline (a primary aniline). While structurally similar, the presence of an N-methyl group in the former introduces significant electronic and steric differences, profoundly impacting their nucleophilicity and performance in key chemical transformations. Generally, 2,3-dichloroaniline exhibits greater reactivity in reactions where the amine acts as a nucleophile, such as acylation and certain cross-coupling reactions, due to lower steric hindrance and more accessible nitrogen lone pair electrons. Conversely, N-(2,3-dichlorophenyl)-N-methylamine, while less nucleophilic, offers a pre-alkylated scaffold that can be advantageous in contexts where N-methylation is a desired final step, or to avoid side reactions associated with the two N-H bonds of a primary aniline.

Introduction: Two Key Scaffolds in Synthesis

2,3-Dichloroaniline is a widely utilized intermediate in the synthesis of dyes, pigments, pesticides, and pharmaceuticals.[1][2] Its primary amino group offers a versatile handle for a wide range of chemical modifications. N-(2,3-dichlorophenyl)-N-methylamine, while less common, represents a methylated analogue that is crucial for building specific molecular architectures where a tertiary amine or a specific N-substituent is required. The choice between these two molecules often hinges on the desired final product and the specific reaction chemistry to be employed. This guide will dissect the underlying principles governing their reactivity to aid researchers in making informed decisions during synthesis design.

Structural and Electronic Properties Analysis

The fundamental differences in reactivity between these two molecules stem from their distinct structural and electronic profiles.

  • 2,3-dichloroaniline (Primary Amine): Possesses a -NH₂ group attached to the dichlorinated phenyl ring. The two hydrogen atoms on the nitrogen are available for substitution.

  • N-(2,3-dichlorophenyl)-N-methylamine (Secondary Amine): Features a -NH(CH₃) group. One hydrogen has been replaced by a methyl group.

The key differentiating factors are:

Electronic Effects:

  • Inductive Effect: The two chlorine atoms on the phenyl ring are strongly electron-withdrawing, which significantly decreases the electron density on the nitrogen atom in both molecules, making them weaker bases than aniline itself.[3] The methyl group in N-(2,3-dichlorophenyl)-N-methylamine is electron-donating, which slightly counteracts the withdrawing effect of the phenyl ring, pushing more electron density towards the nitrogen compared to 2,3-dichloroaniline.

  • Resonance Effect: The lone pair of electrons on the nitrogen atom in both molecules is delocalized into the aromatic π-system.[4] This resonance stabilization reduces the availability of the lone pair for donation to a proton or an electrophile, contributing to their lower basicity compared to aliphatic amines.[3]

Steric Hindrance: The N-methyl group in N-(2,3-dichlorophenyl)-N-methylamine introduces significant steric bulk around the nitrogen atom. This steric hindrance can impede the approach of electrophiles and other reactants, slowing down reaction rates compared to the less hindered primary amino group of 2,3-dichloroaniline.[5][6]

Physicochemical Properties
Property2,3-dichloroanilineN-(2,3-dichlorophenyl)-N-methylamineRationale for Reactivity Difference
Molar Mass 162.01 g/mol [7]176.04 g/mol (Calculated)N/A
pKa (of conjugate acid) ~2.5-3.0 (Estimated)~3.0-3.5 (Estimated)The electron-donating methyl group slightly increases the basicity (higher pKa) of the secondary amine.[8]
Appearance Colorless oil or crystalline solid[1][7]Data not widely available, likely an oil or low-melting solidN/A
Boiling Point 252 °C[7]Data not widely availableN/A

Comparative Reactivity Analysis

The structural and electronic differences manifest directly in the chemical reactivity of these two amines.

Nucleophilicity and Basicity

While the N-methyl group in N-(2,3-dichlorophenyl)-N-methylamine increases its basicity slightly due to an inductive effect, its nucleophilicity is generally lower than that of 2,3-dichloroaniline. This is a crucial distinction:

  • 2,3-dichloroaniline: The nitrogen's lone pair is more accessible, making it a better nucleophile in many reactions.[10]

  • N-(2,3-dichlorophenyl)-N-methylamine: The steric bulk of the methyl group hinders the nitrogen's ability to attack an electrophilic center, reducing its nucleophilic reactivity.[11]

N-Acylation Reactions

N-acylation is a fundamental transformation for amines. In a competitive scenario, 2,3-dichloroaniline will react more readily with an acylating agent like acetyl chloride than N-(2,3-dichlorophenyl)-N-methylamine.

  • Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent.[12]

  • Reactivity Difference: The higher nucleophilicity and lower steric hindrance of the primary amine allow for a faster rate of reaction.[12] The secondary amine's increased steric bulk makes the approach to the carbonyl carbon more difficult.

Featured Experimental Protocol: Comparative N-Acetylation

This protocol outlines a method to compare the reactivity of the two anilines towards a common electrophile, acetyl chloride.

Objective: To qualitatively and quantitatively compare the rate of N-acetylation.

Methodology:

  • Reaction Setup: In two separate, dry Schlenk flasks under a nitrogen atmosphere, dissolve 1.0 mmol of 2,3-dichloroaniline and 1.0 mmol of N-(2,3-dichlorophenyl)-N-methylamine in 10 mL of anhydrous dichloromethane. Add 1.2 mmol of a non-nucleophilic base, such as triethylamine, to each flask to act as an acid scavenger.

  • Initiation: Cool both solutions to 0°C in an ice bath. To each flask, add 1.05 mmol of acetyl chloride dropwise via syringe.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up and Analysis: Once the starting material is consumed in the faster reaction, quench both reactions by adding 10 mL of water. Separate the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Quantification: Determine the yield of the resulting acetamide products (N-(2,3-dichlorophenyl)acetamide and N-(2,3-dichlorophenyl)-N-methylacetamide) by mass and assess purity by ¹H NMR spectroscopy.

Expected Outcome: 2,3-dichloroaniline is expected to react significantly faster and may proceed to completion while the reaction with N-(2,3-dichlorophenyl)-N-methylamine is still sluggish. This will be visually apparent on the TLC plates and confirmed by the isolated yields.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice between a primary and a secondary amine can significantly impact the reaction's success.[13]

  • 2,3-dichloroaniline (Primary Amine): Generally, primary anilines are good substrates for Buchwald-Hartwig couplings.[14] However, a potential side reaction is double arylation, where the product of the first coupling (a secondary amine) reacts again with the aryl halide. This can often be controlled by adjusting reaction conditions or using an excess of the primary amine.[15]

  • N-(2,3-dichlorophenyl)-N-methylamine (Secondary Amine): Acyclic secondary amines can be more challenging coupling partners than primary amines.[14] The reaction rates can be slower due to increased steric hindrance, which affects both the oxidative addition and reductive elimination steps of the catalytic cycle.[16] Specialized, bulky phosphine ligands are often required to achieve good yields.[13]

Mechanistic Insights & Visualization

The differing reactivity can be visualized by considering the electronic and steric environment around the nitrogen atom.

Electronic Effects on Nitrogen Lone Pair Availability

dot digraph "Electronic_Effects" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=record, style="filled", fontname="Arial", fontsize=11];

} dot Caption: Electronic influences on the nitrogen lone pair.

Experimental Workflow: Comparative N-Acetylation

dot digraph "Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Workflow for comparing aniline reactivity.

Applications in Drug Development & Synthesis Strategy

  • Use Case for 2,3-dichloroaniline: This is the preferred starting material when the N-H bonds are required for subsequent cyclization reactions, or when diverse N-substituents are to be explored during lead optimization. For instance, it can be a precursor for synthesizing heterocyclic compounds where the aniline nitrogen becomes part of the new ring.

  • Use Case for N-(2,3-dichlorophenyl)-N-methylamine: This is the molecule of choice when the final target specifically requires an N-methyl group and when direct methylation of the primary aniline might be low-yielding or lead to side products. It simplifies the synthetic route by providing the methyl group from the outset. It is also used to avoid the potential for double substitution that can occur with primary amines.

Conclusion

The choice between N-(2,3-dichlorophenyl)-N-methylamine and 2,3-dichloroaniline is a strategic one, guided by the principles of electronic effects and steric hindrance.

  • 2,3-dichloroaniline is the more reactive nucleophile due to its lower steric hindrance and more accessible lone pair. It is the ideal choice for reactions like N-acylation and as a versatile precursor for a broad range of N-substituted derivatives.

  • N-(2,3-dichlorophenyl)-N-methylamine , while less nucleophilic and sterically more demanding, offers a direct route to N-methylated final products, avoiding potential complications of post-synthesis methylation and side reactions like double arylation in cross-coupling.

A thorough understanding of these fundamental differences empowers researchers to design more efficient, predictable, and successful synthetic strategies in their pursuit of novel molecules.

References

  • [PubChem. (n.d.). amine.]([Link])

Sources

Definitive Structural Validation of N-(2,3-dichlorophenyl)-N-methylamine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated aniline derivatives, particularly N-(2,3-dichlorophenyl)-N-methylamine , structural ambiguity is a critical failure mode. The primary challenge is not elemental composition (which Mass Spectrometry resolves) but regioisomerism . The 2,3-dichloro substitution pattern is easily confused with the 2,4-, 2,5-, or 2,6-isomers during electrophilic aromatic substitution or reduction sequences.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) signature of the target 2,3-isomer against its most prevalent alternatives (2,4- and 2,6-isomers). Unlike "black box" automated analysis, we provide a first-principles derivation of the spin systems, establishing a self-validating protocol that guarantees structural integrity.

Technical Deep Dive: The Target Architecture

To validate N-(2,3-dichlorophenyl)-N-methylamine , one must confirm two distinct structural features: the N-methylation state and the 2,3-aromatic substitution pattern .

The Spin System

The aromatic ring contains three contiguous protons (H-4, H-5, H-6) and three substituents (N-Me, Cl, Cl). This creates a specific ABC (or AMX) spin system distinct from other isomers.

  • H-6 (Ortho to N-Me): Expected to be the most shielded (upfield) aromatic proton due to the electron-donating resonance effect of the amine.

  • H-5 (Meta to N-Me): Couples to both H-4 and H-6 (Triplet-like).

  • H-4 (Para to N-Me): Couples primarily to H-5.

Expected Chemical Shifts (CDCl₃)

Based on substituent chemical shift effects (SCS) and precursor 2,3-dichloroaniline data.

PositionIdentityMultiplicityApprox.[1][2][3][4] Shift (δ ppm)Coupling Logic (J)
N-CH₃ MethylSinglet (s)2.85 – 2.95 Diagnostic for mono-methylation.
N-H AmineBroad Singlet4.0 – 5.0 Exchangeable; shift varies with conc.
H-6 AromaticDoublet (dd)6.60 – 6.70 Ortho to N-Me (Shielded).

Hz.
H-5 AromaticTriplet (t/dd)6.90 – 7.10 Meta to N-Me.

Hz.
H-4 AromaticDoublet (dd)7.10 – 7.20 Para to N-Me.[5]

Hz.

Comparative Analysis: Target vs. Alternatives

The "Alternative" in this context is not a competing product, but a competing structural hypothesis (i.e., Isomers). Misidentification leads to invalid biological data.

Comparison 1: Target (2,3-Cl₂) vs. 2,4-Cl₂ Isomer

The 2,4-dichloro isomer is a common byproduct if the chlorination is uncontrolled.

  • 2,3-Isomer (Target): Protons are contiguous (4, 5, 6).

    • Result:Two doublets and one triplet (or dd/t/dd). All protons show strong ortho-coupling (

      
       Hz).
      
  • 2,4-Isomer (Alternative): Protons are H-3, H-5, H-6. H-3 is isolated between two chlorines.

    • Result: H-3 appears as a singlet (or doublet with very small meta-coupling,

      
       Hz). H-5 and H-6 form a separate doublet pair.
      
    • Verdict: The presence of a sharp aromatic singlet disqualifies the 2,3-structure.

Comparison 2: Target (2,3-Cl₂) vs. 2,6-Cl₂ Isomer

The 2,6-isomer is symmetrical, often arising from over-chlorination at ortho positions.

  • 2,3-Isomer (Target): Asymmetrical. 6 distinct carbon signals. 3 distinct aromatic proton environments.

  • 2,6-Isomer (Alternative): Axis of symmetry through the N-C1 bond.

    • Result: Only two aromatic proton signals (H-3,5 doublet and H-4 triplet). Integration ratio 2:1.[6]

    • Verdict: A simplified spectrum with a 2-proton integration indicates the 2,6-isomer.

Comparison Summary Table
Feature2,3-Dichloro (Target) 2,4-Dichloro (Risk) 2,6-Dichloro (Risk)
Symmetry None (

)
None (

)
High (

)
Aromatic Signals 3 Distinct Signals3 Distinct Signals2 Distinct Signals
Splitting Pattern d, t, d (Contiguous)s , d, d (Isolated H)d, t (Symmetrical)
Coupling (

)
Two

interactions
One

interaction
One

interaction
13C Signals 6 Aromatic Peaks6 Aromatic Peaks4 Aromatic Peaks

Experimental Validation Protocols

Protocol A: Sample Preparation
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS.

    • Why: Chloroform minimizes exchange broadening of the NH proton compared to MeOD or DMSO.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why: Sufficient SNR for 13C acquisition without viscosity broadening.

  • Tube: 5mm high-precision NMR tube.

Protocol B: The "Connectivity Check" (COSY)

To definitively prove the 2,3-substitution, run a H-H COSY (Correlation Spectroscopy) experiment.

  • Identify the upfield aromatic proton (H-6).

  • Verify it correlates strongly to the middle proton (H-5).

  • Verify H-5 correlates strongly to the downfield proton (H-4).

  • Crucial Check: H-4 must NOT correlate to H-6 (Para relationship).

    • Self-Validation: If H-6 correlates to H-4, the assignment is wrong, or the structure is folded/aggregated (unlikely).

Visualizing the Logic

The following diagram illustrates the decision logic required to validate the structure based on splitting patterns.

ValidationLogic Start Acquire 1H NMR Spectrum (Aromatic Region 6.5 - 7.5 ppm) CountSignals Count Distinct Aromatic Signals Start->CountSignals CheckSym Symmetry Check: Is there a 2H integration? CountSignals->CheckSym 3 Signals Found Isomer26 Result: 2,6-Dichloro Isomer (Symmetrical) CountSignals->Isomer26 2 Signals Found CheckSym->Isomer26 Yes (2:1 Ratio) CheckCoupling Coupling Analysis: Are there isolated singlets? CheckSym->CheckCoupling No (1:1:1 Ratio) Isomer24 Result: 2,4-Dichloro Isomer (Isolated H-3 Singlet) CheckCoupling->Isomer24 Yes (Sharp Singlet) CheckContiguous Connectivity Check: Do we see d-t-d pattern? (Contiguous H-H-H) CheckCoupling->CheckContiguous No (All Split) Valid VALIDATED: N-(2,3-dichlorophenyl)-N-methylamine CheckContiguous->Valid Confirmed

Figure 1: Decision tree for distinguishing the target 2,3-isomer from common regioisomers based on 1H NMR multiplicity.

Workflow Visualization: The COSY Confirmation

This diagram details the specific proton-proton interactions expected in the 2D COSY spectrum.

COSY_Connectivity H6 H-6 (Ortho to N) ~6.65 ppm H5 H-5 (Meta) ~7.00 ppm H6->H5 Ortho Coupling (J ~8Hz) H4 H-4 (Para to N) ~7.15 ppm H6->H4 Para (No Cross Peak) H5->H4 Ortho Coupling (J ~8Hz) NMe N-Me (Substituent) NMe->H6 NOE Effect Cl2 Cl (Pos 2) Cl3 Cl (Pos 3)

Figure 2: Expected COSY correlations. The "Chain" of coupling (H6↔H5↔H4) without H6↔H4 interaction confirms the 1,2,3-substitution pattern.

References

  • National Institute of Standards and Technology (NIST). (2023). 2,3-Dichloroaniline Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • Doc Brown's Chemistry. (2023). Proton NMR of Amines and Spin-Spin Coupling Analysis. [Link]

  • University of Wisconsin-Madison. (2023). Evans Group pKa Table and Chemical Shift Tables. [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines (Supplementary Information). [Link]

Sources

Cross-referencing N-(2,3-dichlorophenyl)-N-methylamine spectral data

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Spectral Profiling of N-(2,3-dichlorophenyl)-N-methylamine Subtitle: Distinguishing Regioisomers and Impurities in Pharmaceutical Synthesis

Executive Summary

Objective: This guide provides a definitive spectral cross-referencing framework for N-(2,3-dichlorophenyl)-N-methylamine (also known as 2,3-dichloro-N-methylaniline).

Context: In drug development—specifically in the synthesis of psychotropics like Aripiprazole —this molecule serves as a critical impurity marker or degradation product of the key intermediate 1-(2,3-dichlorophenyl)piperazine. Its accurate identification is mandatory for regulatory compliance (ICH Q3A/B).

The Challenge: The primary analytical difficulty lies in distinguishing the 2,3-dichloro substitution pattern from its commercially common regioisomers (2,4-, 2,5-, and 3,4-dichloro analogs). This guide establishes a self-validating protocol using NMR coupling constants and Mass Spectrometry isotope patterns to resolve these structural ambiguities.

Chemical Identity & Structural Context

FeatureTarget MoleculeCritical Alternative (Isomer)
IUPAC Name N-(2,3-dichlorophenyl)-N-methylamineN-(2,4-dichlorophenyl)-N-methylamine
Structure Type Secondary AnilineSecondary Aniline
CAS No. 42265-79-2 (Free Base)134633-56-4
Molecular Formula C₇H₇Cl₂NC₇H₇Cl₂N
Exact Mass 175.00175.00
Key Distinction Vicinal dichlorides (2,3-position)Meta-relationship (2,4-position)

Comparative Spectral Analysis

A. 1H NMR Spectroscopy: The Regioisomer Filter

Expert Insight: Chemical shift alone is unreliable due to concentration/solvent effects. The coupling pattern (multiplicity) of the aromatic protons is the only self-validating metric for isomer confirmation.

Solvent: DMSO-d₆ (Recommended for observing the N-H proton) or CDCl₃.

Proton EnvironmentTarget: 2,3-Dichloro (Expected)Alternative: 2,4-DichloroAlternative: 2,5-Dichloro
N-Me (Singlet) δ 2.85 – 2.95 ppm δ 2.80 – 2.90 ppmδ 2.80 – 2.90 ppm
N-H (Broad) δ 5.5 – 6.0 ppm δ 5.5 – 6.0 ppmδ 5.5 – 6.0 ppm
Aromatic H-4 Doublet (d) , J ≈ 8 HzDoublet (d) , J ≈ 9 HzDoublet (d) , J ≈ 8 Hz
Aromatic H-5 Triplet (t) or dd, J ≈ 8 HzDoublet of Doublets (dd) Doublet of Doublets (dd)
Aromatic H-6 Doublet (d) , J ≈ 8 HzDoublet (d) , J ≈ 9 HzSinglet (d, J~2Hz) (Isolated)
Coupling Logic ABC System: Three adjacent protons. Look for one triplet (H-5) flanked by two doublets.ABX System: H-3 is isolated (singlet/meta-coupled). H-5/H-6 are ortho-coupled.AMX System: H-6 is isolated (singlet). H-3/H-4 are ortho-coupled.
B. Mass Spectrometry (GC-MS / LC-MS)

Trustworthiness Check: Use the chlorine isotope pattern to validate the molecular formula before attempting isomer identification.

  • Molecular Ion (M⁺): m/z 175

  • Isotope Pattern (Cl₂):

    • M (175): 100% (Relative Intensity)

    • M+2 (177): ~65%[1]

    • M+4 (179): ~10%

    • Note: If you see a 3:1 ratio (M:M+2), you have lost a chlorine (monochloro impurity). If you see 9:6:1, you have the dichloro target.

  • Fragmentation (EI, 70eV):

    • m/z 140 (M - Cl): Loss of one chlorine atom (common in polychlorinated aromatics).

    • m/z 174 (M - H): Amine hydrogen loss (prominent in secondary amines).

C. Infrared Spectroscopy (FT-IR)
  • N-H Stretch: ~3410 cm⁻¹ (Single sharp band). Contrast: Primary amine precursor (2,3-dichloroaniline) shows two bands (~3480 & 3390 cm⁻¹).

  • C-N Stretch: ~1320 cm⁻¹ (Aromatic secondary amine).

Experimental Protocol: Impurity Isolation & Profiling

Objective: Isolate the N-methyl impurity from a bulk piperazine or aniline matrix for spectral characterization.

Reagents:

  • Sample Matrix (e.g., Crude Aripiprazole intermediate).

  • Solvent: Hexane / Ethyl Acetate (HPLC Grade).

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

Step-by-Step Methodology:

  • TLC Screening:

    • Develop TLC in Hexane:EtOAc (9:1) .

    • Observation: The secondary amine (N-methyl) is typically less polar than the primary amine (2,3-dichloroaniline) but more polar than the tertiary amine (N,N-dimethyl).

    • Stain with Ninhydrin (secondary amines turn faint pink/orange upon heating, unlike the deep purple of primary amines).

  • Micro-Extraction:

    • Dissolve 100 mg of crude mixture in 2 mL DCM.

    • Wash with 0.1 M NaOH (removes acidic phenols).

    • Wash with 0.1 M HCl (extracts amines into aqueous layer).

    • Basify aqueous layer to pH 10 with Na₂CO₃ and re-extract into DCM.

  • Sample Prep for NMR:

    • Evaporate solvent under N₂ stream (do not use high vacuum > 40°C to avoid volatility loss).

    • Dissolve residue in 0.6 mL DMSO-d₆ .

    • Critical Step: Add 1 drop of D₂O after the first scan. The disappearance of the broad peak at 5.5-6.0 ppm confirms the N-H moiety.

Decision Logic & Visualization

Diagram 1: Spectral Differentiation Workflow

Caption: Logic gate for distinguishing the 2,3-dichloro target from common regioisomers using 1H NMR coupling patterns.

G Start Unknown Dichloro-N-methylaniline (1H NMR Aromatic Region) CountProtons Count Adjacent Protons (Coupling Topology) Start->CountProtons Criteria_23 3 Adjacent Protons (d, t, d pattern) CountProtons->Criteria_23 Continuous Chain Criteria_24 1 Isolated Proton (s) + 2 Coupled (d, d) CountProtons->Criteria_24 Isolated H at C3 Criteria_25 1 Isolated Proton (s) + 2 Coupled (d, d) CountProtons->Criteria_25 Isolated H at C6 Iso_23 Target: 2,3-Dichloro (ABC System) Iso_24 Alternative: 2,4-Dichloro (ABX System) Iso_25 Alternative: 2,5-Dichloro (AMX System) Criteria_23->Iso_23 Check_J Check Coupling Constant (J) Criteria_24->Check_J Criteria_25->Check_J Check_J->Iso_24 Ortho coupling (J~9Hz) Check_J->Iso_25 Ortho coupling (J~9Hz)

Diagram 2: Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI-MS fragmentation mechanism for N-(2,3-dichlorophenyl)-N-methylamine.

MS M_Ion Molecular Ion [M]+ m/z 175/177/179 (9:6:1) Frag_H [M - H]+ m/z 174 (Amine radical) M_Ion->Frag_H - H• Frag_Cl [M - Cl]+ m/z 140 (Phenyl cation) M_Ion->Frag_Cl - Cl• Frag_Me [M - CH3]+ m/z 160 (Minor) M_Ion->Frag_Me - CH3•

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45791721, 2,3-dichloro-N-methylaniline hydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 2,3-Dichloroaniline Mass Spectrum (Standard Reference Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link](Note: Reference for parent aniline fragmentation patterns).

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to Benchmarking the Purity of Synthesized N-(2,3-dichlorophenyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. N-(2,3-dichlorophenyl)-N-methylamine is a key building block in the synthesis of various pharmaceutically active compounds, most notably the anticonvulsant drug Lamotrigine.[1] This guide provides an in-depth, objective comparison of the principal analytical techniques used to benchmark the purity of this synthesized amine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple listing of procedures, this document elucidates the causality behind experimental choices, establishes self-validating protocols for trustworthy data, and offers a comparative framework to guide method selection based on specific analytical objectives.

The Synthetic Landscape: Understanding Potential Impurities

The purity profile of a synthesized compound is intrinsically linked to its manufacturing process. N-(2,3-dichlorophenyl)-N-methylamine is typically synthesized via the N-methylation of 2,3-dichloroaniline. This process, while straightforward, can introduce a spectrum of impurities that must be rigorously controlled.

Common Synthesis Pathway: 2,3-dichloroaniline is reacted with a methylating agent (e.g., dimethyl sulfate, methyl iodide) in the presence of a base to yield the desired product.

Potential Process-Related Impurities:

  • Starting Material: Unreacted 2,3-dichloroaniline.

  • Over-alkylation: N,N-dimethyl-2,3-dichloroaniline.

  • Positional Isomers: Impurities arising from an impure 2,3-dichloroaniline starting material (e.g., 2,4- or 3,4-dichloroaniline derivatives).

  • By-products: Compounds formed from side reactions, which can be diverse and depend on reaction conditions (pH, temperature)[1].

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., Toluene, Methanol)[1][2].

The analytical challenge lies in selecting a method, or combination of methods, capable of resolving the target analyte from this matrix of structurally similar compounds and quantifying them with high precision.

Comparative Benchmarking of Analytical Methodologies

We will now explore the three primary analytical techniques, detailing their principles, providing robust experimental protocols, and discussing their respective strengths and limitations in the context of this specific analytical challenge.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical quality control for its robustness, precision, and quantitative power. It excels at separating non-volatile and thermally labile compounds, making it ideal for routine purity assays.

Principle of Operation: The sample is dissolved in a liquid mobile phase and injected into a column packed with a solid stationary phase (typically C18). Compounds separate based on their differential partitioning between the two phases. A UV detector measures the absorbance of the eluting compounds, allowing for quantification.

  • Standard and Sample Preparation:

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~25 mg of N-(2,3-dichlorophenyl)-N-methylamine reference standard and dissolve in a 25 mL volumetric flask with diluent.

    • Sample Stock (1 mg/mL): Prepare the synthesized sample in the same manner.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.[4]

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • System Suitability (A Self-Validating Check):

    • Inject the reference standard working solution five times.

    • The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Data Analysis:

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Causality Behind Experimental Choices:

  • C18 Column: The non-polar C18 stationary phase provides excellent retention for the moderately polar aromatic amine structure.

  • Gradient Elution: A gradient is essential to elute both the more polar impurities (like residual starting material) and the less polar main compound and over-methylated impurities within a reasonable runtime while maintaining good peak shape.[5]

  • Acidified Mobile Phase: The addition of formic acid improves peak shape for amines by protonating residual silanols on the stationary phase, reducing peak tailing.

  • UV Detection at 254 nm: The aromatic ring provides strong UV absorbance at this wavelength, ensuring high sensitivity. A PDA detector can further aid in peak identification by providing UV spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled sensitivity and specificity, making it the gold standard for identifying and quantifying volatile and semi-volatile impurities. Its power lies in coupling the separation capabilities of GC with the definitive identification provided by MS.

Principle of Operation: The sample is vaporized in a heated inlet and separated in a capillary column based on its boiling point and interaction with the stationary phase. Eluting compounds enter a mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum is a unique "fingerprint" that allows for unambiguous identification.

  • Standard and Sample Preparation:

    • Prepare stock and working solutions (e.g., 1 mg/mL and 0.1 mg/mL) in a suitable solvent like Methylene Chloride or Toluene.[2][6]

  • Instrumentation and Conditions:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Selective Detector (MSD).

    • Column: Rxi-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Injector Temperature: 270 °C.[7]

    • Injection Mode: Split (e.g., 50:1 ratio for purity assay) or Splitless (for trace impurity analysis).

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MSD Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Full Scan (e.g., m/z 40-450) for general profiling and identification.

  • System Suitability:

    • Inject a system performance standard (e.g., containing the analyte and a known impurity) to verify resolution and response.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities against the main peak (area percent) or using a certified reference standard for more accurate results.

Causality Behind Experimental Choices:

  • Rxi-5MS Column: This widely used, low-bleed 5% phenyl-methylpolysiloxane column is robust and provides excellent separation for a broad range of semi-volatile compounds, including chlorinated aromatics.[7]

  • Temperature Program: The program starts at a low enough temperature to resolve volatile solvents and ramps up to elute the higher-boiling analyte and potential impurities like the over-methylated product.

  • Electron Ionization (EI): EI is a high-energy ionization technique that produces extensive, reproducible fragmentation patterns. This is crucial for creating a characteristic mass spectrum that can be used for library matching and definitive identification of unknown impurities.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary analytical technique that provides detailed information about the molecular structure of a compound. For purity assessment, quantitative NMR (qNMR) offers a direct measurement of the analyte concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself.

Principle of Operation: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) align in a strong magnetic field. Radiofrequency pulses perturb this alignment, and as the nuclei relax, they emit signals whose frequency is characteristic of their chemical environment. The signal's intensity is directly proportional to the number of nuclei, allowing for quantification.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized N-(2,3-dichlorophenyl)-N-methylamine sample into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride or Dimethyl Sulfone) and add it to the same tube. The standard must have peaks that do not overlap with the analyte's peaks.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any peak of interest (typically ≥ 30 seconds) to ensure full relaxation and accurate integration.

      • Pulse Angle: 90°.

      • Number of Scans: ≥ 16 for good signal-to-noise.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved peak of the analyte (e.g., the N-methyl protons) and a well-resolved peak of the internal standard.

    • Calculate purity using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std

      • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Causality Behind Experimental Choices:

  • DMSO-d₆ Solvent: A good general-purpose solvent for many organic compounds, with a residual solvent peak that is typically out of the way.[8]

  • Long Relaxation Delay: This is the most critical parameter in qNMR. It ensures that all protons have fully returned to their equilibrium state before the next pulse, making the signal intensity directly and accurately proportional to the number of protons.

  • Internal Standard: Using a certified internal standard provides a direct comparison and traceability, making qNMR a primary ratio method of measurement. It eliminates the need for a calibration curve and is insensitive to variations in sample volume or injection precision.

Quantitative Data Summary & Comparison

The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of N-(2,3-dichlorophenyl)-N-methylamine and related impurities, based on data from analogous aromatic amines.[3][5][6][7]

Parameter HPLC-UV GC-MS Rationale & Context
Linearity (R²) > 0.999> 0.995Both methods provide excellent linearity, crucial for accurate quantification across a range of concentrations.
Limit of Detection (LOD) ~0.01% (w/w)< 0.001% (ng/L range)GC-MS is significantly more sensitive, making it superior for detecting trace-level genotoxic or other critical impurities.[7]
Limit of Quantification (LOQ) ~0.03% (w/w)< 0.005% (ng/L range)The lower LOQ of GC-MS allows for the precise measurement of impurities at levels often required by regulatory bodies.[3]
Precision (%RSD) < 2.0%< 5.0%HPLC generally offers slightly better precision (repeatability) for routine assays due to simpler sample handling.
Best For Routine Purity Testing, QCImpurity Identification, Trace AnalysisHPLC is the go-to for batch release, while GC-MS is the primary tool for investigational and trace-level work.

Visualization of Key Workflows

A well-defined workflow is essential for reproducible and reliable results. The following diagrams illustrate the analytical process and a decision-making framework.

Analytical_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting Sample Synthesized Sample Std_Prep Reference Standard & Sample Weighing Sample->Std_Prep Dissolution Dissolution in Appropriate Solvent Std_Prep->Dissolution Method_Selection Method Selection (HPLC / GC-MS / NMR) Dissolution->Method_Selection SST System Suitability Test (SST) Method_Selection->SST Injection Sample Injection & Data Acquisition SST->Injection Integration Peak Integration & Identification Injection->Integration Calculation Purity Calculation (Area %, qNMR) Integration->Calculation Report Final Purity Report & Impurity Profile Calculation->Report

Caption: General analytical workflow for purity determination.

Decision_Matrix Goal What is the Analytical Goal? Routine_QC Routine Batch Release (Known Impurities) Goal->Routine_QC Purity Assay ID_Unknown Identify Unknown Trace Impurity Goal->ID_Unknown Investigation Structure_Confirm Absolute Structural Confirmation & Primary Quantification Goal->Structure_Confirm Reference Standard Characterization Use_HPLC Use Validated HPLC-UV Method Routine_QC->Use_HPLC Use_GCMS Use GC-MS (Full Scan) ID_Unknown->Use_GCMS Use_NMR Use qNMR with Internal Standard Structure_Confirm->Use_NMR

Caption: Decision matrix for selecting the appropriate analytical method.

Conclusion and Recommendations

Benchmarking the purity of synthesized N-(2,3-dichlorophenyl)-N-methylamine requires a multi-faceted analytical approach. No single technique is universally superior; instead, the choice must be guided by the specific analytical objective.

  • For routine quality control and batch release, where speed, precision, and robustness are paramount, HPLC-UV is the recommended method. Its performance is well-characterized for quantitative analysis of aromatic amines.

  • For impurity identification and trace-level analysis, particularly for volatile or unknown compounds, GC-MS is indispensable. Its high sensitivity and the structural information gleaned from mass spectra are critical for process development and troubleshooting.

  • For definitive structural confirmation and primary quantification, especially when characterizing a new batch to serve as an in-house reference standard, qNMR is the most powerful tool. It provides an absolute measure of purity without reliance on a compound-specific standard.

By leveraging the complementary strengths of these techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • ResearchGate. (n.d.). NMR Spectra of Anilines | Request PDF. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved February 19, 2026, from [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved February 19, 2026, from [Link]

  • PubMed. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of Magnetic Resonance. Retrieved February 19, 2026, from [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety. Retrieved February 19, 2026, from [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved February 19, 2026, from [Link]

  • Oxford Academic. (2006). Proton Magnetic resonance Studies of Some Substituted Aniline Derivatives in the Presence of Paramagnetic Ni(II) and Co(II) Acetylacetonates. Bulletin of the Chemical Society of Japan. Retrieved February 19, 2026, from [Link]

  • Springer. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Analytical Methods. Retrieved February 19, 2026, from [Link]

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  • FULIR. (2006). NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety. Croatica Chemica Acta. Retrieved February 19, 2026, from [Link]

  • PMC. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Retrieved February 19, 2026, from [Link]

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A Senior Application Scientist's Guide to In-Silico Modeling: A Comparative Analysis of N-(2,3-dichlorophenyl)-N-methylamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a lead compound to a clinical candidate is fraught with challenges, demanding a rigorous, data-driven approach to optimize for potency, selectivity, and safety. In-silico modeling has emerged as an indispensable tool in this process, enabling rapid, cost-effective evaluation of molecular candidates before committing to expensive and time-consuming laboratory synthesis.

This guide provides an in-depth comparative analysis of in-silico modeling techniques applied to N-(2,3-dichlorophenyl)-N-methylamine, a scaffold of interest due to the prevalence of the dichlorophenyl moiety in pharmacologically active agents. We will explore its potential interactions with the Dopamine D3 Receptor (D3R), a key target in neuropsychiatric disorders. The rationale for selecting D3R stems from extensive research linking aryl-piperazine derivatives, which share structural motifs with our lead compound, to high-affinity D3R binding.[1] This guide will not only detail the protocols for molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling but also explain the scientific reasoning behind each step, providing a framework for robust and reliable computational analysis.

Part 1: Target Selection and System Preparation

The foundation of any successful in-silico study is the accurate preparation of both the biological target (receptor) and the small molecules (ligands).

1.1. Rationale for Target Selection: The Dopamine D3 Receptor

The Dopamine D3 receptor, a G protein-coupled receptor, is a compelling target due to its concentrated expression in the limbic regions of the brain, which are associated with cognition, emotion, and reward. Its modulation is a promising strategy for treating conditions like schizophrenia and substance abuse. Numerous studies on compounds containing a dichlorophenyl group linked to a nitrogenous core have demonstrated significant D3R affinity, making it a highly plausible target for N-(2,3-dichlorophenyl)-N-methylamine and its analogs.[1] For this study, we will utilize the high-resolution crystal structure of the human Dopamine D3 Receptor, which provides the atomic coordinates necessary for accurate modeling.

1.2. Experimental Protocol: Receptor and Ligand Preparation

A self-validating protocol ensures that the computational model is a reliable representation of the biological system.

Receptor Preparation Protocol:

  • Obtain Crystal Structure: Download the PDB (Protein Data Bank) file for the human D3 receptor.

  • Pre-processing: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This step is crucial to create a clean binding site for docking.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure. Correct protonation states of ionizable residues like Asp, Glu, His, and Lys are critical for accurately modeling electrostatic interactions.

  • Assign Charges: Compute and assign partial charges to all atoms. The Gasteiger charge calculation method is a standard and effective choice for this purpose.

  • Energy Minimization: Perform a brief energy minimization of the structure to relieve any steric clashes introduced during the preparation steps.

Ligand Preparation Protocol:

  • 2D Structure Sketching: Draw the structures of N-(2,3-dichlorophenyl)-N-methylamine and a series of rationally designed analogs (Table 1) using a chemical drawing tool like ChemDraw.

  • 3D Conversion and Energy Minimization: Convert the 2D sketches into 3D structures. The initial 3D conformation is rarely the lowest energy state. Therefore, a geometry optimization using a suitable force field (e.g., MMFF94) is performed to find a low-energy, stable conformation.

  • Charge Calculation: As with the receptor, assign Gasteiger partial charges to each ligand atom.

Table 1: N-(2,3-dichlorophenyl)-N-methylamine and Designed Analogs for In-Silico Analysis

Compound IDR1-Group (para-position)R2-Group (meta-position)Rationale for Inclusion
LEAD-01 -H-HParent Compound
ANAL-02 -F-HIntroduce electron-withdrawing group to probe halogen bond potential.
ANAL-03 -OCH3-HIntroduce electron-donating group to alter electronics and add H-bond acceptor.
ANAL-04 -H-OHIntroduce a hydrogen bond donor/acceptor to seek new polar interactions.
ANAL-05 -CF3-HAdd a bulky, strongly electron-withdrawing group to probe steric and electronic limits.
Part 2: Comparative Analysis via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction.[2] We utilize this technique to compare our lead compound with its designed analogs.

2.1. Experimental Protocol: Molecular Docking Workflow

The choice of docking software is critical. AutoDock Vina is selected here for its proven balance of computational speed and predictive accuracy, making it a gold standard in academic and industrial research.

  • Grid Box Generation: Define a 3D grid box that encompasses the entire binding site of the D3 receptor. The box must be large enough to allow the ligand to rotate and translate freely, yet small enough to focus the search, saving computational time.

  • Docking Execution: Run the docking simulation using AutoDock Vina. The algorithm will explore numerous possible conformations (poses) of the ligand within the binding site and score them based on a semi-empirical free energy force field.

  • Pose Analysis: Analyze the top-scoring poses for each ligand. The primary metrics are the binding energy (reported in kcal/mol), where a more negative value indicates stronger binding, and the specific interactions (hydrogen bonds, hydrophobic contacts) formed with key amino acid residues.

  • Validation (Crucial Step): To validate the docking protocol, the original co-crystallized ligand (if present in the PDB file) is removed and then re-docked. A successful protocol will reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This step confirms that the chosen parameters can accurately replicate known binding modes.

G cluster_prep System Preparation cluster_docking Docking Simulation cluster_analysis Results & Validation ReceptorPrep Receptor Preparation (PDB Download, Clean, Add H+) GridBox Define Grid Box (Target Binding Site) ReceptorPrep->GridBox LigandPrep Ligand Preparation (2D->3D, Energy Minimization) DockRun Execute Docking (AutoDock Vina) LigandPrep->DockRun GridBox->DockRun PoseAnalysis Analyze Binding Poses (Scores & Interactions) DockRun->PoseAnalysis Validation Protocol Validation (Re-dock Native Ligand, RMSD < 2Å) PoseAnalysis->Validation Compare to Experimental Data

Caption: Molecular Docking Workflow.

2.2. Results and Interpretation

The docking results provide the first quantitative comparison of our analog series.

Table 2: Comparative Molecular Docking Results against Dopamine D3 Receptor

Compound IDBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
LEAD-01 -7.8Asp110, Phe346, His3491 (Asp110)
ANAL-02 -8.1Asp110, Phe346, Cys1811 (Asp110)
ANAL-03 -8.5Asp110, Ser182, His3492 (Asp110, Ser182)
ANAL-04 -8.9Asp110, Ser182, Phe3462 (Asp110, Ser182)
ANAL-05 -7.2Asp110, Phe3461 (Asp110)

Analysis of Docking Results:

  • The parent compound, LEAD-01 , establishes a key hydrogen bond with the highly conserved Asp110, a critical interaction for D3R antagonists.

  • The addition of a fluorine atom (ANAL-02 ) slightly improves binding, likely through favorable electrostatic interactions with the binding pocket.

  • ANAL-03 and ANAL-04 show the most significant improvement. The introduction of methoxy and hydroxyl groups allows for an additional hydrogen bond with Ser182, anchoring the ligand more firmly in the pocket. This demonstrates the power of structure-based design to rationally introduce new, favorable interactions.

  • The bulky, electron-withdrawing trifluoromethyl group on ANAL-05 results in a weaker binding energy, suggesting potential steric hindrance or unfavorable electrostatic repulsion within the binding site.

Part 3: Quantitative Structure-Activity Relationship (QSAR)

While docking is excellent for detailed analysis of a few compounds, QSAR modeling allows us to build a mathematical model that predicts the activity of a much larger set of compounds based on their structural features.[3] This is invaluable for screening virtual libraries and prioritizing compounds for synthesis.

3.1. Experimental Protocol: QSAR Model Development

A robust QSAR model must be statistically sound and rigorously validated to ensure its predictive power.[4]

  • Dataset Curation: Assemble a dataset of diverse compounds with experimentally determined biological activity (e.g., Ki or IC50 values) against the target of interest. For this guide, we assume such a dataset of dichlorophenyl analogs is available.

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties (e.g., LogP, molecular weight, topological polar surface area, electronic energies).

  • Dataset Splitting: Divide the dataset into a training set (~80% of compounds) and a test set (~20%). The model will be built using the training set, and its predictive performance will be evaluated on the "unseen" test set. This step is critical to prevent model overfitting.

  • Model Building: Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation that correlates a subset of the calculated descriptors with the biological activity.

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's internal robustness. The cross-validated correlation coefficient (Q²) is a key metric here.

    • External Validation: Use the final model to predict the activity of the compounds in the test set. The predictive correlation coefficient (R²_pred) for the external set is the ultimate test of the model's real-world utility.

G cluster_model Model Building & Validation Data Dataset Curation (Diverse Compounds with Known Activity) Descriptors Calculate Molecular Descriptors (e.g., LogP, TPSA, Electronic) Data->Descriptors Split Split Data (80% Training, 20% Test) Descriptors->Split Build Build Model with Training Set (e.g., Multiple Linear Regression) Split->Build Training Set ExternalVal External Validation (Predict Test Set, R²_pred) Split->ExternalVal Test Set InternalVal Internal Validation (Cross-validation, Q²) Build->InternalVal Build->ExternalVal Apply Model InternalVal->Build Predict Predict Activity of New Compounds ExternalVal->Predict

Caption: QSAR Model Development and Validation Workflow.

3.2. Hypothetical QSAR Model and Interpretation

Assuming a successful QSAR study, the resulting model might look like this:

pIC50 = 0.65 * AlogP - 0.08 * TPSA + 1.2 * E_HOMO + 5.3

Table 3: QSAR Model Validation Statistics

MetricValueInterpretation
R² (Training Set) 0.88The model explains 88% of the variance in the training data.
Q² (Cross-Validation) 0.75The model is internally robust and not overfitted (Q² > 0.5 is good).
R²_pred (Test Set) 0.82The model has excellent predictive power on new, unseen data.

Interpretation of Descriptors:

  • AlogP (Partition Coefficient): The positive coefficient suggests that higher lipophilicity (hydrophobicity) is correlated with increased activity, likely enhancing membrane permeability or hydrophobic interactions in the binding pocket.

  • TPSA (Topological Polar Surface Area): The negative coefficient indicates that a larger polar surface area is detrimental to activity. This might be due to desolvation penalties upon binding or reduced ability to cross the blood-brain barrier.

  • E_HOMO (Energy of Highest Occupied Molecular Orbital): A positive correlation with this electronic descriptor suggests that molecules that are better electron donors are more active, pointing to the importance of electronic interactions like pi-pi stacking or cation-pi interactions.

Conclusion and Forward Look

This guide demonstrates a logical, multi-faceted in-silico workflow for analyzing a lead compound and its analogs. By integrating molecular docking and QSAR, we can build a comprehensive understanding of structure-activity relationships.

  • Molecular docking provided a high-resolution view of specific atomic interactions, allowing for the rational design of analogs like ANAL-04 , which introduced a new hydrogen bond to improve binding affinity.

  • QSAR modeling provided a broader, statistical view, identifying key physicochemical properties like lipophilicity and polarity that govern the activity across a larger chemical space.

The insights from these complementary techniques provide clear, actionable guidance for the next cycle of drug design. The next steps would be to synthesize ANAL-03 and ANAL-04 and subject them to in-vitro binding assays. The experimental results would then be used to further refine and validate our computational models, creating a powerful, iterative engine for lead optimization.

References

  • Zhu, F., Qin, C., Tao, L., Liu, X., Shi, Z., Zhang, C., ... & Hou, T. (2011). PharmMapper: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic acids research, 39(suppl_2), W490-W494. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment. Academic Press. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Newman-Tancredi, A., Cussac, D., Audinot, V., Nicolas, J. P., De Ceuninck, F., Boutin, J. A., & Millan, M. J. (2002). Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. II. Agonist and antagonist properties at dopamine D2, D3, and D4 receptors. Journal of Pharmacology and Experimental Therapeutics, 303(2), 805-814. [Link]

  • Shaik, F. A., Kumar, A., & Jayaprakash, V. (2019). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC advances, 9(33), 18937-18949. [Link]

  • Kesuma, D., Yuniarta, T. A., Putra, G. S., & Siswodihardjo, S. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][5][6]oxazin-4-one. Pakistan Journal of Pharmaceutical Sciences, 35(5). [Link]

  • Micheli, F., Cremonesi, S., De-Santis, M., Fanno, A., Mattavelli, L., & Stasi, M. A. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of medicinal chemistry, 44(19), 3249-3259. [Link]

  • Löber, S., Huebner, H., & Gmeiner, P. (2001). Probing the role of the basic nitrogen of arylpiperazines in dopamine D3 receptor binding. Bioorganic & medicinal chemistry letters, 11(19), 2587-2590. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]

  • Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular informatics, 29(6‐7), 476-488. [Link]

  • Ghasemi, J., & Saaidpour, S. (2007). QSAR study of the receptor binding affinity of a series of 5-HT1A receptor ligands: a comparison between MLR and PLS methods. QSAR & Combinatorial Science, 26(1), 43-50. [Link]

  • Dearden, J. C., Cronin, M. T., & Kaiser, K. L. (2009). How not to develop a QSAR: a critical review of the state of the art of QSAR model development. SAR and QSAR in Environmental Research, 20(3-4), 241-266. [Link]

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A Senior Application Scientist's Guide to Reproducible N-(2,3-dichlorophenyl)-N-methylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of N-aryl amines is a cornerstone of medicinal chemistry and materials science. N-(2,3-dichlorophenyl)-N-methylamine serves as a valuable model compound, representing a common structural motif whose synthetic accessibility can be challenging. Reproducibility, the bedrock of scientific advancement, is often hindered by subtle variations in reaction protocols. This guide provides an in-depth comparison of two prevalent synthetic strategies for N-(2,3-dichlorophenyl)-N-methylamine: classical Reductive Amination and modern Palladium-catalyzed Buchwald-Hartwig Amination. By dissecting the underlying mechanisms, providing detailed, self-validating protocols, and analyzing key variables, this document aims to equip researchers with the expertise to select and execute the most robust method for their specific needs, ensuring consistent and reliable outcomes.

Introduction: The Challenge of Synthesizing N-Aryl Amines

Aromatic amines are ubiquitous scaffolds in pharmaceuticals, with approximately 25% of registered drugs containing this functional group.[1] The reliable formation of the carbon-nitrogen bond is therefore of paramount importance. While numerous methods exist, their efficiency and reproducibility can vary dramatically depending on the electronic and steric properties of the substrates. The synthesis of N-(2,3-dichlorophenyl)-N-methylamine, featuring an electron-deficient aromatic ring, presents a classic challenge where method selection is critical.

This guide will compare two fundamentally different, yet powerful, approaches:

  • Protocol A: Direct Reductive Amination: A one-pot method that converts the primary amine (2,3-dichloroaniline) to the desired secondary amine via an imine intermediate.[2][3] This classical approach is valued for its operational simplicity and cost-effectiveness.

  • Protocol B: Buchwald-Hartwig Amination: A transition-metal-catalyzed cross-coupling reaction that has revolutionized C-N bond formation over the past three decades.[4][5] It offers broad substrate scope but requires careful control of catalytic components.

We will evaluate these protocols on the basis of yield, purity, scalability, cost, and, most critically, the factors that govern their reproducibility.

Comparative Experimental Workflow

To objectively assess the reproducibility of both protocols, a parallel synthesis and analysis workflow is essential. The following diagram outlines the logical flow for a head-to-head comparison.

G cluster_0 Preparation cluster_1 Synthesis Protocols cluster_2 Processing & Analysis cluster_3 Evaluation A Starting Materials (2,3-dichloroaniline, 1-bromo-2,3-dichlorobenzene, reagents) P1 Protocol A: Reductive Amination A->P1 P2 Protocol B: Buchwald-Hartwig Amination A->P2 W Work-up & Purification (Extraction, Chromatography) P1->W P2->W An Analytical Characterization (NMR, LC-MS, GC-MS) W->An C Comparative Data Analysis (Yield, Purity, Impurity Profile) An->C

Caption: Workflow for comparing synthesis protocols.

Protocol A: Direct Reductive Amination

Principle and Rationale

Reductive amination is a robust and widely used method for preparing amines.[2] The reaction proceeds in two key steps:

  • Imine Formation: The primary amine (2,3-dichloroaniline) condenses with an aldehyde (formaldehyde) to form a hemiaminal, which then dehydrates to an intermediate imine. This step is typically acid-catalyzed and reversible.

  • Reduction: The imine is selectively reduced to the corresponding secondary amine.

The choice of reducing agent is critical for success. While powerful reductants like sodium borohydride (NaBH₄) can work, they can also reduce the starting aldehyde. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) , a milder and more selective reagent that efficiently reduces imines in the presence of aldehydes, minimizing side reactions.[6] This one-pot procedure avoids the need to isolate the often-unstable imine intermediate.[3]

Detailed Experimental Protocol

Materials:

  • 2,3-dichloroaniline (1.0 eq)

  • Formaldehyde (37% solution in water, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,3-dichloroaniline (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).

  • Add formaldehyde solution (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield N-(2,3-dichlorophenyl)-N-methylamine. Silica functionalized with an amine can improve purification for basic compounds.[7]

Factors Affecting Reproducibility
  • Reagent Stoichiometry: Using a slight excess of formaldehyde can drive imine formation, but a large excess increases the risk of over-alkylation to the tertiary amine.[6] Precise control is key.

  • pH Control: The initial imine formation is acid-catalyzed, but the reduction step is most efficient under neutral to slightly acidic conditions. The use of NaBH(OAc)₃ conveniently provides acetic acid upon reaction with any moisture, helping to maintain a suitable pH.

  • Water Content: While the formaldehyde source is aqueous, excess water can hydrolyze the imine intermediate, slowing the reaction. Using an anhydrous solvent for the main reaction is crucial.

Protocol B: Buchwald-Hartwig Amination

Principle and Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[4] This reaction has become a mainstay in synthetic chemistry due to its remarkable functional group tolerance and broad scope.[5] The catalytic cycle involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide (C-Br) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The desired N-aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is paramount for an efficient reaction. Sterically hindered, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.[8][9] We select 1-bromo-2,3-dichlorobenzene as the aryl halide and a solution of methylamine as the amine partner.

G Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS Ar-Br PdII_Aryl L₂Pd(II)(Ar)(Br) OA_TS->PdII_Aryl Amine_Coord + CH₃NH₂ - L PdII_Aryl->Amine_Coord PdII_Amine LPd(II)(Ar)(Br)(CH₃NH₂) Amine_Coord->PdII_Amine Base_Deprot + Base - Base-H⁺Br⁻ PdII_Amine->Base_Deprot PdII_Amido LPd(II)(Ar)(NHCH₃) Base_Deprot->PdII_Amido RE_TS Reductive Elimination PdII_Amido->RE_TS RE_TS->Pd0 Regeneration Product Ar-NHCH₃ RE_TS->Product

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2,3-dichlorophenyl)-N-methylamine

[1][2]

Executive Safety Directive

Status: HIGH HAZARD – DERMAL ABSORPTION RISK Primary Risk: Methemoglobinemia (Cyanosis) via skin absorption and inhalation.

N-(2,3-dichlorophenyl)-N-methylamine (analogous to 2,3-dichloro-N-methylaniline) presents a deceptive risk profile.[1][2] Unlike corrosive acids that cause immediate pain, chlorinated anilines are potent methemoglobin formers . They can be absorbed silently through the skin, oxidizing hemoglobin to methemoglobin, which impairs oxygen transport.[2] Symptoms (cyanosis, headache, fatigue) often appear hours after exposure.[1][2]

Operational Mandate: Standard laboratory nitrile gloves are insufficient for prolonged handling or stock solution preparation. This protocol mandates a barrier-specific PPE strategy.[3]

Hazard Mechanism & Critical Thresholds

To select the correct PPE, you must understand the mechanism of toxicity.

Hazard ClassMechanismCritical Implication for PPE
Acute Dermal Toxicity Lipophilic Absorption: The N-methyl group increases lipophilicity compared to the parent aniline, facilitating rapid transdermal transport.[1][2]Standard Nitrile < 0.1mm is inadequate. Permeation can occur in minutes without visible degradation of the glove.
Specific Target Organ Toxicity (STOT) Methemoglobinemia: Metabolites oxidize Fe²⁺ in hemoglobin to Fe³⁺.[2]Respiratory protection is mandatory for powders or heating; biological monitoring (pulse oximetry) is recommended for spills.[2]
Eye Irritation Basic Amine Reactivity: Caustic to mucous membranes.Safety glasses are insufficient for liquid handling; unvented goggles are required.
PPE Matrix: Scale-Dependent Requirements

Select your PPE tier based on the mass and state of the reagent handled.

Protective LayerTier 1: Analytical Scale (<10 mg, Closed Vials)Tier 2: Preparative/Stock Scale (>10 mg, Liquids, Open Handling)
Hand Protection Double Nitrile: • Inner: 4 mil Nitrile (Examination)[1][2]• Outer: 5-8 mil Nitrile (Extended Cuff)Change outer gloves every 15 mins.[1][2]Laminate Barrier (Critical):Inner: EVOH/PE Laminate (e.g., Silver Shield®)[1][2]• Outer: 5-8 mil Nitrile (for dexterity/grip)Laminates provide >4h breakthrough time.[1][2]
Respiratory Fume Hood Only: Handle strictly within a certified hood (Face velocity: 80–100 fpm).[2]Hood + Backup: If hood work is compromised or for spill cleanup: Half-face respirator with P100/OV cartridges (Organic Vapor/Particulate).[1][2]
Eye/Face Safety Glasses: With side shields (ANSI Z87.1 compliant).[2]Chemical Splash Goggles: Indirectly vented or unvented. Face Shield required if pouring volumes >100 mL.
Body Lab Coat: Standard cotton/poly blend. Buttoned to neck.Impervious Apron/Sleeves: Tyvek® or chemically resistant apron over lab coat to prevent sleeve saturation.
Detailed Glove Protocol: The "Laminate Liner" Technique

For Tier 2 handling, the "Laminate Liner" technique is the only self-validating method to ensure safety without sacrificing dexterity.[1][2]

  • Donning:

    • Layer 1 (Base): Don the EVOH/Laminate glove (e.g., Silver Shield or North Silvershield).[1][2] Note: These are loose-fitting and offer poor grip.[1][2]

    • Layer 2 (Compression): Don a standard nitrile examination glove over the laminate glove.[2] This compresses the laminate excess, restoring tactile feedback and grip.

    • Validation: Check for "ballooning" of air between layers to ensure the inner barrier is intact.

  • Doffing (Contamination Control):

    • Remove the outer nitrile glove first and dispose of it as solid hazardous waste.

    • Inspect the inner laminate glove. If no visible stain is present, it can be carefully removed; however, for this compound, single-use disposal of both layers is best practice to prevent secondary contamination.[1][2]

Operational Workflow & Engineering Controls

The following diagram outlines the logical flow of operations to minimize exposure vectors.

SafetyWorkflowRiskAssessment1. Risk Assessment(Check Mass & State)Donning2. PPE Donning(Laminate Liner Technique)RiskAssessment->DonningDefine TierEngCheck3. Engineering Check(Hood Velocity >80fpm)Donning->EngCheckVerify AirflowHandling4. Active Handling(Keep sash low)EngCheck->HandlingProceedDecon5. Decontamination(Wipe containers with MeOH)Handling->DeconPost-TaskDoffing6. Doffing & Disposal(Segregate Waste)Handling->DoffingSpill EventDecon->DoffingExit Lab

Figure 1: Operational safety workflow emphasizing engineering verification prior to handling.

Emergency Response: Cyanosis Recognition

Because this chemical is a methemoglobin former, standard "burn" protocols are insufficient.

  • Exposure Symptoms: Blue/gray discoloration of lips, nail beds, or earlobes (Cyanosis).[1][2] Headache, dizziness, or shortness of breath.[2]

  • Immediate Action:

    • Remove: Move victim to fresh air immediately.[3][4][5][6]

    • Strip: Remove all contaminated clothing (cut off shirts to avoid pulling over the face).

    • Wash: Drench skin with soap and water for 15 minutes.[7] Do not scrub hard, as this increases blood flow and absorption.

    • Alert: Inform medical responders of "Chlorinated Aniline Exposure" so they can prepare Methylene Blue (the antidote for methemoglobinemia).

Waste Disposal & Decontamination
  • Surface Decontamination: Wipe surfaces with Methanol or Ethanol (anilines are soluble in alcohols) followed by a soap/water wash.[2] Do not use bleach (hypochlorite) immediately, as it can react exothermically with some amines, though for this specific derivative, oxidative degradation is less violent but still unnecessary compared to solvent cleaning.[1][2]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves and paper towels must go into "Toxic Solid Waste" bins, not general trash.

    • Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with oxidizing acids (Nitric/Perchloric) to avoid violent nitration/oxidation reactions.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2060844, amine. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,3-dichloroaniline (CAS 608-27-5).[1][2] (Used as toxicological analog for aniline moiety hazards).[2] Retrieved from [Link][1][2]

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